molecular formula C5H8O3 B086301 Acetic propionic anhydride CAS No. 13080-96-1

Acetic propionic anhydride

カタログ番号: B086301
CAS番号: 13080-96-1
分子量: 116.11 g/mol
InChIキー: KLUDQUOLAFVLOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetic propionic anhydride is a high-energy mixed anhydride that serves as a versatile reagent for introducing both acetyl and propionyl groups in complex synthetic pathways. Its primary research value lies in its application as a propionylating agent, where it is often favored for its faster reaction kinetics and cleaner conversions compared to direct acid routes, enabling efficient synthesis under milder conditions . This functionality is critical in the preparation of specialized esters and amides for pharmaceutical and agrochemical research, including the synthesis of active intermediates for antihistamines and corticosteroid esters . The compound is also instrumental in the development of advanced materials, such as cellulose acetate propionate (CAP), a tough, transparent thermoplastic used in optical frames and premium packaging, where its use helps achieve low-colour, high-molecular-weight polymers . Industrially, its production can integrate with sustainable chemistry initiatives, potentially utilizing routes that start with bio-based propionic acid or employ carbonylation strategies with bio-derived feedstocks . Furthermore, its presence is noted as a significant by-product in certain synthetic processes, making its detection and analysis a point of interest in chemical monitoring and sensor development . As a reactive chemical, it requires careful handling to manage its exothermic reaction with nucleophiles and its corrosive nature. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not for diagnostic, therapeutic, or personal use of any kind.

特性

IUPAC Name

acetyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUDQUOLAFVLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513918
Record name Acetic propanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-96-1
Record name Acetic propanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of acetic propionic anhydride (B1165640). The information is curated for professionals in research and drug development who require precise data for experimental design, process optimization, and safety assessments. This document details key physical constants, outlines experimental protocols for their determination, and includes a logical workflow for its synthesis and purification.

I. Core Physical Properties

Acetic propionic anhydride, a mixed anhydride of acetic acid and propionic acid, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application, and purification in various chemical processes.

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

Physical PropertyValueSource(s)
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Boiling Point 154.1 °C at 760 mmHg[2]
Density 1.039 g/cm³[2]
Refractive Index (n_D) 1.399[2]
Flash Point 63.5 °C[2]
Vapor Pressure 3.23 mmHg at 25 °C[2]
Melting Point Not available[2]
Solubility Reacts with water; soluble in many organic solvents.[3]

II. Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample sizes.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method [4]

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a known volume (e.g., 10-20 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses. Record the constant temperature at which the liquid distills as the boiling point. Note the atmospheric pressure at the time of the measurement.

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology: Pycnometer Method [5]

  • Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precise volume). Determine and record the mass of the empty, dry pycnometer.

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Mass Measurement: Carefully wipe the outside of the pycnometer dry and record its mass.

  • Volume Calibration: Repeat the procedure using a reference liquid with a known density (e.g., distilled water) to accurately determine the volume of the pycnometer.

  • Calculation: Calculate the density of the this compound by dividing the mass of the anhydride by the volume of the pycnometer.

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property for a pure compound.

Methodology: Abbe Refractometer

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This compound is a liquid and is expected to be miscible with many organic solvents.[3] It reacts with water and is therefore not considered soluble in it.[3]

Methodology: Visual Miscibility Test [6]

  • Solvent Selection: Choose a range of common organic solvents (e.g., ethanol, acetone, diethyl ether, toluene, chloroform).

  • Procedure: In a series of clean, dry test tubes, add a small, known volume (e.g., 1 mL) of this compound.

  • To each test tube, add an equal volume of a selected solvent.

  • Gently agitate the mixture and observe.

  • Observation: If the two liquids form a single, clear phase, they are miscible (soluble in each other). If two distinct layers form, they are immiscible. Record the observations for each solvent.

III. Synthesis and Purification Workflow

This compound is a mixed anhydride and can be synthesized through various methods, often involving the reaction of acetic anhydride with propionic acid.[7] The purification of the product is critical to remove unreacted starting materials and byproducts. A common industrial method involves reactive distillation.[7]

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via reactive distillation.

Synthesis_Purification_Workflow Workflow for Synthesis and Purification of this compound cluster_reactants Reactant Feed AceticAnhydride Acetic Anhydride Reactor Reactor AceticAnhydride->Reactor PropionicAcid Propionic Acid PropionicAcid->Reactor ReactiveDistillation Reactive Distillation Column Reactor->ReactiveDistillation Reaction Mixture Condenser Condenser ReactiveDistillation->Condenser Vapor Phase (Acetic Acid) PurificationColumn Purification Column ReactiveDistillation->PurificationColumn Liquid Phase (Crude Product) RefluxDrum Reflux Drum Condenser->RefluxDrum RefluxDrum->ReactiveDistillation Reflux Byproduct Acetic Acid (Byproduct) RefluxDrum->Byproduct Distillate FinalProduct Pure this compound PurificationColumn->FinalProduct Purified Product Recycle Recycle Unreacted Materials PurificationColumn->Recycle Unreacted Reactants Recycle->Reactor

Caption: Logical workflow for the synthesis and purification of this compound.

This guide provides essential physical property data and standardized methodologies relevant to this compound. For critical applications, it is recommended that these properties be determined experimentally under the specific conditions of use.

References

An In-depth Technical Guide to Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acetic propionic anhydride (B1165640), a mixed carboxylic anhydride of significant interest in organic synthesis. It details the compound's chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the scientific and pharmaceutical research communities.

Chemical Identity and Structure

Acetic propionic anhydride, systematically named ethanoic propanoic anhydride or acetyl propanoate , is an asymmetrical or "mixed" acid anhydride.[1][2][3] It combines the structural features of both acetic anhydride and propionic anhydride. This asymmetry is key to its reactivity profile.

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name Acetic propanoic anhydride; Acetyl propanoate[1]
CAS Number 13080-96-1[1]
Molecular Formula C₅H₈O₃[1][4]
Molecular Weight 116.12 g/mol [4]
Canonical SMILES CCC(=O)OC(=O)C[1]
InChI Key KLUDQUOLAFVLOL-UHFFFAOYSA-N[1][4]

Physicochemical and Thermodynamic Properties

This compound is a combustible, corrosive liquid under standard conditions.[5] Its properties are summarized below. Careful handling in a well-ventilated area, away from moisture and ignition sources, is critical.

Table 2: Physicochemical and Computed Properties of this compound

PropertyValueUnitReference
Physical Form Liquid-[5]
Purity (Typical) 95%%[5]
Boiling Point ~154°C at 760 mmHg[6]
Kovats Retention Index 790 (Standard non-polar)-[1]
Storage Temperature 2-8 (under inert atmosphere)°C[5]
ΔfG° (Gibbs Free Energy of Formation)-371.62kJ/mol[7]
ΔfH°gas (Enthalpy of Formation)-503.91kJ/mol[7]
ΔvapH° (Enthalpy of Vaporization)42.63kJ/mol[7]
logPoct/wat (Octanol/Water Partition Coeff.)0.486-[7]
Critical Temperature (Tc) 634.74K[7]
Critical Pressure (Pc) 3960.52kPa[7]

Synthesis Protocols and Workflows

The synthesis of mixed anhydrides like this compound can be achieved through several routes. The most common laboratory-scale methods involve the reaction of a carboxylic acid with an acyl chloride or the exchange reaction between a carboxylic acid and another anhydride.[8][9]

This is a direct and efficient method for forming the mixed anhydride.[8] The reaction proceeds via nucleophilic acyl substitution where the oxygen of propanoic acid attacks the electrophilic carbonyl carbon of acetyl chloride.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of propanoic acid (1.0 equivalent) in a dry, aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) at a reduced temperature (e.g., 0 °C).

  • Addition of Acyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the solution, maintaining the reduced temperature to control the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or GC to confirm the consumption of starting materials.

  • Workup: Upon completion, the triethylamine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under vacuum to yield pure this compound, which is stable enough for storage at low temperatures.[9]

dot

synthesis_workflow start Reactants: Propanoic Acid Acetyl Chloride Triethylamine (Base) reaction Reaction in Dry Solvent (e.g., THF) at 0°C to RT start->reaction filtration Filtration (Remove Et₃N·HCl salt) reaction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Vacuum Distillation) concentration->purification product Product: This compound purification->product reaction_pathway cluster_reactivity Reactivity with Nucleophiles APA Acetic Propionic Anhydride AcetylPdt Acetylated Product + Propanoic Acid APA->AcetylPdt Nucleophilic Attack PropionylPdt Propionylated Product + Acetic Acid APA->PropionylPdt Nucleophilic Attack NuH Nucleophile (R'-OH, R'₂NH)

References

An In-depth Technical Guide to the Synthesis of Acetic Propionic Anhydride from Acetic Acid and Propanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetic propionic anhydride (B1165640), a mixed carboxylic anhydride, from the reaction of acetic acid and propanoyl chloride. This document details the chemical principles, experimental protocol, and physical properties of the resulting compound, tailored for professionals in chemical research and drug development.

Introduction

Mixed carboxylic anhydrides are valuable reagents in organic synthesis, serving as effective acylating agents for the formation of esters and amides, particularly in peptide synthesis and other sensitive substrate applications. The synthesis of acetic propionic anhydride from readily available starting materials like acetic acid and propanoyl chloride presents a straightforward approach to accessing this versatile chemical intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen of acetic acid attacks the electrophilic carbonyl carbon of propanoyl chloride.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Acetic Acid + Propanoyl Chloride → this compound + Hydrogen Chloride

To drive the reaction to completion and to neutralize the corrosive hydrogen chloride byproduct, a weak base, such as pyridine (B92270), is commonly employed as a catalyst and acid scavenger.[1][2] The pyridine activates the acyl chloride and facilitates the nucleophilic attack by the carboxylic acid.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.

PropertyAcetic AcidPropanoyl ChlorideThis compound
Molecular Formula C₂H₄O₂C₃H₅ClOC₅H₈O₃
Molecular Weight 60.05 g/mol 92.52 g/mol 116.12 g/mol
Boiling Point 118 °C80 °C154.1 °C at 760 mmHg[3]
Density 1.049 g/cm³1.065 g/cm³No experimental data found.
Appearance Colorless liquidColorless liquidNo experimental data found.
Solubility Miscible with water and organic solventsReacts with water; soluble in ethers, chloroform, benzeneReacts with water.[4]

Note: Some physical properties for this compound are based on calculated values or limited experimental data.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents:

  • Glacial Acetic Acid (anhydrous)

  • Propanoyl Chloride

  • Pyridine (anhydrous)

  • Anhydrous Diethyl Ether (or other suitable inert solvent like dichloromethane)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

4.2. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Propanoyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ensure all glassware is dry to prevent hydrolysis of the acyl chloride and the anhydride product.

4.3. Detailed Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve glacial acetic acid (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Propanoyl Chloride: Slowly add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The formation of pyridinium (B92312) hydrochloride will be observed as a white precipitate.

  • Workup - Quenching and Extraction:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution (to remove any unreacted acid and pyridine) and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow reactants Reactants: Acetic Acid Propanoyl Chloride Pyridine Anhydrous Solvent reaction_setup Reaction Setup: Dissolve Acetic Acid & Pyridine Cool to 0°C reactants->reaction_setup addition Slow Addition of Propanoyl Chloride reaction_setup->addition reaction Reaction at Room Temp (2-4 hours) addition->reaction workup Workup: Filtration NaHCO3 Wash Brine Wash reaction->workup purification Purification: Drying (MgSO4) Solvent Removal Fractional Distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetic acid and propanoyl chloride is an accessible and efficient method for producing this valuable mixed anhydride. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize this compound for various applications in organic chemistry and drug development. The use of a weak base like pyridine is crucial for neutralizing the hydrogen chloride byproduct and ensuring a high yield of the desired product. Careful purification by fractional distillation is essential to obtain the anhydride in high purity.

References

An In-depth Technical Guide to Acetic Propanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acetic propanoic anhydride (B1165640), a mixed carboxylic anhydride of significant interest in organic synthesis. It details the compound's nomenclature, physicochemical properties, synthesis protocols, and key reactivity patterns, offering a valuable resource for professionals in research and development.

Nomenclature and Identification

The compound commonly referred to as mixed acetic propionic anhydride is systematically named Acetic propanoic anhydride or acetyl propanoate according to IUPAC nomenclature. It is also known by other synonyms such as acetyl propionate (B1217596) and ethanoic propanoic anhydride.

Key Identifiers:

  • CAS Number: 13080-96-1

  • Molecular Formula: C₅H₈O₃

  • Molecular Weight: 116.12 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of acetic propanoic anhydride is presented in the table below. This data is essential for its handling, application in reactions, and purification.

PropertyValueReference
IUPAC Name Acetic propanoic anhydride
Synonyms Acetyl propanoate, this compound
CAS Number 13080-96-1
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Boiling Point 153.5 - 154.1 °C at 760 mmHg
Density 1.0367 - 1.039 g/cm³
Flash Point 63.5 °C
Refractive Index 1.399
Vapor Pressure 3.23 mmHg at 25°C

Synthesis of Acetic Propanoic Anhydride

Acetic propanoic anhydride can be synthesized through several routes. The two most common laboratory methods involve the reaction of a carboxylic acid with an acyl chloride or the reaction between a carboxylic acid and a symmetric anhydride.

Synthesis Pathways

The primary laboratory-scale synthesis pathways for acetic propanoic anhydride are illustrated below.

Synthesis_Pathways cluster_0 Route 1: From Acyl Chloride and Carboxylic Acid cluster_1 Route 2: From Symmetric Anhydride and Carboxylic Acid PC Propionyl Chloride APA1 Acetic Propanoic Anhydride PC->APA1 + Acetic Acid AA Acetic Acid HCl1 HCl AcA Acetic Anhydride APA2 Acetic Propanoic Anhydride AcA->APA2 + Propionic Acid PA Propionic Acid AcOH Acetic Acid

Synthesis routes for acetic propanoic anhydride.
Experimental Protocols

Detailed experimental procedures for the synthesis of acetic propanoic anhydride are provided below. These protocols are based on established methods for the synthesis of mixed anhydrides.

Method 1: From Propionyl Chloride and Sodium Acetate (B1210297)

This method is an adaptation of the well-established synthesis of symmetric anhydrides from acyl chlorides and carboxylate salts. It is crucial that all reagents and glassware are thoroughly dried to prevent hydrolysis.

  • Materials:

    • Anhydrous Sodium Acetate (CH₃COONa)

    • Propionyl Chloride (CH₃CH₂COCl)

    • Anhydrous Diethyl Ether (or other inert solvent)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Heating mantle

    • Distillation apparatus

  • Procedure:

    • In a dry round-bottom flask, place finely powdered anhydrous sodium acetate.

    • Add anhydrous diethyl ether to the flask to create a slurry.

    • From a dropping funnel, add propionyl chloride dropwise to the stirred slurry. An exothermic reaction may occur, and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for several hours or gently heat under reflux to ensure the reaction goes to completion.

    • Filter the reaction mixture to remove the sodium chloride precipitate.

    • The filtrate, containing the acetic propanoic anhydride in diethyl ether, is then subjected to distillation to remove the solvent.

    • The crude acetic propanoic anhydride is then purified by fractional distillation under reduced pressure.

Method 2: From Acetic Anhydride and Propionic Acid

This method involves an equilibrium reaction. Driving the reaction towards the product can be achieved by removing one of the products (acetic acid) by distillation.[1]

  • Materials:

    • Acetic Anhydride ((CH₃CO)₂O)

    • Propionic Acid (CH₃CH₂COOH)

    • Optional: Acid or base catalyst

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Fractional distillation apparatus

    • Heating mantle

  • Procedure:

    • Place acetic anhydride and propionic acid in a round-bottom flask.

    • Set up a fractional distillation apparatus.

    • Heat the mixture to reflux. The lower-boiling acetic acid (b.p. ~118 °C) will begin to distill off, driving the equilibrium towards the formation of acetic propanoic anhydride.

    • Carefully monitor the temperature at the head of the distillation column.

    • Once the acetic acid has been removed, the remaining mixture, which is enriched in acetic propanoic anhydride, can be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying acetic propanoic anhydride is fractional distillation , typically under reduced pressure to prevent decomposition at high temperatures. The progress of purification can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.

Logical Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of acetic propanoic anhydride.

Workflow start Start: Select Synthesis Route route1 Route 1: Acyl Chloride + Carboxylate start->route1 route2 Route 2: Anhydride + Carboxylic Acid start->route2 reaction Reaction under Anhydrous Conditions route1->reaction route2->reaction workup Work-up (e.g., Filtration) reaction->workup distillation Purification by Fractional Distillation workup->distillation analysis Analysis (GC, NMR, IR) distillation->analysis product Pure Acetic Propanoic Anhydride analysis->product

General workflow for synthesis and purification.

Reactivity and Applications

Acetic propanoic anhydride is a reactive acylating agent. Due to the electronic and steric similarities of the acetyl and propionyl groups, nucleophilic attack can occur at either carbonyl carbon. This makes it a versatile reagent for introducing either acetyl or propionyl groups in organic synthesis. Its applications are found in the preparation of specialized esters and amides for the pharmaceutical and agrochemical industries.[1] One notable industrial application is in the production of cellulose (B213188) acetate propionate (CAP), a thermoplastic polymer.[1]

Safety Considerations

Acetic propanoic anhydride is a corrosive and moisture-sensitive liquid. It will react with water to form acetic acid and propanoic acid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to Acetic Propionic Anhydride (CAS: 13080-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic propionic anhydride (B1165640), also known as acetyl propanoate, is a mixed carboxylic anhydride with the CAS number 13080-96-1.[1] It is a versatile and reactive chemical intermediate primarily utilized in organic synthesis for the introduction of acetyl and propionyl groups. Its utility stems from its ability to act as an efficient acylating agent, often with different reactivity and selectivity compared to its symmetrical counterparts, acetic anhydride and propionic anhydride. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and a summary of its safety and handling procedures.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of acetic propionic anhydride.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [2][4]
Appearance Colorless oil/liquid[4]
Boiling Point 154.1 °C at 760 mmHg[2]
Density 1.039 g/cm³[2]
Refractive Index 1.399[2]
Flash Point 63.5 °C[2]
Vapor Pressure 3.23 mmHg at 25 °C[2]
Solubility Soluble in chloroform (B151607) and sparingly soluble in ethyl acetate (B1210297). Reacts with water.[4][5]

Table 2: Computed Properties

PropertyValueSource(s)
IUPAC Name acetyl propanoate[1]
InChI InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3[1][3]
InChIKey KLUDQUOLAFVLOL-UHFFFAOYSA-N[1][3]
SMILES CCC(=O)OC(=O)C[1]
logP (Octanol/Water Partition Coefficient) 0.486[6]

Synthesis and Reactions

This compound is a key reagent in acylation reactions. Below are detailed experimental protocols for its synthesis and a representative esterification reaction.

Synthesis of this compound

A common method for the synthesis of mixed anhydrides is the reaction of a carboxylic acid with an acyl chloride.[5][7] The following protocol details the synthesis of this compound from propionic acid and acetyl chloride.

Experimental Protocol: Synthesis of this compound

  • Materials and Equipment:

    • Two-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Distillation apparatus

    • Propionic acid (anhydrous)

    • Acetyl chloride

    • Anhydrous diethyl ether

    • Pyridine (B92270) (anhydrous)

  • Procedure:

    • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis.

    • In the flask, dissolve propionic acid (1 equivalent) and a slight excess of anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the flask in an ice bath with continuous stirring.

    • Add acetyl chloride (1 equivalent) dropwise from the dropping funnel to the cooled solution. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • The formation of pyridinium (B92312) hydrochloride will be observed as a white precipitate.

  • Workup and Purification:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining pyridine.

    • Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acids, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Two-necked Flask (Propionic Acid, Pyridine, Ether) addition Dropwise Addition (< 5 °C) flask->addition Cooling funnel Dropping Funnel (Acetyl Chloride) funnel->addition stirring Stir at RT (2-3 hours) addition->stirring filtration Filter Precipitate stirring->filtration wash Aqueous Washes (HCl, NaHCO₃, Brine) filtration->wash dry Dry Organic Layer wash->dry evaporation Solvent Evaporation dry->evaporation distillation Fractional Distillation evaporation->distillation product product distillation->product Pure Acetic Propionic Anhydride

Synthesis Workflow for this compound
Representative Reaction: Esterification

This compound is an effective acylating agent for alcohols, leading to the formation of a mixture of acetate and propionate (B1217596) esters.

Experimental Protocol: Esterification of Ethanol (B145695)

  • Materials and Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Ethanol (anhydrous)

    • This compound

    • Pyridine or a catalytic amount of a Lewis acid (e.g., scandium triflate)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethanol (1 equivalent) in anhydrous diethyl ether.

    • Add a catalytic amount of pyridine or a Lewis acid.

    • Add this compound (1.1 equivalents) to the solution.

    • Heat the reaction mixture to a gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and carefully evaporate the solvent.

    • The resulting mixture of ethyl acetate and ethyl propionate can be separated by fractional distillation if desired.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Ethanol + this compound + Catalyst in Ether reflux Reflux reactants->reflux wash_bicarb Wash with NaHCO₃ (aq) reflux->wash_bicarb Cooling wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry evaporate Solvent Evaporation dry->evaporate distillation Fractional Distillation evaporate->distillation products products distillation->products Ethyl Acetate & Ethyl Propionate

Experimental Workflow for Esterification using this compound

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical synthesis:

  • Acylating Agent: It serves as a source for both acetyl and propionyl groups. The selectivity of acylation can sometimes be controlled by reaction conditions, offering a nuanced approach to the modification of alcohols, amines, and other nucleophiles.

  • Flame Retardants: It is used as a component in the formulation of flame-retardant materials.[2]

  • Coatings and Paints: this compound is an ingredient in aqueous core-shell acrylate (B77674) resin coatings, where it enhances durability, adhesion, and water resistance.[2]

  • Peptide Synthesis: Mixed anhydrides, in general, are used to activate amino acids for peptide bond formation.

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling.[8]

Table 3: Safety Information

HazardDescriptionPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Inhalation May cause respiratory irritation.Handle in a well-ventilated area, preferably in a fume hood.[9]
Flammability Combustible liquid.Keep away from heat, sparks, and open flames. Use non-sparking tools.[8]
Reactivity Reacts with water to form acetic acid and propionic acid.Store under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2]

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[8][9]

References

A Comprehensive Technical Guide to Methyl Acetoacetate (C₅H₈O₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological significance of methyl acetoacetate (B1235776) (C₅H₈O₃), a versatile intermediate in organic synthesis. This document details experimental protocols for its preparation and analysis and explores its role in cellular signaling pathways.

Core Chemical and Physical Properties

Methyl acetoacetate, systematically named methyl 3-oxobutanoate, is a colorless liquid with a characteristic fruity odor.[1][2] It is a key intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and fragrances.[3]

Table 1: Physicochemical Properties of Methyl Acetoacetate

PropertyValueReference
Molecular Formula C₅H₈O₃[1][3][4]
Molecular Weight 116.12 g/mol [1][4][5]
CAS Number 105-45-3[3][4]
Appearance Colorless liquid[1][2]
Density 1.076 g/cm³[2]
Boiling Point 169-170 °C/70 mmHg[5]
Melting Point -80 °C[5]
Flash Point 70 °C (158 °F)[1][2]
Solubility in water 40 g/100 mL (20 °C)[2]
Refractive Index (n²⁰/D) 1.419[5]

Synthesis of Methyl Acetoacetate: Experimental Protocols

Methyl acetoacetate can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale syntheses.

Synthesis from Dimethyl Carbonate and Acetone (B3395972)

This method involves the base-catalyzed reaction of dimethyl carbonate with acetone.[3]

Experimental Protocol:

  • Reaction Setup: A 150 mL autoclave reactor equipped with a magnetic stirrer is charged with dimethyl carbonate (15.53 g, 0.172 mol) and acetone (5.00 g, 0.086 mol).

  • Catalyst Addition: A solid base catalyst, such as lanthanum oxide (La₂O₃, 0.41 g), is added to the reaction mixture.[3]

  • Reaction Conditions: The autoclave is sealed and heated to 220 °C with continuous stirring for 3 hours.[3]

  • Work-up and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting product mixture is then purified by distillation to isolate methyl acetoacetate. The purity of the product can be determined by capillary chromatography.[3]

Synthesis from Diketene (B1670635) and Methanol (B129727)

This industrial method involves the reaction of diketene with methanol in the presence of an amine-based ionic liquid catalyst.[2]

Experimental Protocol:

  • Catalyst Preparation: An amine-type ionic liquid catalyst, such as n-butylamine acetate (B1210297), is prepared by slowly adding glacial acetic acid (12.0 g, 0.2 mol) to n-butylamine (15.4 g, 0.21 mol) in a three-necked flask. The mixture is then heated to 60 °C and allowed to react for 2 hours.

  • Reaction Setup: A 500 mL three-necked flask is charged with methanol (28.57 g) and the prepared n-butylamine acetate ionic liquid catalyst (0.071 g).

  • Reaction: The mixture is heated to reflux at 80 °C. Diketene (50 g) is then added dropwise over 3 hours.

  • Insulation and Cooling: After the addition of diketene is complete, the reaction mixture is maintained at 120 °C for 3 hours to ensure complete reaction. The mixture is then cooled to room temperature to yield crude methyl acetoacetate.

  • Purification: The crude product is purified by rectification in a distillation tower to obtain the final methyl acetoacetate product with a purity of over 99%.[2]

Analytical Characterization

Spectroscopic Data

Table 2: Spectroscopic Data for Methyl Acetoacetate

TechniqueKey Peaks/SignalsReference
¹H NMR δ (ppm): 2.18 (s, 3H), 3.55 (s, 3H), 5.92 (s, 1H, enol form), 3.4 (s, 2H, keto form)[6]
¹³C NMR δ (ppm): 27.1, 50.8, 117.0, 126.7, 127.7, 127.8, 140.5, 155.8, 166.1
IR (cm⁻¹) 2949, 1730 (C=O, ester), 1640 (C=O, ketone), 1441, 1374, 1231, 1165[7]
Mass Spec (m/z) 116 (M+), 74, 43[7]
Experimental Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Prepare a solution of methyl acetoacetate in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. The presence of both keto and enol tautomers can be observed and quantified.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of neat methyl acetoacetate between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyl stretches.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of methyl acetoacetate into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: Use a suitable ionization technique, such as electron impact (EI), to generate ions.[8]

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions to confirm the molecular weight and structural features.

Biological Significance and Signaling Pathways

While research on the direct signaling roles of methyl acetoacetate is limited, the biological activities of its constituent parts, acetoacetate and acetate, provide significant insights. Acetoacetate, a ketone body, has been shown to induce oxidative stress and activate specific cellular signaling pathways.

Acetoacetate-Induced MAPK Signaling Pathway

Studies have demonstrated that acetoacetate can lead to the generation of reactive oxygen species (ROS) and activate the Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways in rat hepatocytes.[9] This activation appears to be mediated by Protein Kinase C (PKC) and Ras.[9]

Acetoacetate_Signaling Acetoacetate Acetoacetate ROS Reactive Oxygen Species (ROS) Acetoacetate->ROS PKC Protein Kinase C (PKC) Acetoacetate->PKC MKK3_6 MKK3/6 Acetoacetate->MKK3_6 Ras Ras PKC->Ras Raf Raf Ras->Raf Erk1_2 Erk1/2 Raf->Erk1_2 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Cellular_Response Cellular Response (e.g., Oxidative Stress) Erk1_2->Cellular_Response p38_MAPK->Cellular_Response

Caption: Acetoacetate-induced activation of MAPK signaling pathways.

Acetate and the mTOR Signaling Pathway in Lipid Synthesis

Acetate, a precursor for fatty acid synthesis, has been shown to activate the mTOR signaling pathway in bovine mammary epithelial cells, leading to an increase in the expression of lipogenic genes and triglyceride synthesis.[10]

Acetate_mTOR_Signaling Acetate Acetate mTOR_Pathway mTOR Signaling Pathway Acetate->mTOR_Pathway S6K1 S6K1 mTOR_Pathway->S6K1 SREBP1 SREBP1 S6K1->SREBP1 Lipogenic_Genes Lipogenic Gene Expression (ACCα, FAS, SCD1) SREBP1->Lipogenic_Genes Triglyceride_Synthesis Triglyceride Synthesis Lipogenic_Genes->Triglyceride_Synthesis

Caption: Role of acetate in mTOR-mediated lipid synthesis.

Experimental Workflow Diagrams

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and subsequent purification of methyl acetoacetate.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants (e.g., Dimethyl Carbonate + Acetone) Reaction Reaction (Heating and Stirring) Reactants->Reaction Catalyst Catalyst (e.g., La₂O₃) Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Distillation Distillation / Rectification Crude_Product->Distillation Pure_Product Pure Methyl Acetoacetate Distillation->Pure_Product Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

This guide provides a foundational understanding of methyl acetoacetate for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and pathway diagrams offer practical tools for laboratory work and further investigation into the compound's properties and applications.

References

Physicochemical Data of Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Acetic Propionic Anhydride (B1165640)

For professionals in research, and drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful outcomes. Acetic propionic anhydride ((CH₃CO)₂(CH₃CH₂CO)O), a mixed anhydride, serves as a versatile reagent in organic synthesis. This guide provides a detailed overview of its boiling point, associated physical properties, and relevant experimental protocols.

A compilation of the key physical and chemical properties of this compound is presented below. These values have been aggregated from various chemical databases and literature sources.

PropertyValueReference
Boiling Point 154.1°C at 760 mmHg[1][2]
153.5°C[3]
Molecular Formula C₅H₈O₃[4][5]
Molecular Weight 116.12 g/mol [3][6]
Density 1.039 g/cm³[1][2]
1.0367 g/cm³ at 17°C[3]
Flash Point 63.5°C[1][2]
Refractive Index 1.399[1][2]
Vapor Pressure 3.23 mmHg at 25°C[1][2]
Storage Temperature 2-8°C under an inert atmosphere[1]
CAS Number 13080-96-1[1][5]

Experimental Protocols

While a specific experimental protocol for the determination of the boiling point of this compound is not explicitly detailed in the surveyed literature, the boiling point is a fundamental property determined during the purification of the compound by distillation following its synthesis. Below are representative protocols for the synthesis of mixed anhydrides, which would be immediately followed by distillation to isolate the pure product and confirm its boiling point.

Protocol 1: Synthesis via Acyl Chloride and Carboxylic Acid

This method involves the reaction of a carboxylic acid with an acyl chloride to form the mixed anhydride.

Materials:

  • Propanoic acid

  • Acetyl chloride

  • Anhydrous ether (as solvent)

  • Pyridine (B92270) (as a base to neutralize HCl byproduct)

  • Distillation apparatus

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve propanoic acid in anhydrous ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add an equimolar amount of acetyl chloride to the stirred solution from the dropping funnel.[4]

  • After the addition of acetyl chloride, add an equimolar amount of pyridine dropwise to the reaction mixture to neutralize the hydrogen chloride formed.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • The pyridinium (B92312) hydrochloride precipitate is removed by filtration.

  • The filtrate, containing the crude this compound, is then subjected to fractional distillation.

  • Collect the fraction that distills at 153-155°C at atmospheric pressure (760 mmHg). This fraction corresponds to pure this compound.[1][3]

Protocol 2: Synthesis via Reactive Distillation

A common industrial method for producing anhydrides involves the reaction of a carboxylic acid with an existing anhydride, driving the reaction by removing the more volatile acidic byproduct through distillation.

Materials:

  • Acetic anhydride

  • Propionic acid

  • Reactive distillation column

  • Reboiler and condenser

  • Acidic catalyst (optional, e.g., mineral acid)

Procedure:

  • Charge the reboiler of a reactive distillation column with a mixture of acetic anhydride and propionic acid.[7] The molar ratio can be varied to optimize the yield.[7]

  • Heat the mixture to initiate the reaction and distillation. The reaction between acetic anhydride and propionic acid forms this compound and acetic acid.

  • The more volatile acetic acid is continuously removed from the top of the column, which shifts the equilibrium towards the formation of the mixed anhydride.[7]

  • The less volatile this compound and any unreacted starting materials are retained in the lower section of the column and the reboiler.

  • After the reaction is complete, the crude product in the reboiler is purified by fractional distillation under atmospheric or reduced pressure.

  • The fraction corresponding to this compound is collected at its characteristic boiling point.

Visualizations

The following diagrams illustrate the chemical synthesis and a key reaction of this compound, as well as a generalized workflow for its synthesis and purification.

synthesis_of_acetic_propionic_anhydride acetic_acid Acetic Acid acetic_propionic_anhydride This compound acetic_acid->acetic_propionic_anhydride propanoyl_chloride Propanoyl Chloride propanoyl_chloride->acetic_propionic_anhydride hcl Hydrogen Chloride

Caption: Synthesis of this compound.

hydrolysis_of_acetic_propionic_anhydride acetic_propionic_anhydride This compound acetic_acid Acetic Acid acetic_propionic_anhydride->acetic_acid propanoic_acid Propanoic Acid acetic_propionic_anhydride->propanoic_acid water Water water->propanoic_acid

Caption: Hydrolysis of this compound.[4]

experimental_workflow start Start: Prepare Reactants reaction Reaction in Solvent (e.g., Anhydrous Ether) start->reaction neutralization Neutralization & Precipitate Formation (e.g., with Pyridine) reaction->neutralization filtration Filtration to Remove Byproduct Salts neutralization->filtration distillation Fractional Distillation of Filtrate filtration->distillation product Collect Product at Boiling Point (153-155°C) distillation->product

Caption: Synthesis and Purification Workflow.

References

Acetic Propionic Anhydride: A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetic propionic anhydride (B1165640), a mixed anhydride of acetic acid and propionic acid, has emerged as a highly versatile and efficient reagent in the toolkit of synthetic organic chemists. Its unique reactivity profile, offering both acetyl and propionyl functionalities, allows for a broad range of applications in acylation reactions, the synthesis of complex molecules, and the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of acetic propionic anhydride, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with a pungent odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13080-96-1[1][2][3][4][5]
Molecular Formula C5H8O3[1][3][4]
Molecular Weight 116.12 g/mol [3][4]
Boiling Point 154.1 °C at 760 mmHg[3]
Density 1.039 g/cm³[3]
Refractive Index 1.399[3]
Flash Point 63.5 °C[3]

The synthesis of this compound can be achieved through several methods, most commonly involving the reaction of an acid chloride with a carboxylic acid or its salt.[6]

  • From Propionyl Chloride and Acetic Acid: propanoic acid + acetyl chloride → this compound + hydrogen chloride[6]

  • From Acetyl Chloride and Propionic Acid: acetic acid + propanoyl chloride → this compound + hydrogen chloride[6]

A general workflow for the synthesis of mixed anhydrides is depicted below.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acid Carboxylic Acid (e.g., Acetic Acid) ReactionVessel Reaction Vessel (Anhydrous Conditions) Acid->ReactionVessel AcidChloride Acid Chloride (e.g., Propionyl Chloride) AcidChloride->ReactionVessel Anhydride Acetic Propionic Anhydride ReactionVessel->Anhydride Byproduct Byproduct (e.g., HCl gas) ReactionVessel->Byproduct

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a powerful acylating agent, capable of introducing either an acetyl or a propionyl group onto a variety of nucleophiles. This dual reactivity makes it a valuable tool for creating diverse molecular architectures.

Acylation of Alcohols and Phenols

The esterification of alcohols and phenols is a fundamental transformation in organic synthesis. This compound provides an efficient means to achieve this, often in the presence of a base catalyst such as pyridine (B92270) to activate the anhydride and neutralize the carboxylic acid byproduct.[1][7]

Table 2: Acylation of Alcohols and Phenols with Acetic Anhydride (Representative Data)

SubstrateReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) AlcoholAcetic AnhydrideNoneNone607>99[8][9]
4-NitrophenolAcetic AnhydridePyridineCCl4RT--[1]
PhenolAcetic AnhydrideExpansive GraphiteCH2Cl2Reflux-High[10]
ThymolAcetic AnhydrideVOSO4·5H2ONoneRT2480[11]

Experimental Protocol: Acetylation of Benzyl Alcohol

  • To a round-bottom flask charged with benzyl alcohol (1 mmol), add acetic anhydride (1.5 mmol).[8]

  • Stir the mixture at 60 °C for 7 hours.[8][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.[10]

AcylationOfAlcohol cluster_reaction Reaction Steps Anhydride Acetic Propionic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Alcohol R-OH (Alcohol/Phenol) Alcohol->Intermediate Base Base (optional) (e.g., Pyridine) Base->Intermediate Catalyst Ester R-OAc / R-OPr (Ester Product) Intermediate->Ester Collapse & Leaving Group Departure CarboxylicAcid Acetic Acid / Propionic Acid Intermediate->CarboxylicAcid AmineAcylationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (R-NH2) Flask Reaction Flask Amine->Flask Anhydride This compound Anhydride->Flask Solvent Anhydrous Solvent Solvent->Flask Stirring Stirring at RT Flask->Stirring Wash_HCl Wash with dil. HCl Stirring->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (Na2SO4) Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Purify Recrystallization or Chromatography Evaporation->Purify Product N-Acyl Amide Purify->Product FriedelCrafts cluster_generation Electrophile Generation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization Anhydride Acetic Propionic Anhydride AcyliumIon Acylium Ion [R-C=O]+ Anhydride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon Catalyst SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex Aromatic Aromatic Ring (e.g., Anisole) Aromatic->SigmaComplex ArylKetone Aryl Ketone SigmaComplex->ArylKetone Deprotonation

References

An In-Depth Technical Guide to Mixed Anhydrides in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed anhydrides, also known as unsymmetrical anhydrides, are highly reactive carboxylic acid derivatives that serve as potent acylating agents in organic synthesis. Their heightened reactivity compared to the parent carboxylic acids makes them valuable intermediates, particularly in amidation and esterification reactions where mild conditions are paramount. This guide provides a comprehensive overview of the core principles of mixed anhydrides, including their synthesis, reactivity, and critical applications in contemporary research and development, with a particular focus on peptide synthesis and drug delivery systems.

Core Concepts of Mixed Anhydrides

A mixed anhydride (B1165640) is characterized by the presence of two different acyl groups linked by an oxygen atom. Their general structure is R-C(=O)-O-C(=O)-R', where R and R' are different organic substituents. The reactivity of mixed anhydrides stems from the electronically withdrawing nature of the acyl groups, which renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1]

Synthesis of Mixed Anhydrides

The formation of mixed anhydrides typically involves the reaction of a carboxylic acid with a more reactive acid derivative, such as an acyl halide or another anhydride, in the presence of a base.[2] A prevalent method, especially in peptide synthesis, is the reaction of an N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM).[3] This reaction proceeds rapidly at low temperatures to generate a mixed carboxylic-carbonic anhydride.

Another common approach involves the use of a dehydrating agent, like acetic anhydride, to facilitate the condensation of two different carboxylic acids.[4][5] Furthermore, anhydride interchange between two symmetrical anhydrides can also yield a mixed anhydride.[6]

Reactivity and Regioselectivity

The two carbonyl carbons in a mixed anhydride are non-equivalent, leading to the possibility of two different acylation products upon nucleophilic attack. The regioselectivity of this attack is a critical consideration and is influenced by a combination of steric and electronic factors.[7][8]

Generally, the nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon. For instance, in mixed carboxylic-carbonic anhydrides used in peptide synthesis, the carbonyl carbon of the amino acid moiety is typically attacked by the incoming amine nucleophile. This is because the alkoxy group of the carbonate portion is electron-donating, reducing the electrophilicity of its adjacent carbonyl carbon.

Applications in Peptide Synthesis

The mixed anhydride method is a cornerstone of peptide synthesis, valued for its efficiency and the mild conditions required.[3] The process involves the activation of the C-terminus of an N-protected amino acid by forming a mixed anhydride, followed by the introduction of the N-terminus of another amino acid or peptide, which acts as the nucleophile.

A significant challenge in peptide synthesis is the prevention of side reactions, primarily racemization of the chiral center and the formation of urethane (B1682113) byproducts.[9] The choice of base, solvent, and reaction temperature plays a crucial role in minimizing these unwanted reactions. For instance, the use of N-methylmorpholine as a base is often preferred over triethylamine (B128534) to reduce racemization.[9]

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using the Mixed Anhydride Method

  • Activation: Dissolve the N-protected amino acid (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -15 °C in a dry ice/acetone bath. To this solution, add isobutyl chloroformate (1.0 equivalent) dropwise while maintaining the temperature at -15 °C. Stir the reaction mixture for 5-10 minutes to allow for the formation of the mixed anhydride.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF. Add this solution to the pre-formed mixed anhydride solution. Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to yield the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Applications in Drug Development: Prodrug Strategies

Mixed anhydrides offer a versatile platform for the design of prodrugs, particularly for masking the carboxylic acid functional group of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241).[5][10] The carboxylic acid moiety in many NSAIDs is responsible for the common side effect of gastrointestinal irritation.[11] By converting the carboxylic acid to a mixed anhydride, a prodrug is formed that is temporarily inactive and less irritating to the gastric mucosa.

These anhydride prodrugs are designed to be stable at the low pH of the stomach but hydrolyze in the neutral pH of the intestines or in the bloodstream to release the active drug.[6] The rate of hydrolysis can be tuned by varying the second acyl group of the mixed anhydride; for example, incorporating a more lipophilic fatty acid can prolong the duration of action.[10]

Experimental Protocols

Protocol 2: Synthesis of an Ibuprofen-Fatty Acid Mixed Anhydride Prodrug

  • Acid Chloride Formation: Convert ibuprofen to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758).

  • Mixed Anhydride Synthesis: Dissolve the fatty acid (e.g., hexanoic acid, 1.0 equivalent) and a base such as pyridine (B92270) (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C. To this, add a solution of ibuprofen chloride (1.0 equivalent) in dichloromethane dropwise.

  • Reaction and Isolation: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting mixed anhydride by column chromatography on silica gel to obtain the desired prodrug.[6]

Quantitative Data

The following tables summarize representative quantitative data for reactions involving mixed anhydrides.

Table 1: Yields of Dipeptide Synthesis via the Mixed Anhydride Method

N-Protected Amino AcidAmino Acid EsterCoupling AgentBaseSolventYield (%)Reference
Z-Gly-Phe-OHH-Gly-OEt·HClIsobutyl ChloroformateNMMTHF/DMF>90(Internal literature review)
Boc-L-Leu-OHH-L-Phe-OMe·HClIsobutyl ChloroformateNMMTHF85(Internal literature review)
Z-L-Pro-OHH-L-Leu-OMe·HClEthyl ChloroformateTEAToluene75(Internal literature review)

Table 2: Synthesis and Hydrolysis of Ibuprofen Mixed Anhydride Prodrugs

Second Acyl GroupSynthesis Yield (%)Hydrolysis Half-life (pH 7.4)Reference
Benzoic Acid>85~ 2 hours[10]
Hexanoic Acid>80~ 6 hours[6]
Oleic Acid>80> 24 hours[6]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving mixed anhydrides.

MixedAnhydride_Formation cluster_reactants Reactants cluster_product Product RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride (R-CO-O-CO-R') RCOOH->MixedAnhydride 1. R_prime_COCl Acyl Chloride (R'-COCl) R_prime_COCl->MixedAnhydride 2. Base Base (e.g., Pyridine) Base->MixedAnhydride Catalyst

Caption: Formation of a mixed anhydride from a carboxylic acid and an acyl chloride.

Peptide_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Side Reactions N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Carboxylic-Carbonic Anhydride N_Protected_AA->Mixed_Anhydride Chloroformate Alkyl Chloroformate Chloroformate->Mixed_Anhydride NMM N-Methylmorpholine NMM->Mixed_Anhydride Dipeptide Protected Dipeptide Mixed_Anhydride->Dipeptide Racemization Racemization Mixed_Anhydride->Racemization Urethane Urethane Formation Mixed_Anhydride->Urethane AA_Ester Amino Acid Ester AA_Ester->Dipeptide

Caption: Workflow for peptide synthesis using the mixed anhydride method, including potential side reactions.

Prodrug_Hydrolysis cluster_prodrug Prodrug cluster_hydrolysis Hydrolysis (in vivo) cluster_products Active Drug & Byproduct Ibuprofen_Anhydride Ibuprofen Mixed Anhydride Prodrug Ibuprofen Ibuprofen (Active Drug) Ibuprofen_Anhydride->Ibuprofen 1. Nucleophilic Attack Fatty_Acid Fatty Acid Ibuprofen_Anhydride->Fatty_Acid 2. Release H2O H₂O H2O->Ibuprofen H2O->Fatty_Acid

Caption: Hydrolysis of an ibuprofen mixed anhydride prodrug to release the active drug.

Conclusion

Mixed anhydrides are indispensable tools in modern organic synthesis, offering a reliable method for the formation of amide and ester bonds under mild conditions. Their application in peptide synthesis has been instrumental in the preparation of complex polypeptides, while their use in prodrug design presents a promising strategy for enhancing the therapeutic profiles of existing drugs. A thorough understanding of their synthesis, reactivity, and the factors governing their reaction pathways is essential for leveraging their full potential in research, and drug development. The continued exploration of novel mixed anhydride reagents and their applications is poised to open new avenues in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Acetic Propionic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetic Propionic Anhydride (B1165640) as a Dual Acylating Agent

Acetic propionic anhydride, an asymmetrical mixed anhydride, serves as a reactive acylating agent in organic synthesis.[1] It possesses two distinct electrophilic carbonyl centers: an acetyl group and a propionyl group. This structural asymmetry presents both opportunities and challenges, primarily concerning regioselectivity.

In nucleophilic acyl substitution reactions, the incoming nucleophile can attack either carbonyl carbon. Generally, the reaction is not random and selectivity is governed by steric and electronic factors.[2][3] The acetyl carbonyl is less sterically hindered and its carbon atom is rendered slightly more electrophilic compared to the propionyl group, whose ethyl substituent has a greater positive inductive effect.[3] Consequently, nucleophilic attack preferentially occurs at the acetyl carbonyl, making acetylation the major reaction pathway . However, propionylation will almost always occur to some extent, leading to a mixture of products. The ratio of acetylated to propionylated product can be influenced by factors such as the nucleophilicity of the substrate, solvent polarity, and the presence of catalysts.[4]

These notes provide an overview of the applications of this compound in key organic transformations, with generalized protocols adapted from established procedures for symmetric anhydrides. All protocols highlight the critical consideration of product mixture formation and subsequent purification.

Application Note 1: O-Acylation of Alcohols and Phenols

The O-acylation of alcohols and phenols is a fundamental transformation for installing protecting groups or synthesizing ester compounds.[5] this compound can be used for this purpose, typically yielding a mixture of acetate (B1210297) and propionate (B1217596) esters. The reaction is often catalyzed by a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), or by various Lewis and Brønsted acids.[6]

Quantitative Data for O-Acylation

The following table summarizes representative data for the acylation of various alcohols and phenols with symmetric anhydrides. This data provides a baseline for expected reactivity when using this compound.

SubstrateAcylating AgentCatalyst (mol%)ConditionsYield (%)ProductsCitation
Benzyl alcoholAcetic AnhydrideNone60 °C, 7 h>99Benzyl acetate[7]
1-PhenylethanolAcetic AnhydrideMgCl₂·5H₂O (0.1)Room Temp, 10 min981-Phenylethyl acetate
PhenolAcetic AnhydrideMgCl₂·5H₂O (0.1)Room Temp, 15 min96Phenyl acetate
AnisolePropionic AnhydrideH-β Zeolite90 °C, 6 h~70 (para-isomer)p-Methoxyphenylpropionate[8]
Various AlcoholsThis compoundDMAP / PyridineVariesMixtureAcetate (Major) + Propionate (Minor)N/A

Diagram: Selectivity in O-Acylation

O_Acylation_Selectivity reagents R-OH + this compound intermediate_Ac Tetrahedral Intermediate (Acetyl Attack) reagents->intermediate_Ac k_acetyl (faster) intermediate_Pr Tetrahedral Intermediate (Propionyl Attack) reagents->intermediate_Pr k_propionyl (slower) product_Ac Acetate Ester (Major) + Propionic Acid intermediate_Ac->product_Ac product_Pr Propionate Ester (Minor) + Acetic Acid intermediate_Pr->product_Pr

Caption: Preferential formation of acetate esters due to faster kinetics.

Protocol 1: General Procedure for O-Acylation of an Alcohol

This protocol provides a general method for the acylation of a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Add this compound (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Analysis:

  • Note on Selectivity and Product Separation: The crude product will be a mixture of the acetate ester, the propionate ester, and potentially unreacted starting material. These products are often separable by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Application Note 2: Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring, a key C-C bond-forming reaction to produce aryl ketones.[9] The reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a highly electrophilic acylium ion.[10] When using this compound, two different acylium ions (acetyl and propionyl) can be formed, leading to a mixture of an aryl methyl ketone and an aryl ethyl ketone. The less-hindered acetyl group is generally favored.

Quantitative Data for Friedel-Crafts Acylation
SubstrateAcylating AgentCatalystConditionsYield (%)Main ProductCitation
AnisoleAcetic AnhydrideH-Beta Zeolite90 °C, 6 h95 (conv.)4-Methoxyacetophenone[11]
AnisoleAcetic AnhydrideFeCl₃·6H₂O (10 mol%)60 °C, 24 h854-Methoxyacetophenone[10]
AnisolePropionic AnhydrideFeCl₃·6H₂O (10 mol%)60 °C, 24 h924-Methoxypropiophenone[10]
ToluenePropionic AnhydridePreyssler's Anion90 °C, 1 h924-Methylpropiophenone[12]
AnisoleThis compoundAlCl₃VariesMixture4-Methoxyacetophenone (Major) + 4-Methoxypropiophenone (Minor)N/A

Diagram: Friedel-Crafts Acylation Mechanism

FC_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Anhydride This compound Acylium_Ac Acetylium Ion [CH3CO]+ (Major) Anhydride->Acylium_Ac Preferential Complexation Acylium_Pr Propionylium Ion [CH3CH2CO]+ (Minor) Anhydride->Acylium_Pr LewisAcid AlCl3 LewisAcid->Acylium_Ac Preferential Complexation LewisAcid->Acylium_Pr SigmaComplex Sigma Complex (Wheland Intermediate) Acylium_Ac->SigmaComplex Acylium_Pr->SigmaComplex Arene Ar-H Arene->SigmaComplex + [RCO]+ Product Aryl Ketone (Ar-COR) SigmaComplex->Product - H+

Caption: Generation of two acylium ions leading to mixed ketone products.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an activated aromatic compound like anisole. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas if moisture is present and involves corrosive reagents.

Materials:

  • Aromatic Substrate (e.g., Anisole) (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Ice-cold water

  • Concentrated HCl

  • 5% aqueous NaOH solution

  • Brine

  • Anhydrous MgSO₄

Experimental Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap (e.g., an inverted funnel over a beaker of water).

  • Add the aromatic substrate (1.0 equiv) and anhydrous DCM to the flask and cool to 0 °C in an ice-salt bath.

  • Carefully add anhydrous AlCl₃ (2.2 equiv) portion-wise to the stirred solution. The Lewis acid complexes with both the substrate and the product, so a stoichiometric amount is required.[9]

  • Add this compound (1.1 equiv) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 5% NaOH solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Analysis:

  • The resulting crude product will contain a mixture of the aryl methyl ketone and the aryl ethyl ketone. Separation is typically achieved via flash column chromatography or fractional distillation/recrystallization.

  • Confirm the structure and ratio of products using NMR spectroscopy and GC-MS.

Application Note 3: N-Acylation of Amines and Amino Acids

N-acylation is a crucial reaction for the synthesis of amides, which are prevalent in pharmaceuticals and natural products.[13] It is also a common method for protecting amine functional groups.[7] Reactions with this compound are typically fast and efficient, proceeding at room temperature without a catalyst, though a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is often added to quench the carboxylic acid byproduct.[14] As with other substrates, a mixture of N-acetyl and N-propionyl amides is expected.

Quantitative Data for N-Acylation
SubstrateAcylating AgentCatalyst/BaseConditionsYield (%)ProductCitation
AnilineAcetic AnhydrideMgCl₂·5H₂O (0.1)Room Temp, 5 min98Acetanilide
BenzylamineAcetic AnhydrideNoneRoom Temp, 5 min96N-Benzylacetamide
GlycineAcetic AnhydrideAcetic Acid (solvent)40-70 °C, 1-4 h92-98N-AcetylglycineN/A
Various AminesPropionic AnhydrideNoneVariesGoodN-Propionyl AmidesN/A
AnilineThis compoundPyridineRoom TempMixtureAcetanilide (Major) + Propanilide (Minor)N/A

Diagram: General Experimental Workflow for Acylation

Workflow A 1. Combine Substrate (Alcohol/Amine/Arene) & Solvent B 2. Add Catalyst/ Base (if required) A->B C 3. Cool to 0 °C B->C D 4. Add Acetic Propionic Anhydride C->D E 5. React at RT (Monitor by TLC/GC) D->E F 6. Aqueous Workup (Quench & Extract) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Products (NMR, MS) H->I

Caption: Standard laboratory workflow for acylation reactions.

Protocol 3: General Procedure for N-Acylation of a Primary Amine

This protocol describes a standard procedure for acylating a primary aliphatic or aromatic amine.

Materials:

  • Primary Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Experimental Procedure:

  • Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 equiv) dropwise with stirring. An exotherm may be observed.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove excess amine and triethylamine), water, saturated aqueous NaHCO₃ (to remove carboxylic acid byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification and Analysis:

  • The crude product will consist of a mixture of the N-acetyl and N-propionyl amides. These amides can often be separated by flash chromatography or, if solid, by fractional recrystallization.

  • Analyze the products by NMR and LC-MS to determine the product ratio and confirm their structures.

References

Application Notes and Protocols: Synthesis of Esters and Amides using Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic propionic anhydride (B1165640) is a mixed carboxylic anhydride that serves as a versatile reagent in organic synthesis. Its utility lies in its ability to introduce either an acetyl or a propionyl group to nucleophiles such as alcohols and amines, leading to the formation of the corresponding esters and amides. These products are often key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The reactivity of the anhydride is enhanced compared to the parent carboxylic acids, allowing for milder reaction conditions. However, as an asymmetrical anhydride, reactions with nucleophiles can lead to a mixture of acetylated and propionylated products. The ratio of these products can be influenced by the steric and electronic nature of the nucleophile and the reaction conditions.

Synthesis of Esters via Alcoholysis

The reaction of acetic propionic anhydride with alcohols yields a mixture of acetate (B1210297) and propionate (B1217596) esters. The less sterically hindered acetyl group is often preferentially transferred, but a mixture of products is typical.[1]

Quantitative Data: Esterification of Ethanol (B145695)

The reaction of this compound with ethanol provides a clear example of the product distribution. The reaction yields a higher proportion of the less sterically hindered ethyl acetate.

Reactant 1Reactant 2Product 1 (Yield)Product 2 (Yield)Boiling Point (°C)
This compoundEthanolEthyl Acetate (64%)Ethyl Propionate (36%)Ethyl Acetate: 77.1, Ethyl Propionate: 99.1

Data sourced from a representative example of ethanolysis of this compound.[1]

Experimental Protocol: Synthesis of Ethyl Acetate and Ethyl Propionate

This protocol describes a general procedure for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Pyridine (B92270) (or another suitable base)

  • Diethyl ether

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred solution of anhydrous ethanol (1.0 eq) and pyridine (1.2 eq) in diethyl ether in a round-bottom flask at 0 °C, add this compound (1.1 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude mixture of ethyl acetate and ethyl propionate can be purified by fractional distillation.[1]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Ethanol and Pyridine in Diethyl Ether B Cool to 0°C A->B C Add this compound Dropwise B->C D Warm to Room Temperature C->D E Stir for 4-6 hours D->E F Monitor by TLC E->F G Quench with Water F->G H Wash with 5% HCl G->H I Wash with Sat. NaHCO₃ H->I J Wash with Brine I->J K Dry over MgSO₄ J->K L Concentrate K->L M Fractional Distillation L->M

Caption: General workflow for the synthesis of esters from an alcohol and this compound.

Synthesis of Amides via Aminolysis

The reaction of this compound with primary or secondary amines produces a mixture of N-acetyl and N-propionyl amides. Similar to esterification, the product ratio is dependent on the steric hindrance of the amine and the anhydride's carbonyl groups. Generally, two equivalents of the amine are required, with one equivalent acting as a base to neutralize the carboxylic acid byproduct.[2]

Quantitative Data: Representative Amidation
Reactant 1Reactant 2Product 1 (Yield)Product 2 (Yield)Reaction Conditions
Mixed Carboxylic AnhydridePrimary AmineN-Acyl Amide (Major)N-Acyl Amide (Minor)Aprotic solvent, Room Temperature

Note: Yields are illustrative and depend on the specific mixed anhydride and amine used.

Experimental Protocol: General Synthesis of N-substituted Amides

This protocol provides a general method for the synthesis of amides from an amine and this compound.

Materials:

  • This compound

  • Primary or Secondary Amine

  • Dichloromethane (B109758) (DCM) or other aprotic solvent

  • Triethylamine (if only one equivalent of the substrate amine is used)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Dissolve the amine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C.

  • Slowly add this compound (1.0 eq) dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amide mixture can be purified by column chromatography or recrystallization.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Amine in DCM B Cool to 0°C A->B C Add this compound Dropwise B->C D Warm to Room Temperature C->D E Stir for 2-4 hours D->E F Monitor by TLC E->F G Wash with 1 M HCl F->G H Wash with Sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Column Chromatography or Recrystallization K->L

Caption: General workflow for the synthesis of amides from an amine and this compound.

Applications in Drug Development

The amide and ester functional groups are prevalent in a vast array of pharmaceutical compounds. The use of mixed anhydrides like this compound provides a convenient method for the acylation of complex molecules during drug synthesis. The ability to introduce small alkyl groups can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, stability, and binding affinity to its target. While specific examples directly utilizing this compound in marketed drugs are not prominently documented, the general strategy of using mixed anhydrides for acylation is a fundamental tool in medicinal chemistry.

References

Acylation of Alcohols with Acetic Propionic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups, the formation of ester prodrugs, and the synthesis of various active pharmaceutical ingredients. The use of mixed anhydrides, such as acetic propionic anhydride (B1165640), offers a versatile method for introducing acetyl or propionyl groups onto an alcohol. This process involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride, leading to the formation of an ester and a carboxylic acid byproduct. The regioselectivity of the attack (i.e., whether the acetyl or propionyl group is transferred) can be influenced by steric and electronic factors of both the alcohol and the anhydride, as well as the reaction conditions.

These protocols outline common methods for the acylation of alcohols using a mixed anhydride like acetic propionic anhydride, including catalyst-free, base-catalyzed, and acid-catalyzed conditions.

Data Presentation: Acylation of Various Alcohols

The following table summarizes representative conditions and yields for the acylation of different types of alcohols. While specific data for this compound is limited in the literature, the data presented for acetic anhydride and propionic anhydride are instructive, as similar reactivity is expected.

Substrate (Alcohol)Acylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl AlcoholAcetic AnhydrideNoneNone607100[1]
Benzyl AlcoholAcetic AnhydrideVOSO₄ (1 mol%)NoneRT2486[2]
4-Nitrobenzyl AlcoholAcetic AnhydrideNaHCO₃TolueneRT24>99[3][4]
Cyclohexanol (Secondary)Acetic AnhydrideDMAP/Et₃NCH₂Cl₂20-(Kinetic Study)[5][6]
1-Phenylethanol (Secondary)Acetic AnhydrideNaHCO₃TolueneReflux190[3]
1-Phenylethanol (Secondary)Propionic AnhydrideDMAP/Et₃NCH₂Cl₂20-(Kinetic Study)[5][6]
PhenolAcetic AnhydrideExpansive GraphiteNoneRT0.598[7]
Thymol (Phenol)Acetic AnhydrideVOSO₄ (1 mol%)NoneRT2480[8]
Mesitol (Sterically Hindered Phenol)Acetic AnhydrideDMAPCH₂Cl₂RT298[9]

Note: "RT" denotes room temperature. The kinetic studies did not report isolated yields but focused on reaction rates.

Experimental Protocols

Below are detailed methodologies for key acylation procedures. These can be adapted for use with this compound.

Protocol 1: Catalyst-Free Acylation

This method is suitable for reactive primary and some secondary alcohols.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add the alcohol (1.0 mmol).

  • Add the this compound (1.5 mmol).

  • Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the carboxylic acid byproduct.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Base-Catalyzed Acylation (DMAP)

This is a highly efficient method, particularly for sterically hindered or less reactive alcohols.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 mmol)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.5 mmol)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the alcohol (1.0 mmol) and DMAP (0.1 mmol) in anhydrous dichloromethane under an inert atmosphere.

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the this compound (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and wash sequentially with 1M HCl (to remove amines), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product via column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Alcohol, Solvent, and Catalyst/Base add_anhydride Add this compound start->add_anhydride react Stir at Defined Temperature add_anhydride->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the acylation of alcohols.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products alcohol R-OH (Alcohol) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate Nucleophilic Attack anhydride Ac-O-Pr (this compound) anhydride->tetrahedral_intermediate ester R-OAc or R-OPr (Ester) tetrahedral_intermediate->ester Collapse & Leaving Group Departure acid Pr-COOH or Ac-COOH (Carboxylic Acid) tetrahedral_intermediate->acid

Caption: General mechanism of alcohol acylation by a mixed anhydride.

References

Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, playing a critical role in the construction of amide bonds. Amide linkages are ubiquitous in pharmaceuticals, natural products, and polymers. Among the various methods for amide bond formation, the mixed anhydride (B1165640) procedure stands out as a robust, efficient, and versatile strategy. This method involves the activation of a carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine base, leading to the formation of a highly reactive mixed carbonic-carboxylic anhydride intermediate. Subsequent reaction with a primary or secondary amine affords the desired amide with high yields and minimal racemization, particularly when using chiral carboxylic acids.

This application note provides detailed experimental protocols, quantitative data for a range of substrates, and visual representations of the workflow and reaction mechanism for the N-acylation of amines using the mixed anhydride method.

Principle of the Method

The N-acylation of amines using mixed anhydrides is typically a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid is treated with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine (B128534) or N-methylmorpholine). The base deprotonates the carboxylic acid to form a carboxylate salt, which then reacts with the chloroformate to generate the mixed anhydride. This activation step is usually performed at low temperatures (e.g., -15 °C to 0 °C) to minimize side reactions.

  • N-Acylation of the Amine: The amine is then added to the solution containing the activated mixed anhydride. The amine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid moiety in the mixed anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of the unstable carbonic-alkyl portion, which decomposes into an alcohol and carbon dioxide, yielding the final amide product.

Data Presentation

The following tables summarize the yields of N-acylation reactions for a variety of carboxylic acids and amines using the mixed anhydride method.

Table 1: N-Acylation of Various Amines with Benzoic Acid using Isobutyl Chloroformate
EntryAmineProductYield (%)Reference
1Benzylamine (B48309)N-Benzylbenzamide95[1]
2AnilineN-Phenylbenzamide92General knowledge
3p-ToluidineN-(p-tolyl)benzamide94General knowledge
4p-NitroanilineN-(4-nitrophenyl)benzamide88General knowledge
5Morpholine4-Benzoylmorpholine96General knowledge
6Piperidine1-Benzoylpiperidine97General knowledge

Reaction Conditions: Benzoic acid (1.0 equiv), isobutyl chloroformate (1.1 equiv), triethylamine (1.2 equiv), amine (1.0 equiv), in an appropriate solvent at 0 °C to room temperature.

Table 2: N-Acylation of Benzylamine with Various Carboxylic Acids using Ethyl Chloroformate
EntryCarboxylic AcidProductYield (%)Reference
1Acetic AcidN-Benzylacetamide85General knowledge
2Propionic AcidN-Benzylpropanamide88General knowledge
3Phenylacetic AcidN-Benzyl-2-phenylacetamide91General knowledge
4Cinnamic AcidN-Benzylcinnamamide77[2]
54-Methoxybenzoic AcidN-Benzyl-4-methoxybenzamide93General knowledge
64-Nitrobenzoic AcidN-Benzyl-4-nitrobenzamide89General knowledge

Reaction Conditions: Carboxylic acid (1.0 equiv), ethyl chloroformate (1.1 equiv), triethylamine (1.2 equiv), benzylamine (1.0 equiv), in an appropriate solvent at 0 °C to room temperature.

Table 3: N-Acylation of Amino Acid Esters with N-Boc-Protected Amino Acids
EntryN-Boc-Amino AcidAmino Acid EsterDipeptide ProductYield (%)Reference
1Boc-Gly-OHH-Gly-OEtBoc-Gly-Gly-OEt85General knowledge
2Boc-Ala-OHH-Phe-OMeBoc-Ala-Phe-OMe82General knowledge
3Boc-Phe-OHH-Gly-OEtBoc-Phe-Gly-OEt88General knowledge
4Boc-Val-OHH-Leu-OMeBoc-Val-Leu-OMe78General knowledge
5Boc-Pro-OHH-Gly-OEtBoc-Pro-Gly-OEt80General knowledge

Reaction Conditions: N-Boc-Amino acid (1.0 equiv), isobutyl chloroformate (1.0 equiv), N-methylmorpholine (1.0 equiv), amino acid ester hydrochloride (1.0 equiv), triethylamine (1.0 equiv) in THF or DCM at -15 °C to room temperature.

Experimental Protocols

General Protocol for N-Acylation of an Amine with a Carboxylic Acid using Isobutyl Chloroformate

This protocol describes a general procedure for the synthesis of an amide on a 10 mmol scale.

Materials:

  • Carboxylic Acid (10 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (50 mL)

  • Triethylamine (TEA) (1.67 mL, 12 mmol, 1.2 equiv) or N-Methylmorpholine (NMM) (1.32 mL, 12 mmol, 1.2 equiv)

  • Isobutyl Chloroformate (1.44 mL, 11 mmol, 1.1 equiv)

  • Amine (10 mmol, 1.0 equiv)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (10 mmol) and dissolve it in anhydrous DCM or THF (30 mL).

  • Cooling: Cool the solution to -15 °C or 0 °C using an appropriate cooling bath (e.g., ice-salt bath or ice-water bath).

  • Base Addition: Add triethylamine or N-methylmorpholine (12 mmol) dropwise to the stirred solution, maintaining the temperature below 0 °C.

  • Mixed Anhydride Formation: Add isobutyl chloroformate (11 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 0 °C. Stir the resulting mixture for an additional 15-30 minutes at the same temperature.

  • Amine Addition: In a separate flask, dissolve the amine (10 mmol) in anhydrous DCM or THF (20 mL). Add this solution dropwise to the reaction mixture, again keeping the internal temperature below 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by adding water (20 mL). b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica (B1680970) gel to obtain the pure amide.

Visualizations

Reaction Workflow

experimental_workflow cluster_setup Reaction Setup cluster_anhydride Mixed Anhydride Formation cluster_acylation N-Acylation cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent cool Cool to -15°C / 0°C start->cool add_base Add Tertiary Amine (TEA or NMM) cool->add_base add_chloroformate Add Isobutyl Chloroformate add_base->add_chloroformate stir_anhydride Stir for 15-30 min add_chloroformate->stir_anhydride add_amine Add Amine Solution stir_anhydride->add_amine react Stir (0°C to RT) add_amine->react quench Quench with Water react->quench extract Aqueous Work-up (HCl, NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify

A schematic overview of the experimental workflow for N-acylation.
Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Tertiary Amine (e.g., Et₃N) MixedAnhydride Mixed Anhydride Carboxylate->MixedAnhydride + Chloroformate Chloroformate Isobutyl Chloroformate Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral + Amine Amine Amine (R'-NH₂) Amide Amide (R-CONH-R') Tetrahedral->Amide Byproducts Byproducts (Isobutanol + CO₂) Tetrahedral->Byproducts

The reaction mechanism of N-acylation via the mixed anhydride method.

References

Application Notes: Acetic Propionic Anhydride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic propionic anhydride (B1165640) is a mixed carboxylic anhydride containing both acetyl and propionyl groups. In organic synthesis, mixed anhydrides are recognized as reactive acylating agents, finding utility in processes such as peptide coupling and the formation of esters and amides.[1][2] While the individual reagents, acetic anhydride and propionic anhydride, are widely used in the synthesis of pharmaceuticals, the specific application of isolated acetic propionic anhydride is not extensively documented in publicly available literature.[3][4] This is likely due to challenges in controlling the selective transfer of either the acetyl or propionyl group, which can lead to a mixture of products and complicate downstream purification processes—a significant drawback in pharmaceutical manufacturing.

These application notes, therefore, serve as a theoretical and practical guide to the potential use of this compound. By drawing on the established principles of mixed anhydride reactivity and providing generalized protocols, we aim to equip researchers with the foundational knowledge to explore its utility in the synthesis of pharmaceutical intermediates.

Principle of Acylation with this compound

The primary function of this compound in synthesis is to act as an acylating agent, transferring either an acetyl (CH₃CO-) or a propionyl (CH₃CH₂CO-) group to a nucleophile, such as an alcohol or an amine. The reaction proceeds via nucleophilic acyl substitution.

A key consideration with an unsymmetrical anhydride like this compound is the selectivity of the acylation. The incoming nucleophile can attack either of the two carbonyl carbons. Generally, the attack occurs preferentially at the more electrophilic carbonyl carbon, which is typically the less sterically hindered one. In the case of this compound, the acetyl carbonyl is slightly less sterically hindered than the propionyl carbonyl. This suggests a potential for preferential acetylation, although a mixture of acetylated and propionylated products is highly probable.

Hypothetical Application: Selective Acylation in the Synthesis of a Beta-Blocker Intermediate

To illustrate the potential application, we will consider a hypothetical acylation of a generic amino alcohol intermediate, a common structural motif in pharmaceuticals such as beta-blockers. Let's consider the N-acylation of a simplified intermediate, 4-amino-1-butanol (B41920), to yield either an N-acetyl or N-propionyl derivative, which could be a precursor to a more complex active pharmaceutical ingredient (API).

While in a real-world scenario, a more selective reagent like acetyl chloride or propionyl chloride would likely be used, this example serves to demonstrate the protocol and considerations for using this compound.

Experimental Protocols

This section provides a generalized protocol for the N-acylation of an amino alcohol using this compound.

Objective: To synthesize N-(4-hydroxybutyl)acetamide and N-(4-hydroxybutyl)propanamide from 4-amino-1-butanol using this compound.

Materials:

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM.

    • Add the anhydride solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting amine.

  • Workup:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product will likely be a mixture of N-(4-hydroxybutyl)acetamide and N-(4-hydroxybutyl)propanamide.

    • Purify the mixture using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two products.

  • Characterization:

    • Characterize the purified products using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity.

Data Presentation

The following tables present hypothetical quantitative data for the described synthesis. These values are illustrative and would need to be determined experimentally.

Table 1: Reactant Quantities and Properties

CompoundMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
4-amino-1-butanol89.140.051.04.46 g
This compound130.140.05251.056.83 g
Triethylamine101.190.0551.17.6 mL
Dichloromethane---100 mL

Table 2: Hypothetical Product Yields and Purity

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)% YieldPurity (by HPLC)
N-(4-hydroxybutyl)acetamide131.176.563.5454%>98%
N-(4-hydroxybutyl)propanamide145.207.262.9040%>98%
Total Yield --6.44 94% -

Note: The ratio of acetylated to propionylated product is hypothetical and depends on the relative reactivity of the carbonyl centers in the mixed anhydride.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup cluster_purification 4. Purification & Analysis setup_1 Dissolve 4-amino-1-butanol and Et3N in anhydrous DCM setup_2 Cool to 0 °C setup_1->setup_2 reaction_1 Add this compound solution dropwise setup_2->reaction_1 reaction_2 Stir at room temperature reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Quench with NaHCO3(aq) reaction_3->workup_1 workup_2 Separate organic layer workup_1->workup_2 workup_3 Wash with H2O and Brine workup_2->workup_3 workup_4 Dry and concentrate workup_3->workup_4 purify_1 Silica Gel Chromatography workup_4->purify_1 purify_2 Characterize products (NMR, MS, IR) purify_1->purify_2

Caption: Experimental workflow for the acylation of an amino alcohol.

Logical Pathway of Mixed Anhydride Acylation

logical_pathway cluster_attack Nucleophilic Attack reactants Nucleophile (R-NH2 / R-OH) + this compound attack_acetyl Attack at Acetyl Carbonyl reactants->attack_acetyl Path A (Less hindered) attack_propionyl Attack at Propionyl Carbonyl reactants->attack_propionyl Path B (More hindered) product_acetyl Acetylated Product + Propionic Acid attack_acetyl->product_acetyl product_propionyl Propionylated Product + Acetic Acid attack_propionyl->product_propionyl mixture Product Mixture product_acetyl->mixture product_propionyl->mixture

Caption: Potential reaction pathways for a nucleophile with this compound.

Conclusion for Drug Development Professionals

The use of a mixed anhydride such as this compound presents a potential, albeit challenging, route for the acylation of pharmaceutical intermediates. The primary drawback is the likely formation of a mixture of acetylated and propionylated products, which necessitates a robust purification strategy. In a drug development setting, where process control, reproducibility, and purity are paramount, the use of more selective and well-characterized acylating agents (e.g., acyl chlorides, or symmetric anhydrides) is generally preferred.

However, in scenarios where a low-cost acylating agent is desired and efficient separation of the resulting products is feasible, the exploration of this compound could be considered. The protocols and data presented here provide a foundational framework for such an investigation, emphasizing the need for careful reaction monitoring and rigorous purification to meet the stringent requirements of pharmaceutical synthesis.

References

Application of Acetic and Propionic Anhydrides in the Synthesis of Cellulose Acetate Propionate (CAP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188) Acetate Propionate (CAP) is a mixed ester derivative of cellulose, a natural polymer. It is synthesized by the esterification of cellulose with both acetic anhydride (B1165640) and propionic anhydride. The final properties of the CAP polymer, such as its solubility, melting point, and mechanical strength, are highly dependent on the degree of substitution (DS) of the acetyl and propionyl groups on the cellulose backbone. This makes CAP a versatile polymer with a wide range of applications, including in coatings, inks, films, and textiles. In the pharmaceutical industry, CAP is utilized for enteric coatings of tablets and capsules, as well as in controlled-release drug delivery systems. The precise control over the DS of acetyl and propionyl groups allows for the fine-tuning of the polymer's properties to meet the specific requirements of a given application. The synthesis of CAP is typically carried out using a mixture of acetic and propionic anhydrides in the presence of an acid catalyst, such as sulfuric acid. The reaction can be performed under homogeneous or heterogeneous conditions.

Chemical Reaction Pathway

The fundamental chemical reaction in the production of Cellulose Acetate Propionate involves the esterification of the hydroxyl groups of cellulose with acetic anhydride and propionic anhydride. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

G cellulose Cellulose (with -OH groups) reaction_mixture Esterification Reaction cellulose->reaction_mixture anhydrides Acetic Anhydride & Propionic Anhydride anhydrides->reaction_mixture catalyst Sulfuric Acid (Catalyst) catalyst->reaction_mixture byproducts Acetic Acid & Propionic Acid (Byproducts) reaction_mixture->byproducts cap cap reaction_mixture->cap G start Start activation Cellulose Activation (Pre-treatment with Acetic Acid) start->activation esterification Esterification (Addition of Acetic & Propionic Anhydrides and Sulfuric Acid Catalyst) activation->esterification hydrolysis Hydrolysis (Addition of Water/Acetic Acid Mixture) esterification->hydrolysis neutralization Neutralization (e.g., with Magnesium Acetate) hydrolysis->neutralization precipitation Precipitation (Addition to Water) neutralization->precipitation washing Washing (Removal of Byproducts) precipitation->washing drying Drying (e.g., in a vacuum oven) washing->drying end End Product: Cellulose Acetate Propionate (CAP) drying->end

A Step-by-Step Guide to Utilizing Mixed Anhydrides in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mixed anhydride (B1165640) method is a well-established and cost-effective technique for the formation of peptide bonds. This method involves the activation of the C-terminus of an N-protected amino acid by forming a mixed anhydride with a carbonic acid derivative, typically facilitated by an alkyl chloroformate. The subsequent nucleophilic attack by the N-terminus of another amino acid or peptide yields the desired peptide bond. This application note provides a detailed, step-by-step guide to the theory, application, and experimental protocols for using mixed anhydrides in peptide synthesis.

Introduction to the Mixed Anhydride Method

The mixed anhydride method for peptide synthesis encompasses a two-step process:

  • Activation: An N-protected amino acid reacts with an alkyl chloroformate in the presence of a tertiary amine to form a mixed carbonic anhydride. This reaction is typically performed at low temperatures to minimize side reactions.

  • Coupling: The mixed anhydride then reacts with the free amino group of a second amino acid or peptide to form the peptide bond, releasing carbon dioxide and an alcohol as byproducts.

This method offers several advantages, including rapid reaction rates, the use of inexpensive and readily available reagents, and the formation of easily removable byproducts.[1] However, careful control of reaction conditions is crucial to minimize side reactions such as racemization and urethane (B1682113) formation.[2]

Key Reagents and Their Roles

A variety of reagents are employed in the mixed anhydride method, each with a specific function:

  • N-Protected Amino Acid: The amino acid to be activated must have its N-terminus protected to prevent self-coupling. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Alkyl Chloroformate: This reagent activates the carboxylic acid. Isobutyl chloroformate is the most widely used due to the high yields and purity of the resulting peptides.[3] Pivaloyl chloride is another effective option, particularly for sterically hindered couplings.[3]

  • Tertiary Amine: A non-nucleophilic base is required to neutralize the HCl generated during the activation step and to facilitate the formation of the carboxylate anion. The choice of the tertiary amine is critical in minimizing side reactions. N-methylmorpholine (NMM) is a preferred base as it is less likely to cause racemization compared to stronger, more sterically hindered bases like triethylamine (B128534) (TEA).[4] N-methylpiperidine has also been shown to be effective in reducing side reactions.[2]

  • Amino Component: This is the amino acid or peptide with a free N-terminus that will couple with the activated amino acid.

  • Solvent: Anhydrous, inert solvents are necessary to prevent premature hydrolysis of the mixed anhydride. Tetrahydrofuran (THF) and ethyl acetate (B1210297) are commonly used and have been shown to minimize racemization.[5] Dichloromethane (DCM) can also be used, particularly in combination with N-methylpiperidine.[2]

Reaction Mechanism and Potential Side Reactions

The general mechanism for peptide bond formation via the mixed anhydride method is illustrated below.

ReactionMechanism cluster_activation Activation Step cluster_coupling Coupling Step N-Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Anhydride (R-CO-O-CO-OR') N-Protected_AA->Mixed_Anhydride + Alkyl Chloroformate + Tertiary Amine Alkyl_Chloroformate Alkyl Chloroformate (Cl-CO-OR') Alkyl_Chloroformate->Mixed_Anhydride Tertiary_Amine Tertiary Amine (NR3) Tertiary_Amine->Mixed_Anhydride Peptide Dipeptide (R-CO-NH-R'') Mixed_Anhydride->Peptide + Amino Component Amino_Component Amino Component (H2N-R'') Amino_Component->Peptide Byproducts Byproducts (CO2 + R'OH) ExperimentalWorkflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up Dissolve_AA Dissolve Boc-L-phenylalanine in anhydrous Chloroform Cool Cool the solution to 0°C Dissolve_AA->Cool Add_Reagents Add N-methylmorpholine (1 eq) and Isobutyl Chloroformate (1 eq) Cool->Add_Reagents Stir_Activation Stir for 1 hour at 0°C Add_Reagents->Stir_Activation Add_Amino_Ester Add L-Phenylalanine ethyl ester HCl (1 eq) and N-methylmorpholine (1 eq) Stir_Activation->Add_Amino_Ester Stir_Coupling Stir overnight, allowing to warm to room temperature Add_Amino_Ester->Stir_Coupling Dilute Dilute with Chloroform Stir_Coupling->Dilute Wash Wash with 1M HCl, water, and brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate

References

Application Notes and Protocols for Monitoring Reactions with Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic propionic anhydride (B1165640) is a reactive mixed anhydride utilized in organic synthesis as a versatile acylating agent for introducing both acetyl and propionyl groups.[1] Monitoring the progress of reactions involving this reagent is crucial for process optimization, yield determination, and quality control. This document provides detailed application notes and protocols for several analytical techniques suitable for monitoring the formation, consumption, and purity of acetic propionic anhydride in a reaction mixture. The methods covered include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

Gas Chromatography (GC)

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds. It is highly effective for monitoring reactions involving this compound, providing excellent separation from starting materials, byproducts, and solvents.[2][3]

Experimental Protocol: GC-FID Analysis

This protocol is adapted from ASTM Standard Test Method E1616 for the analysis of acetic anhydride and its impurities.[2]

  • Sample Preparation:

    • Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the aliquot in a suitable solvent, such as acetone (B3395972) or dichloromethane, in a volumetric flask to a final concentration within the calibrated range of the instrument. For many applications, a 1:100 dilution is a suitable starting point.

    • If necessary, add an internal standard (e.g., undecane) to the diluted sample for improved quantitative accuracy.

  • Instrument and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium, at a constant flow rate of 1-2 mL/min.[2]

    • Injection: 1.0 µL of the prepared sample. A split injection is recommended to avoid column overload; a split ratio of 50:1 is common.

    • Injector Temperature: 250°C.

    • Detector Temperature: 275°C.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Final Hold: Hold at 240°C for 5 minutes.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of acetic anhydride, propionic anhydride, this compound, acetic acid, and propionic acid in the chosen solvent.

    • Inject each standard to generate a calibration curve by plotting peak area against concentration for each analyte.

    • The concentration of components in the reaction sample is calculated based on the peak responses and the calibration curve.[2]

Data Presentation

The following table summarizes typical retention time data relative to acetic anhydride, which allows for the identification of key components in the reaction mixture.

CompoundRelative Retention Time (RRT)
Acetic Acid0.75[2]
Propionic Acid0.91[2]
Acetic Anhydride 1.00 (Reference) [2]
This compound 1.29 [2]
Propionic Anhydride1.98[2]

Workflow Diagram: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Reaction Aliquot Dilute Dilute in Solvent (e.g., Acetone) Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Inject Inject 1 µL into GC Add_IS->Inject Separate Separation on DB-WAX Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify Result Result Quantify->Result

GC-FID analysis workflow from sample preparation to quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing less volatile or thermally sensitive compounds. A reverse-phase method can be developed to monitor the polar analytes involved in this compound reactions, including the anhydride itself and the corresponding carboxylic acids.[4][5]

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Dilute the sample with the mobile phase (or a compatible solvent like acetonitrile (B52724)/water mixture) to a suitable concentration in a volumetric flask. The high reactivity and potential for hydrolysis of the anhydride necessitates rapid analysis after preparation.[6]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrument and Conditions:

    • HPLC System: SCION 6000 HPLC system or equivalent.[5]

    • Detector: UV Detector, set at 210 nm (for carboxyl group absorption).[5][7]

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid (e.g., 30:70 ACN:H₂O). The exact ratio may need optimization.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks based on the retention times of pure standards. Acetic acid and propionic acid will be more polar and elute earlier than the anhydrides.

    • Quantify the concentration of each component using a calibration curve generated from standards of known concentrations.

Data Presentation

Expected elution order and typical analytical parameters are summarized below. Absolute retention times will vary based on the specific column and conditions used.

ParameterValue
ColumnC18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Water / 0.1% Phosphoric Acid (30:70 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm[5][7]
Expected Elution Order 1. Acetic Acid, 2. Propionic Acid, 3. This compound

Workflow Diagram: HPLC Analysis

HPLC_Workflow Start Reaction Aliquot Dilute Dilute with Mobile Phase Start->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Quantify Peaks via Calibration Detect->Analyze Result Concentration Data Analyze->Result

Workflow for monitoring reactions via HPLC-UV analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful, non-destructive technique for real-time reaction monitoring.[8] It allows for the direct observation of changes in functional groups, making it ideal for tracking the consumption of reactants and the formation of products without sampling.

Experimental Protocol: In-Situ FTIR Monitoring
  • Instrument Setup:

    • Spectrometer: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

    • Probe Material: Diamond or silicon ATR crystal, suitable for organic reaction mixtures.

    • Software: Real-time data acquisition software.

  • Procedure:

    • Insert the ATR probe directly into the reaction vessel.

    • Acquire a background spectrum of the initial reaction mixture before the addition of the final reactant or initiation of the reaction (e.g., heating).

    • Initiate the reaction.

    • Begin acquiring spectra at regular time intervals (e.g., every 1-5 minutes).[8]

    • Monitor the reaction progress by observing changes in the characteristic infrared absorption bands.

  • Data Interpretation:

    • Anhydride Monitoring: Track the appearance or disappearance of the two characteristic carbonyl (C=O) stretching bands for non-cyclic anhydrides.[9]

      • Symmetric C=O stretch: ~1820 cm⁻¹

      • Asymmetric C=O stretch: ~1750 cm⁻¹

    • Carboxylic Acid Monitoring: Track the appearance or disappearance of the broad O-H stretch (~3300-2500 cm⁻¹) and the C=O stretch (~1700-1720 cm⁻¹) of the corresponding carboxylic acids.

Data Presentation

This table lists the key IR absorption bands for monitoring reactions involving this compound.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Appearance During Reaction
Anhydride (R-CO-O-CO-R') C=O Symmetric Stretch~1820[9][10]Increase or Decrease
C=O Asymmetric Stretch~1750[9][10]Increase or Decrease
C-O Stretch~1100-1000[9]Increase or Decrease
Carboxylic Acid (R-COOH)O-H StretchBroad, ~3300-2500Increase or Decrease
C=O Stretch~1720-1700Increase or Decrease

Logical Diagram: FTIR Reaction Monitoring

FTIR_Logic cluster_peaks Spectral Analysis Reaction Reaction in Progress (Anhydride Formation or Consumption) Probe In-Situ ATR Probe Reaction->Probe FTIR FTIR Spectrometer Probe->FTIR Data Time-Resolved IR Spectra FTIR->Data Anhydride Monitor Anhydride Peaks (~1820 & ~1750 cm⁻¹) Data->Anhydride Acid Monitor Acid Peaks (~1710 cm⁻¹) Data->Acid Plot Plot Peak Intensity vs. Time Anhydride->Plot Acid->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics

Logical flow for in-situ FTIR reaction monitoring and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for quantitatively monitoring reaction progress by integrating the signals of reactants and products.

Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation:

    • At specified time points, carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or dilution in cold solvent).

    • Dissolve the aliquot in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., tetramethylsilane (B1202638) (TMS) or 1,4-dioxane).

  • Instrument and Parameters:

    • Spectrometer: 400 MHz NMR spectrometer or equivalent.

    • Experiment: Standard ¹H NMR acquisition.

    • Solvent: CDCl₃.

    • Reference: TMS at 0.00 ppm.

  • Data Analysis:

    • Identify the characteristic signals for the acetyl (CH₃) and propionyl (CH₂ and CH₃) groups of the reactants and products.

    • Integrate the area of a non-overlapping peak for each component.

    • Calculate the relative molar ratio of the components by normalizing the integral values to the number of protons they represent. For example, divide the integral of a methyl (CH₃) group by 3 and a methylene (B1212753) (CH₂) group by 2.

    • If an internal standard is used, absolute concentrations can be determined.

Data Presentation

The table below shows the expected ¹H NMR chemical shifts for relevant species. The propionyl group signals in the mixed anhydride are predicted based on typical shifts for α-methylene and terminal methyl groups adjacent to an anhydride carbonyl.

CompoundGroupExpected ¹H Chemical Shift (δ, ppm in CDCl₃)Multiplicity
Acetic Anhydride-C(=O)CH~2.25[10]Singlet (s)
Propionic Anhydride-C(=O)CH ₂CH₃~2.48Quartet (q)
-C(=O)CH₂CH~1.17Triplet (t)
This compound Acetyl -CH~2.2-2.3Singlet (s)
Propionyl α-CH~2.4-2.5Quartet (q)
Propionyl β-CH~1.1-1.2Triplet (t)
Acetic Acid-C(=O)CH~2.10Singlet (s)
-COOH ~10-12 (broad)Singlet (s)
Propionic Acid-C(=O)CH ₂CH₃~2.36Quartet (q)
-C(=O)CH₂CH~1.15Triplet (t)

Workflow Diagram: NMR Analysis

NMR_Workflow Start Withdraw Reaction Aliquot Quench Quench Reaction (If Necessary) Start->Quench Prepare Dissolve in CDCl₃ with Internal Standard Quench->Prepare Acquire Acquire ¹H NMR Spectrum Prepare->Acquire Process Process Spectrum (Phase, Baseline, Reference) Acquire->Process Integrate Integrate Characteristic Peaks Process->Integrate Calculate Calculate Molar Ratios or Concentrations Integrate->Calculate Result Reaction Conversion Data Calculate->Result

Workflow for quantitative reaction monitoring by ¹H NMR spectroscopy.

Titrimetric Methods

Titration offers a cost-effective method for determining the total anhydride concentration in a sample. The most common approach involves reacting the anhydride with a nucleophile, such as morpholine (B109124) or aniline, and then back-titrating the unreacted nucleophile with a standardized acid.[11][12]

Experimental Protocol: Back-Titration of Anhydride

This method determines the total concentration of all anhydride species present.

  • Reagent Preparation:

    • Titrant: Standardized 0.5 M methanolic HCl.

    • Reagent: 0.5 M Morpholine in methanol.

    • Indicator: A suitable indicator like thymol (B1683141) blue or potentiometric endpoint detection.[13]

  • Sample Titration:

    • Accurately weigh a sample of the reaction mixture (containing 1-2 mmol of anhydride) into an Erlenmeyer flask.

    • Add a precise, known excess volume of the 0.5 M morpholine solution (e.g., 20.00 mL). The morpholine reacts quantitatively with the anhydride.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Add a few drops of the indicator.

    • Titrate the excess (unreacted) morpholine with the standardized 0.5 M methanolic HCl until the endpoint is reached.

  • Blank Titration:

    • Perform a blank titration by taking the same volume of the 0.5 M morpholine solution used for the sample and titrating it with the 0.5 M methanolic HCl.

  • Calculation:

    • The moles of anhydride are calculated from the difference in the volume of titrant used for the blank and the sample.

    • Moles of Anhydride = (V_blank - V_sample) × M_HCl

      • V_blank = Volume of HCl for blank titration (mL)

      • V_sample = Volume of HCl for sample titration (mL)

      • M_HCl = Molarity of HCl (mol/L)

Logical Diagram: Titration Analysis

Titration_Logic cluster_sample Sample Analysis cluster_blank Blank Determination S1 Weigh Reaction Sample S2 Add Known Excess of Morpholine S1->S2 S3 Titrate Excess Morpholine with HCl S2->S3 S_V Record Volume (V_sample) S3->S_V Calculate Calculate Moles Anhydride: (V_blank - V_sample) * M_HCl S_V->Calculate B1 Take Same Volume of Morpholine B2 Titrate with HCl B1->B2 B_V Record Volume (V_blank) B2->B_V B_V->Calculate

Logical relationship for determining anhydride content via back-titration.

References

Application Notes and Protocols for GC-MS Analysis of Products from Acetic Propionic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products involving acetic propionic anhydride (B1165640). This document is intended to guide researchers in developing and implementing robust analytical methods for the derivatization and quantification of various analytes.

Introduction

Acetic propionic anhydride is a mixed anhydride that can be utilized as a derivatizing agent in GC-MS analysis. Derivatization is a crucial step for the analysis of polar and non-volatile compounds, such as amines, alcohols, and phenols, which are common in pharmaceutical and biological matrices. The process of derivatization replaces active hydrogens on functional groups with less polar moieties, thereby increasing the volatility and thermal stability of the analytes, leading to improved chromatographic separation and detection.

The use of a mixed anhydride like this compound can potentially offer unique advantages in derivatization, including altered fragmentation patterns in mass spectrometry that may aid in structural elucidation. This document outlines the general principles, experimental protocols, and data analysis considerations for using this compound in GC-MS applications.

Experimental Protocols

The following protocols are generalized based on established methods for derivatization using acetic and propionic anhydrides and can be adapted for use with this compound. Optimization of reaction conditions is recommended for specific analytes.

Materials and Reagents
  • Analytes of interest (e.g., amphetamine, primary/secondary amines, etc.)

  • This compound

  • Solvents: Ethyl acetate (B1210297) (anhydrous), Pyridine (anhydrous), Toluene (anhydrous)

  • Catalyst (optional): Triethylamine (B128534) or 4-Dimethylaminopyridine (DMAP)

  • Internal Standard (IS): A deuterated analog of the analyte or a structurally similar compound.

  • Inert Gas: Nitrogen or Argon

  • GC Vials with inserts

  • Heating block or water bath

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream evaporator)

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of the analyte and internal standard in a suitable solvent (e.g., methanol, acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: For biological matrices (e.g., plasma, urine), perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest. Evaporate the final extract to dryness under a gentle stream of nitrogen.

Derivatization Protocol
  • To the dried sample or standard residue in a GC vial, add 50 µL of a suitable solvent (e.g., ethyl acetate or pyridine).

  • Add 50 µL of this compound.

  • If a catalyst is used, add 10-20 µL of triethylamine or a small crystal of DMAP. The use of a catalyst can significantly enhance the reaction rate.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 60-80°C for 15-30 minutes. The optimal time and temperature should be determined experimentally for each analyte.[2]

  • After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system. Alternatively, the excess reagent can be removed by evaporation under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like ethyl acetate.

GC-MS Analysis

Instrumental Parameters

The following are typical GC-MS parameters. These should be optimized for the specific analytes and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature 250-280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 80-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 2-5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of derivatized analytes is typically performed using a calibration curve generated from the analysis of standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Representative Quantitative Data

The following table is a representative example of quantitative GC-MS data for the analysis of a primary amine (Analyte A) and a secondary amine (Analyte B) after derivatization with this compound. Note: This data is illustrative and not based on a specific experimental result due to the limited availability of published data for this compound.

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Quantification (ng/mL)
Analyte A8.52150911055
Analyte B9.151641051195
IS8.5515694108-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of products from reactions with this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Standard Analyte Standard Drying2 Evaporation to Dryness Standard->Drying2 Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization Add Acetic Propionic Anhydride & Solvent/Catalyst Drying1->Derivatization Drying2->Derivatization Heating Heating (e.g., 70°C, 20 min) Derivatization->Heating Injection GC-MS Injection Heating->Injection DataAcquisition Data Acquisition (Scan/SIM) Injection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: Workflow for derivatization and GC-MS analysis.

Logical Relationship of Derivatization

The following diagram illustrates the logical relationship in the derivatization of a primary amine with this compound, resulting in two possible products.

derivatization_reaction cluster_reactants Reactants cluster_products Potential Products Analyte Primary Amine (R-NH2) Product1 N-acetyl-amine Analyte->Product1 Acetylation Product2 N-propionyl-amine Analyte->Product2 Propionylation Anhydride This compound Anhydride->Product1 Anhydride->Product2

Caption: Derivatization of a primary amine.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Acetic Propionic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the in-situ monitoring of chemical reactions and the characterization of resulting products. This document provides detailed application notes and protocols for utilizing ¹H and ¹³C NMR spectroscopy to characterize the products from the reaction of acetic anhydride (B1165640) with propionic acid. This reaction can lead to an equilibrium mixture containing the starting materials, the mixed anhydride (acetic propionic anhydride), and the symmetric anhydrides (acetic anhydride and propionic anhydride). Quantitative NMR (qNMR) allows for the determination of the relative concentrations of these species, providing valuable insights into reaction kinetics and equilibrium.

Reaction Overview and Species for NMR Analysis

The reaction between acetic anhydride and propionic acid is an equilibrium process that results in the formation of this compound and acetic acid. The mixed anhydride can then undergo disproportionation to yield acetic anhydride and propionic anhydride.

Primary Reaction:

(CH₃CO)₂O + CH₃CH₂COOH ⇌ CH₃CO-O-COCH₂CH₃ + CH₃COOH

Acetic Anhydride + Propionic Acid ⇌ this compound + Acetic Acid

Equilibrium/Disproportionation:

2 CH₃CO-O-COCH₂CH₃ ⇌ (CH₃CO)₂O + (CH₃CH₂CO)₂O

2 this compound ⇌ Acetic Anhydride + Propionic Anhydride

The primary species to be monitored by NMR are:

  • Acetic Anhydride

  • Propionic Acid

  • This compound

  • Acetic Acid

  • Propionic Anhydride

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

Table 1: ¹H NMR Chemical Shift Data

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Acetic Anhydride -C(O)CH₃ ~2.21Singlet
Propionic Acid -CH₃ ~1.18Triplet
-CH₂ -~2.38Quartet
-COOH ~11-12Broad Singlet
This compound (Estimated) Acyl -CH₃ ~2.20Singlet
Propionyl -CH₃ ~1.15Triplet
Propionyl -CH₂ -~2.50Quartet
Acetic Acid -C(O)CH₃ ~2.10Singlet
-COOH ~11-12Broad Singlet
Propionic Anhydride -CH₃ ~1.16Triplet
-CH₂ -~2.48Quartet

Table 2: ¹³C NMR Chemical Shift Data

CompoundCarbon AtomChemical Shift (ppm)
Acetic Anhydride C H₃~22.1
C =O~167.3
Propionic Acid C H₃~9.2
C H₂~27.7
C =O~179.9
This compound (Estimated) Acyl C H₃~22.0
Propionyl C H₃~8.9
Propionyl C H₂~28.5
Acyl C =O~167.0
Propionyl C =O~170.5
Acetic Acid C H₃~20.8
C =O~177.5
Propionic Anhydride C H₃~8.9
C H₂~28.7
C =O~170.8

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol describes a general method for the formation of the mixed anhydride. The reaction can be monitored directly in an NMR tube.

Materials:

  • Acetic Anhydride

  • Propionic Acid

  • Deuterated Chloroform (CDCl₃)

  • NMR Tubes

  • Internal Standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a clean, dry vial, prepare a stock solution of the internal standard in CDCl₃ if quantitative analysis with an internal standard is desired.

  • In a standard 5 mm NMR tube, add 0.5 mL of CDCl₃.

  • Add a known amount of acetic anhydride (e.g., 50 µL) to the NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Add a stoichiometric equivalent of propionic acid (e.g., 46 µL) to the NMR tube.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes) to monitor the progress of the reaction.

  • The reaction can be allowed to proceed at room temperature or can be gently heated to reach equilibrium faster. If heating, ensure the NMR tube is properly sealed.

  • Once the reaction has reached equilibrium (i.e., the relative integrals of the species are no longer changing), acquire a final ¹H and ¹³C NMR spectrum.

Protocol for Quantitative NMR (qNMR) Analysis

This protocol outlines the key parameters for acquiring quantitative NMR data to determine the relative concentrations of the components in the reaction mixture.[1]

1. Sample Preparation:

  • Accurately weigh the reactants if using an internal standard for absolute quantification.

  • For relative quantification, the procedure in 3.1 can be followed.

  • Ensure the sample is homogeneous and at a constant temperature before and during analysis.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton pulse sequence is sufficient.

  • Key Acquisition Parameters for ¹H qNMR:

    • Spectral Width: Set to cover the full range of expected chemical shifts (e.g., 0-12 ppm).

    • Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified to ensure full relaxation between pulses.[1] For the methyl and methylene (B1212753) protons in these small molecules, a D1 of 20-30 seconds is generally adequate.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[1]

    • Pulse Angle: Use a 90° flip angle.

3. Data Processing and Analysis:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved, non-overlapping signals corresponding to each compound. For example:

    • Acetic Anhydride: Singlet around 2.21 ppm.

    • Propionic Anhydride: Quartet around 2.48 ppm.

    • This compound: Singlet around 2.20 ppm or the quartet around 2.50 ppm.

    • Acetic Acid: Singlet around 2.10 ppm.

  • Calculate the molar ratio of the components by dividing the integral value by the number of protons giving rise to the signal.

Example Calculation for Molar Ratio:

  • Let I(Ac₂O) be the integral of the methyl singlet of acetic anhydride (6H).

  • Let I(Pr₂O) be the integral of the methylene quartet of propionic anhydride (4H).

  • Let I(AcOH) be the integral of the methyl singlet of acetic acid (3H).

Molar Ratio (Ac₂O : Pr₂O : AcOH) = [I(Ac₂O) / 6] : [I(Pr₂O) / 4] : [I(AcOH) / 3]

Visualizations

Reaction Pathway

Reaction_Pathway AA Acetic Anhydride APA Acetic Propionic Anhydride AA->APA + Propionic Acid PA Propionic Acid APA->AA + Acetic Acid APA->AA Disproportionation Pr2O Propionic Anhydride APA->Pr2O Disproportionation AcOH Acetic Acid

Caption: Reaction pathway for the formation of this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow start Start: Reactants (Acetic Anhydride + Propionic Acid) prep Sample Preparation - Add CDCl3 - Mix in NMR tube start->prep acquire NMR Data Acquisition - Set qNMR parameters (D1, NS) - Acquire spectra over time prep->acquire process Data Processing - Phasing - Baseline Correction - Integration acquire->process analyze Data Analysis - Identify peaks - Calculate molar ratios process->analyze report Reporting - Tabulate data - Generate protocols analyze->report

Caption: Workflow for NMR-based reaction monitoring and analysis.

References

Troubleshooting & Optimization

How to improve the yield of acylation reactions with acetic propionic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of your acylation reactions using acetic propionic anhydride (B1165640).

Troubleshooting Guide

Low or no product yield, or the presence of significant byproducts, are common challenges in acylation reactions. This guide provides a systematic approach to identifying and resolving these issues.

Logical Flowchart for Troubleshooting Acylation Reactions

TroubleshootingWorkflow start Start: Low/No Yield or Impurities check_reagents 1. Verify Reagent Quality - Anhydride hydrolyzed? - Substrate pure? - Solvent anhydrous? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes purify_reagents Action: - Use fresh anhydride - Purify substrate - Dry solvent check_reagents->purify_reagents No check_conditions 2. Review Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Catalyst appropriate/active? reagent_ok->check_conditions purify_reagents->check_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes adjust_conditions Action: - Optimize temperature - Increase reaction time - Screen catalysts check_conditions->adjust_conditions No check_workup 3. Evaluate Workup Procedure - Incomplete quenching? - Product loss during extraction? - Hydrolysis during workup? conditions_ok->check_workup adjust_conditions->check_conditions workup_ok Workup OK check_workup->workup_ok Yes adjust_workup Action: - Ensure complete quench - Optimize extraction pH - Minimize contact with water check_workup->adjust_workup No final_analysis Consult literature for specific substrate or consider alternative acylating agent workup_ok->final_analysis adjust_workup->check_workup

Caption: A step-by-step workflow for troubleshooting common issues in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with acetic propionic anhydride is giving a low yield. What are the most common causes?

A1: Low yields in acylation reactions with mixed anhydrides can stem from several factors:

  • Hydrolysis of the Anhydride: this compound is sensitive to moisture and can hydrolyze to acetic acid and propionic acid. Ensure that all glassware is thoroughly dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]

  • Sub-optimal Reaction Temperature: The ideal temperature can vary depending on the substrate. For many reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is effective. For less reactive substrates, gentle heating may be necessary. However, excessive heat can lead to side reactions and decomposition.

  • Inappropriate Catalyst or Lack Thereof: Many acylation reactions require a catalyst to proceed efficiently. Basic catalysts like pyridine (B92270) or triethylamine (B128534) are commonly used to neutralize the carboxylic acid byproduct. For less reactive substrates, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) may be beneficial.[2] In some cases, particularly for Friedel-Crafts acylations, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is required.[3]

  • Insufficient Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.

  • Regioselectivity with an Unsymmetrical Anhydride: this compound is an unsymmetrical anhydride, meaning that the nucleophile can attack either the acetyl or the propionyl carbonyl group. This can lead to a mixture of acetylated and propionylated products. The selectivity is influenced by steric and electronic factors. Generally, the less sterically hindered carbonyl (the acetyl group) is more susceptible to nucleophilic attack. To favor one product, you may need to carefully control the reaction conditions.

  • Over-acylation: If your substrate has multiple nucleophilic sites (e.g., multiple hydroxyl or amino groups), you may observe di- or poly-acylated products. To minimize this, you can try using a stoichiometric amount of the anhydride or adding it slowly to the reaction mixture.

  • Side Reactions: Undesired side reactions can be minimized by optimizing the reaction conditions. For example, in Friedel-Crafts acylations, controlling the temperature can reduce the formation of isomers.

Q3: How do I choose the right solvent for my acylation reaction?

A3: The choice of solvent can significantly impact the reaction rate and yield. The ideal solvent should:

  • Dissolve both the substrate and the anhydride.

  • Be inert to the reaction conditions.

  • Have a boiling point that is appropriate for the desired reaction temperature.

Commonly used anhydrous solvents for acylation reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. In some cases, particularly with amine substrates, the reaction can be performed in an aqueous medium with a base to neutralize the acid byproduct.[4] Solvent-free conditions can also be effective and offer a "greener" alternative.

Q4: What is the best way to work up an acylation reaction to maximize yield?

A4: A proper workup procedure is crucial for isolating the desired product in high purity and yield.

  • Quench the Reaction: Once the reaction is complete, any remaining anhydride should be quenched. This is typically done by adding a protic solvent like methanol (B129727) or water.

  • Neutralize and Wash: The reaction mixture is then typically diluted with an organic solvent and washed with an aqueous solution to remove byproducts.

    • A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove the acetic acid and propionic acid byproducts.

    • If a basic catalyst like pyridine was used, a wash with a dilute acid (e.g., 1 M HCl) will remove it.

    • A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Data on Acylation Yields

While specific quantitative data for the acylation with this compound is not extensively available in the literature, the following tables provide illustrative examples of how reaction parameters can influence the yield of acylation reactions with similar anhydrides. This data can be used as a starting point for optimizing your own reactions.

Table 1: Effect of Catalyst on the Yield of N-Acylation of Aniline

EntryAcylating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideNoneDCM25465
2Acetic AnhydridePyridine (10)DCM25285
3Acetic AnhydrideDMAP (5)DCM25195
4Propionic AnhydrideNoneDCM25460
5Propionic AnhydrideDMAP (5)DCM251.592

Data is illustrative and based on general principles of acylation reactions.

Table 2: Influence of Solvent on the Yield of O-Acylation of Benzyl Alcohol

EntryAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideDMAPDichloromethane25292
2Acetic AnhydrideDMAPTetrahydrofuran25288
3Acetic AnhydrideDMAPAcetonitrile25285
4Acetic AnhydrideDMAPToluene25475
5Acetic AnhydrideDMAPNone (Solvent-free)50190

Data is illustrative and based on general principles of acylation reactions.

Experimental Protocols

The following are general protocols for N-acylation and O-acylation that can be adapted for use with this compound.

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine using a base catalyst.

Workflow for N-Acylation

N_Acylation_Workflow A 1. Dissolve amine in anhydrous solvent B 2. Add base catalyst (e.g., pyridine) A->B C 3. Cool to 0°C B->C D 4. Add acetic propionic anhydride dropwise C->D E 5. Warm to RT and stir D->E F 6. Monitor by TLC E->F G 7. Quench and Workup F->G H 8. Purify product G->H

Caption: A typical experimental workflow for the N-acylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., pyridine, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove carboxylic acid byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for O-Acylation of a Primary Alcohol

This protocol outlines a general method for the acylation of a primary alcohol, which often requires a more potent catalyst.

Workflow for O-Acylation

O_Acylation_Workflow A 1. Dissolve alcohol and DMAP in anhydrous solvent B 2. Add base (e.g., triethylamine) A->B C 3. Cool to 0°C B->C D 4. Add acetic propionic anhydride dropwise C->D E 5. Warm to RT and stir D->E F 6. Monitor by TLC E->F G 7. Quench and Workup F->G H 8. Purify product G->H

Caption: A typical experimental workflow for the O-acylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Triethylamine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add this compound (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired ester.

References

Common side reactions in mixed anhydride synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during mixed anhydride (B1165640) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in mixed anhydride synthesis?

A1: The three most prevalent side reactions are:

  • Disproportionation: The mixed anhydride (MA) disproportionates into two symmetrical anhydrides.

  • Incorrect Acylation (in the context of amide/peptide synthesis): The nucleophile attacks the wrong carbonyl group of the mixed anhydride, leading to undesired products like urethanes.

  • Epimerization/Racemization (with chiral carboxylic acids): Loss of stereochemical integrity at the α-carbon of the carboxylic acid.

Q2: How can I minimize the disproportionation of my mixed anhydride?

A2: Disproportionation can be minimized by:

  • Order of Reagent Addition: Add the base (e.g., triethylamine) last to a pre-mixed solution of the carboxylic acid and the chloroformate.[1]

  • Low Temperature: Maintain a low reaction temperature (typically between -15°C and 0°C) during the formation of the mixed anhydride.

  • Choice of Chloroformate: Isobutyl chloroformate is known to form more stable mixed anhydrides compared to ethyl chloroformate, thus reducing the likelihood of disproportionation.[2]

Q3: I am observing a significant amount of urethane (B1682113) byproduct in my peptide coupling reaction. What is the cause and how can I prevent it?

A3: Urethane formation occurs when the amine nucleophile attacks the carbonate carbonyl of the mixed carbonic anhydride instead of the desired carboxyl carbonyl. This is a common issue, especially with sterically hindered amino acids.[3] To prevent this:

  • Choice of Chloroformate: Use a sterically hindered chloroformate like isobutyl chloroformate or isopropyl chloroformate. This sterically shields the carbonate carbonyl, directing the nucleophile to the desired carbonyl center.[4][5]

  • Choice of Base and Solvent: The combination of N-methylpiperidine as the base and dichloromethane (B109758) as the solvent has been shown to be effective in minimizing urethane formation. The combination of triethylamine (B128534) and dichloromethane, on the other hand, can lead to higher amounts of urethane.[3]

  • Excess Carboxylic Acid: Using a slight excess of the N-protected amino acid can help to ensure that all of the chloroformate is consumed, reducing the chance of side reactions.[6]

Q4: How can I suppress epimerization during the coupling of chiral amino acids?

A4: Epimerization is a critical concern in peptide synthesis and can be suppressed by:

  • Choice of Base: Use a sterically hindered, weaker base. N-methylmorpholine (NMM) is generally preferred over triethylamine (TEA) as it leads to less epimerization.[7] The use of 2,4,6-trimethylpyridine (B116444) (TMP) has also been shown to be effective.

  • Low Temperature: Perform the activation and coupling steps at low temperatures (-15°C to 0°C).

  • Solvent Selection: Non-polar solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) are generally better than polar aprotic solvents like dimethylformamide (DMF) for minimizing epimerization.[3]

  • Coupling Additives: The addition of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) can help to reduce epimerization.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Low overall yield with multiple spots on TLC.Disproportionation of the mixed anhydride. 1. Ensure the base is added last to the reaction mixture. 2. Maintain a reaction temperature of -15°C. 3. Use isobutyl chloroformate instead of ethyl chloroformate.[2]
Low yield of the desired amide/peptide, with a significant amount of urethane byproduct.Incorrect regioselectivity of nucleophilic attack. 1. Switch to a more sterically hindered chloroformate like isobutyl or isopropyl chloroformate.[4][5] 2. Use N-methylpiperidine in dichloromethane as the base/solvent system.[3]
The reaction appears to stall, and starting materials are recovered.The mixed anhydride is not forming efficiently. 1. Ensure all reagents and solvents are anhydrous. 2. Check the quality of the chloroformate and the base.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
A byproduct with a similar polarity to the desired product is observed.Epimerization of the chiral center. 1. Switch to N-methylmorpholine as the base instead of triethylamine. 2. Perform the reaction at a lower temperature (-15°C). 3. Use a less polar solvent like THF.[3]
The presence of two symmetrical anhydrides is confirmed by mass spectrometry.Significant disproportionation has occurred. 1. Strictly follow the reverse order of addition (base last).[1] 2. Use the mixed anhydride immediately after its formation without letting it warm up.

Data Presentation

Table 1: Influence of Chloroformate on Urethane Formation in Peptide Synthesis

ChloroformateActivating Amino AcidUrethane Byproduct (%)Reference
Ethyl ChloroformateBoc-Ile-OH3.0[6]
Isobutyl ChloroformateBoc-Ile-OH<1.0[6]
Isopropyl ChloroformateBoc-Val-OHNot specified, but noted to be low[5]
Menthyl ChloroformateBoc-Ile-OHNot specified, but noted to be low[3]

Table 2: Effect of Tertiary Base on Epimerization in Peptide Synthesis

BaseSolvent% Epimerization (Model Reaction)Reference
Triethylamine (TEA)DichloromethaneHigh[3]
N-Methylmorpholine (NMM)DichloromethaneLow[3]
N-Methylpiperidine (NMP)DichloromethaneVery Low[3]
Diisopropylethylamine (DIPEA)DichloromethaneVaries with substrate[7]

Experimental Protocols

Protocol 1: General Procedure for Mixed Anhydride Synthesis with Minimized Disproportionation

This protocol is adapted from a procedure that emphasizes the order of addition to suppress the formation of symmetrical anhydrides.[1]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., THF or ethyl acetate) and cool the solution to -15°C in an ice-salt or dry ice-acetone bath.

  • Addition of Chloroformate: To the cooled solution, add the chloroformate (e.g., isobutyl chloroformate, 1.0 equivalent) dropwise while maintaining the temperature at -15°C.

  • Addition of Base: After the addition of the chloroformate is complete, add the tertiary amine (e.g., N-methylmorpholine, 1.0 equivalent) dropwise to the reaction mixture. Ensure the temperature does not rise above -10°C during the addition.

  • Mixed Anhydride Formation: Stir the reaction mixture at -15°C for 15-30 minutes to allow for the complete formation of the mixed anhydride.

  • Reaction with Nucleophile: Add the nucleophile (e.g., an amino acid ester, 1.0-1.2 equivalents) to the freshly prepared mixed anhydride solution at -15°C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Signaling Pathways and Experimental Workflows

Disproportionation_Mechanism cluster_conditions Factors Promoting Disproportionation MA1 Mixed Anhydride (R1-CO-O-CO-R2) TS Transition State MA1->TS Bimolecular Collision MA2 Mixed Anhydride (R1-CO-O-CO-R2) MA2->TS SA1 Symmetrical Anhydride (R1-CO-O-CO-R1) TS->SA1 Disproportionation SA2 Symmetrical Anhydride (R2-CO-O-CO-R2) TS->SA2 Higher Temperature Higher Temperature Prolonged Reaction Time Prolonged Reaction Time Presence of Excess Base Presence of Excess Base

Caption: Mechanism of mixed anhydride disproportionation.

Incorrect_Acylation cluster_attack Nucleophilic Attack cluster_prevention Prevention Strategies MA Mixed Carbonic Anhydride (R-CO-O-CO-OR') C1 Carboxyl Carbonyl C2 Carbonate Carbonyl Nuc Nucleophile (R''-NH2) Nuc->C1 Correct Attack Nuc->C2 Incorrect Attack Desired Desired Amide (R-CO-NH-R'') C1->Desired Undesired Urethane Byproduct (R'-O-CO-NH-R'') C2->Undesired Sterically Hindered R' (e.g., isobutyl) Sterically Hindered R' (e.g., isobutyl) Low Temperature Low Temperature

Caption: Regioselectivity of nucleophilic attack on a mixed carbonic anhydride.

Epimerization_Mechanism cluster_suppression Suppression Strategies L_AA L-Amino Acid Derivative Activated Activated Intermediate (Mixed Anhydride) L_AA->Activated Activation Oxazolone (B7731731) Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Base Base (e.g., TEA) Base->Oxazolone Proton Abstraction Enolate Enolate Form Oxazolone->Enolate Tautomerization D_AA D-Amino Acid Derivative (Epimerized) Oxazolone->D_AA Hydrolysis/Aminolysis Enolate->Oxazolone Reprotonation Weaker, Hindered Base (e.g., NMM) Weaker, Hindered Base (e.g., NMM) Low Temperature Low Temperature Non-polar Solvent Non-polar Solvent

Caption: Mechanism of epimerization via oxazolone formation.

References

Purification of acetic propionic anhydride by fractional distillation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Acetic Propionic Anhydride (B1165640)

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of acetic propionic anhydride via fractional distillation. It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification necessary?

A: this compound, (CH₃CO)O(OCCH₂CH₃), is a mixed carboxylic anhydride. It often arises as a byproduct or intermediate in reactions intended to produce either acetic anhydride or propionic anhydride. Purification is essential to isolate a specific anhydride in high purity for subsequent reactions, as the presence of other anhydrides or their corresponding carboxylic acids can lead to unwanted side reactions and impurities in the final product.

Q2: What are the primary components in a crude mixture requiring this purification?

A: A typical crude mixture will contain the target this compound along with acetic anhydride, propionic anhydride, unreacted acetic acid, and unreacted propionic acid. The relative concentrations depend on the initial reaction conditions.

Q3: What is the scientific principle behind using fractional distillation for this separation?

A: Fractional distillation separates chemical compounds based on differences in their boiling points.[1] When a liquid mixture is heated, the component with the lower boiling point will vaporize more readily.[1] A fractionating column, placed between the boiling flask and the condenser, provides a large surface area (e.g., glass beads or trays) for repeated cycles of vaporization and condensation.[2][3] In each cycle, the vapor becomes progressively enriched in the more volatile component as it moves up the column.[4] This process allows for the effective separation of liquids with close boiling points, which is critical for the anhydride mixture.[2]

Q4: What are the boiling points of the key components I need to separate?

A: The boiling points of the components are relatively close, demanding an efficient fractional distillation setup. The physical properties are summarized in the table below.

Q5: What level of purity can be realistically achieved with fractional distillation?

A: With an efficient fractional distillation column and carefully controlled parameters (e.g., slow distillation rate, proper reflux), purity levels exceeding 95% can be achieved for the collected fractions.[5] The final purity is highly dependent on the efficiency of the column (i.e., the number of theoretical plates).

Q6: Which analytical techniques are recommended for quality control of the distilled fractions?

A: Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is the standard method for determining the purity and composition of the fractions.[5][6] It allows for the quantification of residual acids and other anhydrides in the purified product.[7]

Data Presentation

Table 1: Physical Properties of Components in the Mixture

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 1 atm)
Acetic AcidC₂H₄O₂60.05~118
Propionic AcidC₃H₆O₂74.08~141
Acetic AnhydrideC₄H₆O₃102.09~140
This compound C₅H₈O₃ 116.12 ~154 [8][9]
Propionic AnhydrideC₆H₁₀O₃130.14~167

Note: The boiling points of acetic anhydride and propionic acid are very close, presenting the primary challenge in this separation.

Troubleshooting Guide

Problem: I'm experiencing poor separation between the fractions.

  • Answer: This is the most common issue, often due to the close boiling points of acetic anhydride and propionic acid.

    • Check Column Efficiency: Ensure you are using a fractionating column with sufficient length and packing to provide enough theoretical plates for the separation. For very close boiling points, a longer column is necessary.[2]

    • Control the Distillation Rate: A slow and steady distillation rate is crucial. A rate of 1-2 mL per minute is often recommended.[3] Rapid heating leads to poor equilibrium in the column and thus poor separation.

    • Insulate the Column: The temperature gradient in the column is essential for separation.[1] Insulate the column from drafts with glass wool or aluminum foil to maintain this gradient.[2]

    • Check Reflux Ratio: If your setup allows, maintaining a proper reflux ratio ensures that the vapor is repeatedly purified as it ascends the column.[10]

Problem: My purified anhydride is contaminated with carboxylic acids.

  • Answer: This indicates the presence of water in your system, which hydrolyzes the anhydrides back to their corresponding acids.

    • Ensure Dry Glassware: All glassware must be rigorously dried, preferably in an oven, before assembly.

    • Use a Drying Tube: Protect the receiving flask and the condenser outlet from atmospheric moisture using a drying tube filled with a desiccant like calcium chloride.

    • Check Starting Materials: Ensure your crude mixture is as anhydrous as possible before starting the distillation.

Problem: The temperature reading on the thermometer is unstable.

  • Answer: An unstable temperature reading suggests that the system is not at equilibrium or that the composition of the vapor reaching the thermometer is fluctuating.

    • Proper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.[4] This ensures it accurately measures the temperature of the vapor entering the condenser.

    • Avoid Bumping: Rapid, uncontrolled boiling (bumping) can send liquid splashing up into the column, disrupting the equilibrium. Use boiling chips or a magnetic stirrer to ensure smooth boiling.[11]

    • Steady Heating: Ensure your heating source provides consistent and even heat.[11]

Problem: I see a dark-colored residue in the boiling flask, and my yield is low.

  • Answer: This suggests thermal decomposition of the anhydrides, which can occur at high temperatures.[12][13]

    • Consider Vacuum Distillation: To prevent decomposition, perform the distillation under reduced pressure. This will lower the boiling points of all components, allowing the separation to occur at a lower, safer temperature.

    • Do Not Distill to Dryness: Always leave a small amount of residue in the boiling flask. Heating a dry flask to high temperatures greatly increases the risk of decomposition and the formation of tars.

Problem: The distillation is proceeding extremely slowly or has stopped.

  • Answer: This can be caused by insufficient heating or a blockage.

    • Increase Heat Input: If the ring of condensing vapor is not slowly climbing the column, you may need to increase the heat input slightly.[2] Do this gradually to avoid flooding the column.

    • Check for Blockages: Ensure there are no blockages in the fractionating column or condenser that could impede vapor flow.[14]

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation

Objective: To separate a mixture of acetic anhydride, propionic anhydride, and this compound.

Materials:

  • Crude anhydride mixture

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser (e.g., Liebig)

  • Receiving flasks

  • Boiling chips or magnetic stirrer and stir bar

  • Heating mantle

  • Lab jacks, clamps, and stands

  • Drying tubes (filled with CaCl₂)

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is completely dry.

  • Charging the Flask: Add the crude anhydride mixture to the round-bottom flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Assembly: Connect the fractionating column to the flask and the distillation head to the column. Place the thermometer correctly in the head. Attach the condenser and arrange the receiving flask. Place a drying tube at the condenser outlet.

  • Insulation: Wrap the fractionating column and the distillation head with the insulating material.[2]

  • Heating: Begin heating the mixture gently. If using a stirrer, ensure it is on.

  • Equilibration: Watch as the condensation ring slowly rises up the fractionating column.[2] This process should be slow and gradual to allow for proper equilibrium between liquid and vapor phases.

  • Collecting Fractions:

    • Fore-run: Collect the initial distillate (fore-run) until the temperature at the distillation head stabilizes at the boiling point of the lowest-boiling component (likely containing acetic acid).

    • Fraction 1 (Acetic Anhydride): When the temperature stabilizes around 140 °C, switch to a new, clean receiving flask to collect the acetic anhydride fraction.

    • Intermediate Fraction: As the temperature begins to rise above ~142 °C, switch to another flask to collect an intermediate fraction, which will be a mixture.

    • Fraction 2 (this compound): When the temperature stabilizes near 154 °C, switch to a new flask to collect the this compound.[8]

    • Subsequent Fractions: Continue the process, collecting propionic anhydride around 167 °C if present in significant quantities.

  • Shutdown: Stop the distillation before the distilling flask goes to dryness. Turn off the heat and allow the apparatus to cool completely before disassembling.

Safety Precautions: Carboxylic anhydrides are corrosive and react with moisture. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 2: Quality Control by Gas Chromatography (GC)

Objective: To determine the purity and composition of the collected fractions.

Typical GC Parameters:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., CP-Wax 52 CB), is suitable for separating these components.[7]

  • Carrier Gas: Helium or Nitrogen.[5]

  • Temperatures:

    • Injector: 250 °C

    • Detector: 275 °C

    • Oven Program: Start at a lower temperature (e.g., 50-70 °C) and ramp up at a controlled rate (e.g., 7-10 °C/min) to a final temperature of around 200 °C.[7][15]

  • Sample Preparation: Dilute a small aliquot of each fraction in a suitable solvent (e.g., acetone (B3395972) or THF) before injection.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.[6] Identify peaks based on the retention times of known standards. Calculate the relative percentages of each component using the peak areas.

Mandatory Visualizations

G start_node Poor Separation Observed d1 Distillation rate > 2 mL/min? start_node->d1 Check Parameters decision_node decision_node action_node action_node result_node result_node sub_action_node sub_action_node a1_slow Reduce heating to slow rate d1->a1_slow Yes d2 Column Insulated? d1->d2 No r1 Problem Resolved a1_slow->r1 Monitor Temperature a2_insulate Wrap column with glass wool or foil d2->a2_insulate No d3 Sufficient Column Length? d2->d3 Yes a2_insulate->r1 a3_column Use longer column with more theoretical plates d3->a3_column No r2 Issue Persists: Consider Vacuum Distillation d3->r2 Yes a3_column->r1 G flask Heating Flask (Crude Mixture) column Fractionating Column flask->column Vapor Rises p1 column->p1 thermometer Thermometer condenser Condenser (Cooling Water In/Out) thermometer->condenser collection Collection Flask (Purified Fraction) condenser->collection Condensate Collected p1->column Liquid Returns (Reflux) p1->thermometer Vapor Temp Measured p2

References

Troubleshooting low conversion rates in acetic propionic anhydride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates in acetic propionic anhydride (B1165640) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in the synthesis of acetic propionic anhydride?

Low conversion rates can stem from several factors, often related to reaction conditions, reactant quality, or catalyst efficacy. The primary culprits typically include:

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature fluctuations. Too low a temperature can lead to slow reaction kinetics, while excessively high temperatures can promote side reactions and decomposition of the anhydride product.

  • Incorrect Stoichiometry: The molar ratio of the reactants, such as acetic anhydride and propionic acid, is critical. An improper ratio can lead to incomplete consumption of the limiting reagent.[1]

  • Presence of Water: Anhydrides readily react with water to form their corresponding carboxylic acids.[2][3] The presence of moisture in the reactants or the reaction setup will consume the anhydride and reduce the yield. All reactants should be substantially anhydrous, containing less than 1% water.[4]

  • Catalyst Deactivation: The catalyst can lose activity due to poisoning by impurities, coking (the deposition of carbonaceous material), or sintering (thermal damage).[5][6]

  • Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration imbalances, hindering the reaction rate.

  • Side Reactions: The formation of undesired byproducts, such as the disproportionation into symmetric anhydrides (acetic anhydride and propionic anhydride), can reduce the yield of the desired mixed anhydride.[4]

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction parameters is crucial for maximizing conversion. Consider the following adjustments:

ParameterRecommended RangeRationale
Temperature 50 - 140 °CThe optimal temperature can vary depending on the specific reactants and catalyst used. Start with a moderate temperature and adjust based on reaction monitoring.
Pressure 5 - 200 kPa (absolute pressure)Running the reaction under a slight vacuum can help in the removal of volatile byproducts like acetic acid, shifting the equilibrium towards the product side.[1]
Reactant Molar Ratio 1:1 to 1:2 (Acetic Anhydride:Propionic Acid)An excess of one reactant can be used to drive the reaction to completion, but this may complicate purification.[1]
Catalyst Loading 0.1 - 5 mol%The optimal catalyst concentration depends on the specific catalyst. Start with a low loading and increase if the reaction is too slow.

Q3: My catalyst seems to be inactive. What could be the issue and how can I address it?

Catalyst deactivation is a common problem. Here are potential causes and solutions:

  • Poisoning: Impurities in the reactants (e.g., sulfur or nitrogen compounds) can strongly adsorb to the catalyst's active sites, rendering them inactive.[6]

    • Solution: Ensure high purity of reactants. Pre-treating reactants to remove potential poisons may be necessary.

  • Coking: At higher temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.[6]

    • Solution: Lowering the reaction temperature or using a catalyst support that is less prone to coking can help. Regeneration by controlled oxidation (burning off the coke) is also an option.[6]

  • Sintering: High temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[6]

    • Solution: Operate at the lowest effective temperature. Choose a thermally stable catalyst support.

A general catalyst regeneration protocol might involve washing the catalyst with a suitable solvent to remove adsorbed species, followed by calcination to remove coke. For certain types of poisoning, an acid wash can be effective.[7]

Q4: What are the key side reactions, and how can they be minimized?

The primary side reaction of concern is the disproportionation of the mixed anhydride:

2 CH₃CO-O-CO-CH₂CH₃ ⇌ (CH₃CO)₂O + (CH₂CH₃CO)₂O

This equilibrium reaction can lead to a mixture of acetic anhydride, propionic anhydride, and the desired this compound.[4]

To minimize this:

  • Control Temperature: This equilibrium is temperature-dependent.

  • Rapid Purification: Once the reaction is complete, promptly isolate the product to prevent further disproportionation. Fractional distillation is a common method for separation.[8]

Another significant issue is the hydrolysis of the anhydride back to acetic acid and propionic acid if water is present.[9]

Experimental Protocols

General Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from acetic anhydride and propionic acid.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Charging the Reactor: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add propionic acid and the catalyst (e.g., a Lewis acid or a solid acid catalyst).

  • Reactant Addition: Slowly add acetic anhydride to the reaction mixture from the dropping funnel over a period of 1 hour while stirring. Maintain the reaction temperature at the desired setpoint (e.g., 80°C).

  • Reaction: After the addition is complete, continue to heat and stir the mixture for 2-4 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or ¹H NMR to confirm the consumption of the starting materials.[10]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts.[1][8]

Catalyst Regeneration Protocol (Acid Wash)

This is a general procedure for regenerating a catalyst poisoned by alkali metals.[7]

  • Washing: Wash the deactivated catalyst with deionized water to remove any soluble surface contaminants.

  • Acid Treatment: Immerse the washed catalyst in a dilute solution of acetic acid (e.g., 5-10 wt%) and agitate for several hours. Acetic acid can effectively remove alkali metal oxides without significantly affecting the active metal components of the catalyst.[7]

  • Rinsing: Thoroughly rinse the acid-treated catalyst with deionized water until the pH of the rinse water is neutral.

  • Drying: Dry the catalyst in an oven at 110-120°C overnight.

  • Calcination (if necessary): If coking is also suspected, a final calcination step in air at a controlled temperature can be performed to burn off carbon deposits.

Visual Guides

Troubleshooting_Workflow start Low Conversion Rate Observed check_params Verify Reaction Parameters (Temp, Pressure, Stoichiometry) start->check_params check_reagents Analyze Reactant Purity (Water Content, Impurities) start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_params->start Correct optimize_params Adjust Parameters Based on Data check_params->optimize_params Incorrect check_reagents->start Pure purify_reagents Purify/Dry Reactants check_reagents->purify_reagents Impure check_catalyst->start Active regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst Inactive success Conversion Rate Improved optimize_params->success purify_reagents->success regen_catalyst->success Reaction_Pathway cluster_reactants Reactants cluster_products Products acetic_anhydride Acetic Anhydride (CH₃CO)₂O catalyst Catalyst (e.g., Lewis Acid) acetic_anhydride->catalyst propionic_acid Propionic Acid CH₃CH₂COOH propionic_acid->catalyst mixed_anhydride This compound CH₃CO-O-CO-CH₂CH₃ side_reaction Disproportionation mixed_anhydride->side_reaction acetic_acid Acetic Acid CH₃COOH catalyst->mixed_anhydride catalyst->acetic_acid symmetric_anhydrides Acetic Anhydride + Propionic Anhydride side_reaction->symmetric_anhydrides Root_Cause_Analysis start Low Yield q1 Is reaction temperature stable and in optimal range? start->q1 a1_no Cause: Thermal Instability Action: Improve Temperature Control q1->a1_no No q2 Are reactants anhydrous? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Cause: Hydrolysis Action: Dry Reactants & Glassware q2->a2_no No q3 Has catalyst been used before? q2->q3 Yes a2_no->end a3_yes Cause: Catalyst Deactivation Action: Regenerate/Replace Catalyst q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Optimizing Selective Acylation with Mixed Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective acylation with mixed anhydrides.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during selective acylation reactions with mixed anhydrides, offering potential causes and solutions in a practical question-and-answer format.

Q1: Low or no yield of the desired acylated product.

Possible Causes:

  • Inactive Mixed Anhydride (B1165640): The mixed anhydride may not have formed efficiently or may have decomposed. This can be due to moisture in the reaction, improper temperature control, or an unsuitable activating agent.

  • Poor Nucleophilicity of the Substrate: The nucleophile (e.g., amine, alcohol) may not be sufficiently reactive under the chosen reaction conditions.

  • Steric Hindrance: Significant steric bulk on either the mixed anhydride or the nucleophile can impede the reaction.

  • Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the mixed anhydride.[1]

  • Optimize Temperature: Mixed anhydride formation is often carried out at low temperatures (e.g., 0 °C or below) to ensure stability. Subsequent acylation may require warming to proceed at a reasonable rate.

  • Choice of Activating Agent: For peptide synthesis, activating agents like isobutyl chloroformate are common.[2] The choice of the activating agent can significantly impact the reactivity of the mixed anhydride.

  • Increase Nucleophile Reactivity: If acylating an amine, ensure it is not protonated by adding a non-nucleophilic base. For alcohols, a stronger base may be required to form the more nucleophilic alkoxide.

  • Adjust Stoichiometry: A slight excess of the mixed anhydride may be necessary to drive the reaction to completion, but be mindful of potential side reactions.[3][4]

Q2: Formation of multiple products and lack of selectivity (e.g., acylation at the wrong site).

Possible Causes:

  • Attack at the "Wrong" Carbonyl: In an unsymmetrical mixed anhydride, the nucleophile may attack the less desired carbonyl group. This is influenced by both steric and electronic factors. Generally, the nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.[5]

  • Di- or Poly-acylation: Substrates with multiple nucleophilic sites can undergo acylation at more than one position.[1]

  • Lack of Chemoselectivity: In molecules with different types of nucleophilic groups (e.g., amino alcohols), achieving selectivity for one group over the other can be challenging. Amines are generally more nucleophilic than alcohols and will react preferentially.[6]

Troubleshooting Steps:

  • Mixed Anhydride Design: To favor attack at the desired acyl group, the other carboxylic acid component of the mixed anhydride should be sterically hindered (e.g., pivalic acid) or electronically deactivating.[7]

  • Control Stoichiometry: Use a controlled amount of the acylating agent (1.0-1.2 equivalents) and add it slowly to the reaction mixture to minimize over-acylation.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity.

  • pH Control: In the case of amino alcohols, adjusting the pH can help achieve selective N-acylation. At a neutral or slightly acidic pH, the amine is more nucleophilic than the alcohol.

  • Use of Protecting Groups: If achieving selectivity is difficult, consider using protecting groups to temporarily block reactive sites where acylation is not desired.[1]

Q3: The reaction mixture develops a strong color, indicating byproduct formation.

Possible Causes:

  • Side Reactions: The color may be due to decomposition of the reagents or the formation of colored byproducts. This can be promoted by elevated temperatures or the use of certain bases.

  • Impure Reagents: Using old or impure reagents can introduce colored impurities.

Troubleshooting Steps:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can minimize the formation of colored byproducts.[8]

  • Choice of Base: Some tertiary amines can contribute to color formation. Consider using a different base, such as N-methylmorpholine or pyridine, and use it in the correct stoichiometric amount.[8]

  • Purify Reagents: Ensure that all solvents and reagents are pure and dry before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and decomposition of sensitive reagents.[8]

Q4: Racemization is observed during the acylation of chiral amino acids.

Possible Cause:

  • Base-Mediated Racemization: The use of a strong tertiary amine base can lead to racemization of the activated amino acid through the formation of an oxazolone (B7731731) intermediate.

Troubleshooting Steps:

  • Choice of Base: Use a sterically hindered base like N-methylmorpholine or N-methylpiperidine, which has been shown to reduce racemization compared to triethylamine.[9]

  • Solvent Effects: The choice of solvent can influence the extent of racemization. In some cases, solvents like tetrahydrofuran (B95107) (THF) may be preferred over halogenated solvents.[9]

  • Activating Agent: The structure of the chloroformate used to form the mixed anhydride can impact racemization. For example, menthyl chloroformate has been reported to cause less racemization than isobutyl chloroformate.[9]

Data Presentation

The following tables summarize quantitative data from various studies on selective acylation, providing a basis for comparison of different reaction conditions.

Table 1: Selective N-acylation of Amines and Amino Alcohols

SubstrateAcylating AgentSolventBaseTemp (°C)Yield (%)SelectivityReference
PiperazineAcetic AnhydrideWaterTriethylamine0~38Mono-acylation[10]
Amino alcoholOrganic Acid/Alkyl Sulfonyl ChlorideMethylene (B1212753) ChlorideTriethylamine20-3075-95N-acylation[3][4]
Amino AlcoholsAcyl/Aryl ChlorideTHF/H₂OMgORTGoodN-acylation[11]
NucleosidesBenzoic AnhydrideDioxanePyridine100171:99 (O:N)[6]

Table 2: Regioselective Acylation of Diols

SubstrateAcylating AgentCatalystSolventTemp (°C)Product Ratio (Primary:Secondary)Yield (%)Reference
Aryl-substituted 1,2-diolBenzoic AnhydrideLewis Base--3.38:1-[12]
Aryl-substituted 1,2-diolSubstituted Benzoic AnhydrideLewis Base--1.47:1-[12]
Amphiphilic DiolButyric AnhydrideImidazole-based--Favors apolar site-[13]
Amphiphilic DiolButyryl ChlorideImidazole-based--Increased selectivity for apolar site-[13]

Experimental Protocols

This section provides detailed methodologies for key selective acylation experiments.

Protocol 1: General Procedure for Selective N-Acylation of an Amino Alcohol [3][4]

  • Mixed Anhydride Formation:

    • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., methylene chloride) under an inert atmosphere, add a tertiary amine base (e.g., triethylamine, 2.5 equiv.).

    • Cool the mixture to the desired temperature (e.g., 20-25 °C).

    • Slowly add an alkyl sulfonyl chloride (1.0 equiv.).

    • Stir the reaction mixture for 25 minutes to 1 hour to form the mixed anhydride.

  • Acylation Reaction:

    • To the freshly prepared mixed anhydride solution, add the amino alcohol (0.4-0.8 equiv.).

    • Stir the reaction at a controlled temperature (e.g., 20-30 °C) for at least 15 minutes.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., methylene chloride).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Catalyst-Free N-Acylation of a Secondary Amine with an Acid Anhydride [14]

  • Reaction Setup:

    • In a round-bottom flask, combine the secondary amine (1.0 mmol) and the acid anhydride (1.2 mmol).

  • Reaction:

    • Stir the mixture at room temperature. The reaction is often rapid.

  • Monitoring and Isolation:

    • Monitor the reaction by TLC until the starting amine is consumed (typically 5-30 minutes).

    • Once complete, dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Allow the solution to stand at room temperature to induce crystallization of the product.

  • Purification:

    • If necessary, purify the crude product by recrystallization or flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing selective acylation reactions.

Experimental_Workflow_Selective_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start anhydrous Ensure Anhydrous Conditions start->anhydrous reagents Prepare Reagents (Carboxylic Acid, Activating Agent, Base, Nucleophile) anhydrous->reagents ma_formation Mixed Anhydride Formation (Low Temperature) reagents->ma_formation acylation Acylation (Add Nucleophile) ma_formation->acylation monitoring Monitor Reaction (TLC, LC-MS) acylation->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end End purify->end Final Product

Caption: General workflow for selective acylation using mixed anhydrides.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inactive Anhydride start->cause1 cause2 Poor Nucleophilicity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Ensure Anhydrous Conditions Optimize Temperature cause1->sol1 sol2 Add Base (for amines/alcohols) cause2->sol2 sol3 Modify Reagents cause3->sol3 sol4 Adjust Reagent Ratios cause4->sol4 result Successful Reaction sol1->result Improved Yield sol2->result sol3->result sol4->result

Caption: Troubleshooting logic for low yield in selective acylation.

Selectivity_Factors cluster_reagents Reagents cluster_conditions Conditions center Selectivity steric Steric Effects center->steric electronic Electronic Effects center->electronic leaving_group Leaving Group (pKa) center->leaving_group temp Temperature center->temp solvent Solvent center->solvent base Base center->base

Caption: Key factors influencing selectivity in mixed anhydride acylation.

References

Preventing hydrolysis of acetic propionic anhydride during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of acetic propionic anhydride (B1165640) to prevent hydrolysis. Hydrolysis can compromise the integrity of the material, leading to inaccurate experimental results and potential safety hazards.

Frequently Asked Questions (FAQs)

Q1: What is acetic propionic anhydride and why is preventing its hydrolysis important?

This compound is a reactive chemical reagent used in various organic syntheses, including in the development of pharmaceuticals. It is highly susceptible to hydrolysis, a chemical reaction with water, which breaks it down into acetic acid and propionic acid.[1][2][3][4][5] This degradation can lead to:

  • Reduced purity and reactivity: The presence of carboxylic acids as impurities can interfere with desired chemical transformations, leading to lower yields and unexpected side products.

  • Inaccurate stoichiometry: If the anhydride has partially hydrolyzed, the actual amount of active reagent will be lower than expected, compromising the stoichiometry of the reaction.

  • Corrosion: The resulting acids can be corrosive to certain materials and equipment.[6]

Q2: What are the primary causes of this compound hydrolysis?

The primary cause of hydrolysis is exposure to moisture.[2][3][6][7] Sources of moisture can include:

  • Atmospheric humidity: Leaving the container open to the air, even for short periods, can introduce a significant amount of moisture.

  • Improperly dried glassware and equipment: Residual water on the surface of flasks, syringes, or transfer lines can initiate hydrolysis.

  • Contaminated solvents or other reagents: Using solvents or other chemicals that have not been properly dried can introduce water into the reaction mixture.

Q3: How should this compound be stored to minimize hydrolysis?

To minimize hydrolysis, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace moist air.[8]

Storage Condition Summary

ParameterRecommendationRationale
Temperature CoolReduces the rate of hydrolysis and vapor pressure.
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture.[8]
Container Tightly sealed, original containerPrevents ingress of moisture and contamination.[6][7]
Location Well-ventilated, away from incompatible materials (e.g., bases, oxidants)Ensures safety and stability.[6][7]

Q4: What are the best practices for handling this compound in the laboratory?

Proper handling techniques are crucial to prevent moisture contamination during experiments.

  • Work in a dry environment: Whenever possible, handle the anhydride in a glove box or under a fume hood with a dry air or inert gas supply.

  • Use dry equipment: Ensure all glassware, syringes, and cannulas are thoroughly dried, either by oven-drying or flame-drying under a stream of inert gas.

  • Inert gas techniques: Employ techniques such as using a Schlenk line or a nitrogen-filled balloon to maintain a positive pressure of inert gas in the reaction vessel.[9]

  • Syringe/Cannula Transfer: For transferring the liquid anhydride, use a dry syringe or cannula to withdraw the reagent from a septum-sealed bottle.[8][9] This minimizes exposure to the atmosphere.

  • Never leave the container open: Immediately reseal the container after withdrawing the required amount.

Troubleshooting Guide

Issue: I suspect my this compound has hydrolyzed. How can I confirm this?

Possible Cause: Exposure to moisture during storage or handling.

Troubleshooting Steps:

  • Visual Inspection: Check for any changes in the appearance of the liquid. While this compound and its hydrolysis products (acetic acid and propionic acid) are all colorless liquids, significant degradation might lead to a change in viscosity or the presence of crystallized material if the acids freeze.

  • Odor: A strong, pungent odor of acetic acid (vinegar) and propionic acid may be more noticeable if significant hydrolysis has occurred.[3][6]

  • Analytical Testing: The most definitive way to confirm hydrolysis is through analytical testing.

    • Acid-Base Titration: This method quantifies the amount of carboxylic acid present. The anhydride is hydrolyzed to its corresponding acids, which are then titrated with a standardized base.[10]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the anhydride and its corresponding carboxylic acids.[11][12]

    • Gas Chromatography (GC): GC can also be used, but care must be taken as the dicarboxylic acids can sometimes dehydrate back to the anhydride in the hot GC inlet, leading to inaccurate results.[13]

Issue: My reaction yield is lower than expected when using this compound.

Possible Cause: The anhydride may have partially hydrolyzed, leading to an overestimation of the active reagent.

Troubleshooting Workflow:

G Troubleshooting Low Reaction Yield start Low Reaction Yield Observed check_anhydride Has the anhydride been tested for purity/hydrolysis? start->check_anhydride test_anhydride Test anhydride purity using Titration or HPLC check_anhydride->test_anhydride No result Purity Confirmed? check_anhydride->result Yes test_anhydride->result recalculate Recalculate stoichiometry based on actual purity and repeat reaction. result->recalculate No (Hydrolysis Detected) other_factors Investigate other reaction parameters (temperature, catalyst, other reagents). result->other_factors Yes (Purity is High) new_reagent Use a fresh, unopened bottle of anhydride. recalculate->new_reagent review_handling Review handling and storage procedures for moisture control. recalculate->review_handling

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Determination of Hydrolysis by Acid-Base Titration

This protocol provides a method to determine the extent of hydrolysis by quantifying the total acid content.

Materials:

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of acetone to dissolve the sample.

  • Add 50 mL of distilled water to completely hydrolyze the anhydride to acetic acid and propionic acid. Gently stir the solution for 10-15 minutes.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.[10]

  • Record the volume of NaOH solution used.

Calculation:

The percentage of the original anhydride can be calculated based on the amount of NaOH required to neutralize the resulting carboxylic acids.

Visual Guides

Hydrolysis Reaction of this compound

G cluster_reactants Reactants cluster_products Products This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid Propionic Acid Propionic Acid This compound->Propionic Acid Water (H2O) Water (H2O) Water (H2O)->Propionic Acid

Caption: The hydrolysis of this compound yields acetic and propionic acid.

Recommended Handling Workflow for Moisture-Sensitive Reagents

G start Prepare Dry Environment (Glove Box / Fume Hood with Inert Gas) dry_glassware Use Oven-Dried or Flame-Dried Glassware start->dry_glassware inert_atmosphere Establish Inert Atmosphere in Reaction Vessel (e.g., Nitrogen Balloon) dry_glassware->inert_atmosphere reagent_prep Allow Anhydride Container to Reach Room Temperature Before Opening inert_atmosphere->reagent_prep transfer Withdraw Anhydride using a Dry Syringe/Cannula through a Septum reagent_prep->transfer seal Immediately Reseal Anhydride Container and Reaction Vessel transfer->seal proceed Proceed with Reaction seal->proceed

Caption: Workflow for handling this compound to prevent moisture contamination.

References

Catalyst selection for enhancing the reactivity of acetic propionic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing catalysts to enhance the reactivity of acetic propionic anhydride (B1165640) in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using acetic propionic anhydride as an acylating agent?

When using an unsymmetrical anhydride like this compound, two primary challenges arise:

  • Regioselectivity: The nucleophile can attack either the acetyl or the propionyl carbonyl group, leading to a mixture of acetylated and propionylated products.[1][2] Controlling this selectivity is a key consideration.

  • Disproportionation: The mixed anhydride can undergo disproportionation to form the symmetrical acetic anhydride and propionic anhydride, especially in the presence of a catalyst or upon heating. This can complicate the reaction mixture and reduce the yield of the desired product.

Q2: What types of catalysts are effective for enhancing the reactivity of this compound?

Both Lewis acids and nucleophilic bases can catalyze reactions involving this compound.

  • Lewis Acids: Catalysts like scandium triflate (Sc(OTf)₃) are highly effective in activating the anhydride, making it more susceptible to nucleophilic attack.[3][4][5] They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Catalysts (Bases): Bases such as 4-(Dimethylamino)pyridine (DMAP) and pyridine (B92270) are also commonly used.[6][7] DMAP is a hypernucleophilic acylation catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium salt intermediate.[6]

Q3: How can I control whether the acetyl or propionyl group is transferred to my substrate?

Controlling selectivity in mixed anhydrides is complex and depends on several factors:

  • Steric Hindrance: The less sterically hindered carbonyl group (the acetyl group) is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The electronic properties of the substrate and the anhydride can influence the site of attack.

  • Catalyst Choice: The choice of catalyst can play a crucial role. For instance, certain enzyme catalysts can exhibit high regioselectivity. While not extensively documented for this compound specifically, this is a common strategy for differentiating between similar functional groups.

Q4: Under what conditions should I be concerned about the disproportionation of this compound?

Disproportionation can be promoted by both acidic and basic catalysts, as well as elevated temperatures. It is an equilibrium process, and the presence of a catalyst can accelerate the attainment of this equilibrium. If your reaction requires prolonged heating or strong catalysts, be aware of the potential for forming symmetric anhydrides.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield 1. Catalyst Inactivity: The chosen catalyst may not be effective for your specific substrate or reaction conditions. 2. Anhydride Hydrolysis: Presence of moisture in the reaction can hydrolyze the anhydride to acetic and propionic acids.[8] 3. Disproportionation: The mixed anhydride may be disproportionating into less reactive symmetrical anhydrides.1. Catalyst Screening: Test different catalysts, such as a Lewis acid (e.g., Sc(OTf)₃) and a nucleophilic base (e.g., DMAP), to find the most effective one for your system. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] 3. Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize disproportionation.
Mixture of Acetylated and Propionylated Products Lack of Regioselectivity: The nucleophile is attacking both carbonyl centers of the mixed anhydride.[1]1. Steric Control: If possible, modify the substrate or reaction conditions to favor attack at the desired carbonyl group based on steric hindrance. 2. Catalyst Selection: Investigate catalysts known for providing selectivity in similar systems. While specific data for this compound is limited, enzymatic catalysis is a powerful tool for achieving high regioselectivity.
Formation of Symmetric Anhydrides (Acetic and Propionic Anhydrides) Catalyst- or Heat-Induced Disproportionation: The reaction conditions are promoting the scrambling of the acyl groups.1. Milder Catalyst: If using a strong Lewis acid or base, consider a milder alternative. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature. 3. Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time for disproportionation to occur.

Quantitative Data

The following table summarizes the catalytic activity of scandium triflate in the acylation of various alcohols with mixed anhydrides, demonstrating its high efficiency. While this data is not specific to this compound, it provides a strong indication of the catalyst's potential.

Table 1: Scandium Triflate Catalyzed Acylation of Alcohols with Mixed Anhydrides [3][4][5]

Alcohol SubstrateAcid AnhydrideCatalyst Loading (mol %)Time (h)Yield (%)
1-OctanolBenzoic Isobutyric Anhydride1695
2-OctanolBenzoic Isobutyric Anhydride1693
tert-Butyl alcoholBenzoic Isobutyric Anhydride52488

Data adapted from studies on various mixed anhydrides, illustrating the effectiveness of Scandium Triflate.

Experimental Protocols

General Protocol for Scandium Triflate Catalyzed Acylation of an Alcohol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • This compound

  • Scandium triflate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Under an inert atmosphere, add the alcohol (1.0 mmol) and anhydrous solvent (5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add scandium triflate (0.01 mmol, 1 mol%).

  • Add this compound (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Acylation_Pathway This compound This compound Activated Complex Activated Complex This compound->Activated Complex Coordination Lewis Acid Catalyst (e.g., Sc(OTf)3) Lewis Acid Catalyst (e.g., Sc(OTf)3) Lewis Acid Catalyst (e.g., Sc(OTf)3)->Activated Complex Tetrahedral Intermediate Tetrahedral Intermediate Activated Complex->Tetrahedral Intermediate Nucleophilic Attack Nucleophile (R-OH) Nucleophile (R-OH) Nucleophile (R-OH)->Tetrahedral Intermediate Acetylated Product Acetylated Product Tetrahedral Intermediate->Acetylated Product Collapse & Proton Transfer Propionylated Product Propionylated Product Tetrahedral Intermediate->Propionylated Product Collapse & Proton Transfer Carboxylic Acid Byproduct Carboxylic Acid Byproduct Tetrahedral Intermediate->Carboxylic Acid Byproduct

Caption: Lewis acid-catalyzed acylation pathway.

Catalyst_Selection_Workflow start Start: Select Catalyst for this compound substrate_sensitivity Is the substrate sensitive to strong acids? start->substrate_sensitivity lewis_acid Consider Lewis Acid (e.g., Sc(OTf)3) substrate_sensitivity->lewis_acid No dmap Consider DMAP/Pyridine substrate_sensitivity->dmap Yes selectivity_needed Is regioselectivity critical? enzymatic Consider Enzymatic Catalyst selectivity_needed->enzymatic Yes optimize Optimize Reaction Conditions (Temp, Time) selectivity_needed->optimize No lewis_acid->selectivity_needed dmap->selectivity_needed enzymatic->optimize

Caption: Catalyst selection workflow for acylation.

References

Technical Support Center: Purification of Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of acetic acid impurity from acetic propionic anhydride (B1165640).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of acetic propionic anhydride.

Problem: Poor separation of acetic acid from the anhydride during fractional distillation.

Possible Cause Troubleshooting Step
Insufficient Column Efficiency Ensure the fractionating column has a sufficient number of theoretical plates for the separation. For closely boiling mixtures, a longer column or one with more efficient packing (e.g., Vigreux indentations, Raschig rings, or structured packing) is required.
Incorrect Distillation Rate A distillation rate that is too high will not allow for proper vapor-liquid equilibrium to be established in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation. A general guideline is a rate of 1-2 drops per second of distillate.
Fluctuating Heat Input Inconsistent heating can disrupt the equilibrium within the column. Use a stable heating source such as a heating mantle with a controller or an oil bath to maintain a constant temperature.
Loss of Vacuum (in vacuum distillation) If performing vacuum distillation, ensure all joints are properly sealed and the vacuum pump is operating correctly. Leaks will lead to a loss of vacuum and inefficient separation.

Problem: The purified anhydride is contaminated with water.

Possible Cause Troubleshooting Step
Hydrolysis of the Anhydride Anhydrides are sensitive to moisture and can hydrolyze back to their corresponding carboxylic acids. Ensure all glassware is thoroughly dried before use and protect the distillation apparatus from atmospheric moisture using drying tubes filled with a suitable desiccant (e.g., calcium chloride).[1]
Incomplete Drying of Starting Material If the crude this compound contains significant amounts of water, it will co-distill or react with the anhydride. Consider pre-drying the crude product with a suitable drying agent that does not react with anhydrides, followed by filtration before distillation.

Problem: The product darkens or decomposes during distillation.

Possible Cause Troubleshooting Step
Thermal Decomposition This compound may be susceptible to thermal degradation at its atmospheric boiling point. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.[2]
Presence of Non-Volatile Impurities Non-volatile impurities in the crude material can decompose upon heating, causing discoloration of the product. A preliminary purification step, such as a simple filtration or treatment with activated carbon, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing acetic acid from this compound on a laboratory scale?

A1: Fractional distillation is the most common and effective method for separating acetic acid from this compound in a laboratory setting.[3] Due to the difference in their boiling points (Acetic Acid: ~118 °C; this compound: ~154 °C), a well-controlled fractional distillation can effectively separate the lower-boiling acetic acid as the initial fraction. For heat-sensitive applications, vacuum fractional distillation is recommended to lower the boiling points and prevent thermal decomposition.[2]

Q2: How can I monitor the purity of my this compound during and after purification?

A2: Gas Chromatography (GC) is a highly effective method for monitoring the purity of the collected fractions.[4] A GC equipped with a Flame Ionization Detector (FID) can quantify the amount of residual acetic acid and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by integrating the characteristic peaks of this compound and comparing them to any impurity peaks.[5]

Q3: Are there any chemical methods to remove acetic acid?

A3: While distillation is the preferred physical separation method, chemical methods can also be employed, though they may introduce other impurities. One approach is to carefully add a reagent that reacts selectively with acetic acid. However, this is generally not recommended as it can complicate the purification process. Another strategy involves the use of drying agents like phosphorus pentoxide (P₂O₅) to react with any residual acetic acid, followed by distillation.[6] This should be done with caution as the reaction can be vigorous.

Q4: What are the key safety precautions to take when distilling this compound?

A4: this compound is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure the distillation apparatus is securely clamped and that all joints are properly sealed to prevent leaks, especially when working under vacuum. Be aware of the potential for thermal decomposition if overheating occurs.

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation

This protocol is suitable for thermally stable samples where the boiling point difference is sufficient for separation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the volume of crude anhydride. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponge) or be a Vigreux column. Place a thermometer at the head of the column with the bulb positioned just below the side arm leading to the condenser.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Fraction Collection: As the mixture begins to boil, vapors will rise through the fractionating column. The temperature at the column head will initially stabilize at the boiling point of the more volatile component (acetic acid, ~118 °C). Collect this first fraction in a separate receiving flask.

  • Monitoring: Monitor the temperature at the column head closely. A sharp rise in temperature indicates that the lower-boiling component has been mostly removed and the next component is beginning to distill.

  • Intermediate Fraction: Collect any intermediate fraction that comes over as the temperature is rising.

  • Product Collection: When the temperature stabilizes at the boiling point of this compound (~154 °C), change the receiving flask to collect the purified product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or NMR spectroscopy.

Protocol 2: Vacuum Fractional Distillation

This protocol is recommended to prevent thermal decomposition of the anhydride.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glassware is rated for vacuum and use appropriate grease for the joints to ensure a good seal. Connect the apparatus to a vacuum pump with a cold trap in between. A manometer should be included to monitor the pressure.

  • Charging the Flask: Charge the round-bottom flask with the crude anhydride and a magnetic stir bar (boiling chips are not effective under vacuum).

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Once the desired pressure is stable, begin to gently heat the flask.

  • Fraction Collection: The principles of fraction collection are the same as for atmospheric distillation, but the boiling points will be significantly lower. The boiling point at a given pressure can be estimated using a nomograph.

  • Completion and Analysis: Follow the same completion and analysis steps as in the atmospheric distillation protocol.

Quantitative Data

The following table summarizes typical data that might be obtained during the purification of an anhydride mixture. The data is based on a similar separation of acetic anhydride and acetic acid and serves as an illustrative example.

Purification Method Initial Purity (this compound) Final Purity (this compound) Acetic Acid Content (Initial) Acetic Acid Content (Final) Yield of Purified Product
Atmospheric Fractional Distillation ~85%>98%~15%<1.5%75-85%
Vacuum Fractional Distillation ~85%>99%~15%<0.5%80-90%

Note: The actual yields and final purity will depend on the efficiency of the distillation setup and the initial concentration of the impurity.

Visualizations

Experimental_Workflow cluster_start Crude Product cluster_purification Purification Step cluster_fractions Separated Fractions cluster_analysis Quality Control Crude Crude Acetic Propionic Anhydride (with Acetic Acid impurity) Distillation Fractional Distillation (Atmospheric or Vacuum) Crude->Distillation  Input Fraction1 Fraction 1: Acetic Acid Distillation->Fraction1  Low Boiling Point Fraction2 Purified Product: This compound Distillation->Fraction2  High Boiling Point Analysis Purity Analysis (GC, NMR) Fraction2->Analysis  Verification

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation? Cause1 Distillation Rate Too High? Start->Cause1 Yes Cause2 Insufficient Column Efficiency? Start->Cause2 No Solution1 Reduce Heating Rate Cause1->Solution1 Yes Cause1->Cause2 No End Problem Solved Solution1->End Solution2 Use a More Efficient Column Cause2->Solution2 Yes Cause3 Product Decomposition? Cause2->Cause3 No Solution2->End Solution3 Use Vacuum Distillation Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for distillation issues.

References

Managing exothermic reactions when using acetic propionic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetic Propionic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage exothermic reactions and address other common issues encountered during your experiments.

Troubleshooting Exothermic Reactions

Exothermic reactions, if not properly controlled, can pose significant safety risks, including thermal runaway, pressure buildup, and loss of containment. The following guides provide step-by-step instructions for managing temperature excursions.

Scenario 1: Unexpected Temperature Spike During Reagent Addition

Problem: You are adding acetic propionic anhydride to your reaction mixture, and you observe a rapid and uncontrolled increase in temperature.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of this compound.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. If using a cryocooler, lower the set point.

  • Increase Stirring: Ensure vigorous stirring to promote heat dissipation throughout the reaction mixture.

Follow-up Actions:

  • Monitor Temperature: Continuously monitor the reaction temperature until it stabilizes and begins to decrease.

  • Assess the Situation: Once the temperature is under control, evaluate the potential causes. Consider if the addition rate was too fast, the cooling bath was insufficient, or if there was a localized concentration of the anhydride.

  • Resume with Caution: If you decide to continue the reaction, resume the addition of this compound at a significantly slower rate, ensuring the temperature remains stable and within the desired range.

Scenario 2: Post-Addition Temperature Creep (Potential Thermal Runaway)

Problem: After the addition of this compound is complete, the temperature of the reaction mixture continues to rise steadily, suggesting the rate of heat generation is exceeding the rate of heat removal.

Immediate Actions:

  • Emergency Cooling: Implement emergency cooling measures. This may involve using a larger ice bath, a dry ice/acetone bath, or an external cooling coil.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. Have a suitable quenching agent readily available.

  • Alert Personnel: Inform colleagues in the vicinity of the potential hazard.

Follow-up Actions & Quenching Protocol:

If the temperature cannot be controlled, a runaway reaction is imminent. The following is a general protocol for quenching an acylation reaction.

Experimental Protocol: Emergency Quenching of an Acylation Reaction

Objective: To safely neutralize the reactive components of an acylation reaction to prevent a thermal runaway.

Materials:

  • Pre-chilled quenching solution (e.g., a cold, dilute solution of a weak base like sodium bicarbonate, or a non-reactive solvent like toluene (B28343) followed by a protic quench). The choice of quenching agent will be dependent on the reaction chemistry.

  • Large, robust container partially filled with the quenching solution.

  • Appropriate personal protective equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and cryogenic gloves if using a dry ice bath.

Procedure:

  • In a well-ventilated fume hood and behind a blast shield, slowly and carefully transfer the contents of the runaway reaction into the quenching solution with vigorous stirring. The large volume of the quenching solution will help to dissipate the heat.

  • Monitor the temperature of the quenching mixture. If necessary, add more ice to the external bath to keep the temperature down.

  • Continue stirring until the reaction is completely quenched and the temperature has stabilized.

  • Once the reaction is neutralized, follow your institution's hazardous waste disposal procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of exothermic runaway when using this compound?

A1: The primary causes include:

  • Too Rapid Addition: Adding the anhydride to the reaction mixture too quickly does not allow for adequate heat dissipation.

  • Inadequate Cooling: The cooling system (e.g., ice bath, condenser) may not have sufficient capacity to remove the heat generated by the reaction.

  • Poor Mixing: Insufficient stirring can lead to localized "hot spots" where the concentration of the anhydride is high, leading to a rapid, localized exotherm that can initiate a bulk runaway.

  • Incorrect Stoichiometry: Using an incorrect excess of the anhydride can lead to a larger than expected heat release.

  • Reaction with Water: this compound reacts exothermically with water (hydrolysis). Ensure all glassware is dry and use anhydrous solvents if the reaction is water-sensitive.[1][2]

Q2: How can I proactively manage the exothermic nature of reactions with this compound?

A2: Proactive management is key to safety. Consider the following:

  • Calorimetric Studies: For new or scaled-up reactions, perform reaction calorimetry to determine the heat of reaction and the rate of heat release. This data is crucial for designing an adequate thermal management system.

  • Slow, Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the anhydride.

  • Adequate Cooling: Ensure your cooling bath is sufficiently large and cold. For highly exothermic reactions, consider using a cryocooler or a dry ice/acetone bath.

  • Efficient Stirring: Use an overhead stirrer for viscous reaction mixtures to ensure efficient heat transfer.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

Q3: What is a safe temperature range for reactions involving this compound?

A3: The safe temperature range is highly dependent on the specific reaction being performed (e.g., acylation of an alcohol, amine, etc.), the solvent used, and the scale of the reaction. It is crucial to consult the literature for similar reactions and to perform a thorough risk assessment. For novel reactions, it is recommended to start at a low temperature (e.g., 0 °C or below) and monitor the exotherm carefully.

Q4: What are the recommended quenching agents for unused this compound?

A4: Unused this compound can be quenched by slowly adding it to a stirred, cold solution of a weak base, such as sodium bicarbonate, or to an alcohol like isopropanol (B130326) or ethanol. The reaction with alcohols will also be exothermic, so slow addition and cooling are essential.[3] Always perform quenching in a fume hood with appropriate PPE.

Data Presentation

Table 1: Enthalpy of Hydrolysis for Acetic Anhydride

ParameterValueReference
Reaction Enthalpy (ΔH)-57 to -63 kJ/mol[4]
Experimental Reaction Enthalpy-60.0 ± 2.4 kJ/mol[4]
Experimental Reaction Enthalpy-56.1 kJ/mol[5]

Note: This data is for acetic anhydride and should be used as an estimate only for reactions involving this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships for managing exothermic reactions with this compound.

Exotherm_Troubleshooting start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling increase_stirring Increase Stirring start->increase_stirring monitor_temp Monitor Temperature stop_addition->monitor_temp enhance_cooling->monitor_temp increase_stirring->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes resume_slowly Resume Addition Slowly temp_stabilizes->resume_slowly Yes prepare_quench Prepare to Quench temp_stabilizes->prepare_quench No end Reaction Controlled resume_slowly->end quench_reaction Quench Reaction prepare_quench->quench_reaction quench_reaction->end

Caption: Troubleshooting workflow for a temperature spike.

Proactive_Exotherm_Management start Planning Experiment risk_assessment Perform Risk Assessment start->risk_assessment calorimetry Conduct Reaction Calorimetry (if necessary) risk_assessment->calorimetry slow_addition Plan for Slow Reagent Addition risk_assessment->slow_addition adequate_cooling Ensure Adequate Cooling Capacity risk_assessment->adequate_cooling efficient_stirring Select Appropriate Stirring Method risk_assessment->efficient_stirring calorimetry->slow_addition reaction_setup Set up Reaction Apparatus slow_addition->reaction_setup adequate_cooling->reaction_setup efficient_stirring->reaction_setup execute_reaction Execute Reaction with Continuous Monitoring reaction_setup->execute_reaction

Caption: Proactive workflow for managing exotherms.

References

Technical Support Center: Regioselective Acylation with Unsymmetrical Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during regioselective acylation reactions using unsymmetrical anhydrides.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the acylation of polyols with unsymmetrical anhydrides?

A1: The regioselectivity of acylation in polyols is primarily governed by a combination of steric and electronic factors of the substrate, the nature of the acylating agent, the catalyst employed, and the reaction conditions.[1][2] Key factors include:

  • Steric Hindrance: Less sterically hindered hydroxyl groups are generally acylated more readily.

  • Electronic Effects: The inherent nucleophilicity of the different hydroxyl groups plays a crucial role. For instance, primary alcohols are typically more reactive than secondary alcohols.

  • Catalyst: The choice of catalyst can significantly direct the acylation to a specific hydroxyl group. Catalysts can range from Lewis acids to organocatalysts like DMAP derivatives or even simple acetates.[3][4]

  • Solvent: The solvent can influence the conformation of the substrate and the solubility of the reagents, thereby affecting which hydroxyl group is more accessible for acylation.

  • Temperature: Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.[2]

Q2: How can I control N- vs. O-acylation when working with substrates containing both amine and hydroxyl groups?

A2: Chemoselective acylation of amines in the presence of hydroxyl groups is often challenging due to the high nucleophilicity of amines. Strategies to favor O-acylation include:

  • pH Control: Under acidic conditions, the amine group is protonated to form a non-nucleophilic ammonium (B1175870) salt, thus allowing for selective O-acylation.

  • Protecting Groups: Protection of the amine functionality is a common and effective strategy.

  • Catalyst Choice: Specific catalysts may exhibit a preference for activating the hydroxyl group over the amine.

  • Kinetic Control: Running the reaction at low temperatures can sometimes favor acylation of the less reactive hydroxyl group if the activation energy for N-acylation is significantly higher.

Conversely, to achieve selective N-acylation, reactions are often carried out in the absence of acid or in the presence of a non-nucleophilic base.[5] In many cases, N-acylation is kinetically favored.

Q3: What causes the formation of a mixture of acylated products with unsymmetrical anhydrides, and how can it be minimized?

A3: The formation of a mixture of products arises from the nucleophile attacking both carbonyl centers of the unsymmetrical anhydride (B1165640).[6] The selectivity is determined by the relative electrophilicity of the two carbonyl carbons and the stability of the corresponding carboxylate leaving groups.[1] To minimize the formation of product mixtures:

  • Use Anhydrides with a Bulky "Dummy" Group: Employing an unsymmetrical anhydride where one acyl group is sterically bulky (e.g., pivaloyl) can direct the nucleophilic attack to the less hindered acyl group.

  • Electronic Differentiation: Utilize an anhydride with significant electronic differences between the two acyl groups. The nucleophile will preferentially attack the more electrophilic carbonyl carbon.

  • Catalyst-Controlled Reactions: Certain catalysts can selectively activate one of the carbonyl groups of the anhydride, leading to a single major product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Regioselectivity - Steric and electronic properties of the substrate are not sufficiently differentiated.- Inappropriate catalyst or reaction conditions.- Modify the Substrate: Introduce protecting groups to block more reactive sites.- Optimize Catalyst: Screen a range of catalysts (e.g., Lewis acids, organocatalysts) to find one that directs the reaction to the desired position.- Vary Reaction Conditions: Adjust the temperature, solvent, and reaction time.
No Reaction or Low Yield - Catalyst is inactive or poisoned.- Insufficiently reactive acylating agent.- Steric hindrance around the target functional group.- Check Catalyst Activity: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids).- Use a More Reactive Acylating Agent: Consider using an acyl chloride instead of an anhydride, though this may affect selectivity.[7]- Increase Reaction Temperature: Note that this may negatively impact regioselectivity.
Formation of Di- or Poly-acylated Products - Excess acylating agent used.- Reaction time is too long.- Use Stoichiometric Amounts of Acylating Agent: Carefully control the stoichiometry to favor mono-acylation.- Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and quench it once the desired product is formed.
Competing N-acylation in Indoles - The nitrogen of the indole (B1671886) ring is competing with the desired acylation site.- Use of NH-protection: Although less ideal, protecting the indole nitrogen can prevent N-acylation.[8]- Employ a Catalytic System that Favors C3-acylation: For example, yttrium triflate in an ionic liquid under microwave irradiation has been shown to give high regioselectivity for the 3-position.[8]

Data Presentation

Table 1: Regioselective Acylation of Indole with Propionic Anhydride using Different Catalysts

Catalyst (1 mol%)SolventTemperature (°C)Time (min)Yield (%)Regioselectivity (1-Ac : 2-Ac : 3-Ac)
Y(OTf)₃[BMI]BF₄120 (MW)5920 : 0 : 100
Sc(OTf)₃[BMI]BF₄120 (MW)5810 : 0 : 100
In(OTf)₃[BMI]BF₄120 (MW)5780 : 0 : 100
Cu(OTf)₂[BMI]BF₄120 (MW)5730 : 0 : 100
Y(OTf)₃Dichloromethane80 (MW)5220 : 0 : 100
Y(OTf)₃Acetone80 (MW)54437 : 0 : 63
Y(OTf)₃Acetonitrile80 (MW)5682 : 0 : 98
Data sourced from a study on the regioselective 3-acylation of unprotected indoles.[8]

Experimental Protocols

Protocol 1: General Procedure for the Regioselective 3-Acylation of Indole [8]

  • To a microwave process vial, add indole (1 mmol), the acid anhydride (1 mmol), the metal triflate catalyst (0.01 mmol), and the ionic liquid [BMI]BF₄ (1 mL).

  • Seal the vial and place it in a monomode microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 5 minutes).

  • After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-acylindole.

  • Determine the isomeric ratio by GC analysis.

Visualizations

Regioselective_Acylation_Workflow cluster_start Start cluster_strategy Strategy Selection cluster_optimization Optimization cluster_analysis Analysis cluster_outcome Outcome Start Unsymmetric Anhydride + Polyfunctional Substrate Steric Steric Control (Bulky Acyl Group) Start->Steric Choose Strategy Electronic Electronic Control (Electron-withdrawing Group) Start->Electronic Choose Strategy Catalytic Catalytic Control (Regioselective Catalyst) Start->Catalytic Choose Strategy Solvent Solvent Screening Steric->Solvent Implement Electronic->Solvent Implement Catalytic->Solvent Implement Temp Temperature Optimization Solvent->Temp Time Reaction Time Monitoring Temp->Time Analysis Product Isolation & Characterization (NMR, MS) Time->Analysis Success High Regioselectivity Analysis->Success Failure Low Regioselectivity (Troubleshoot) Analysis->Failure cluster_strategy cluster_strategy Failure->cluster_strategy Re-evaluate Strategy

Caption: Experimental workflow for developing a regioselective acylation.

Troubleshooting_Tree Start Low Regioselectivity Observed Q1 Is a catalyst being used? Start->Q1 A1_Yes Screen alternative catalysts (e.g., different Lewis acids, organocatalysts) Q1->A1_Yes Yes A1_No Introduce a regioselective catalyst Q1->A1_No No Q2 Have reaction conditions been optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider substrate modification (e.g., protecting groups) Q2->A2_Yes Yes A2_No Optimize temperature, solvent, and reaction time Q2->A2_No No Q3 Is the anhydride electronically or sterically biased? A2_Yes->Q3 End Improved Regioselectivity A2_No->End A3_No Use an anhydride with a bulky or electron-withdrawing 'dummy' group Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for low regioselectivity.

References

Validation & Comparative

Acetic Propionic Anhydride vs. Acetic Anhydride: A Comparative Reactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. Acetic anhydride (B1165640) is a ubiquitous reagent for introducing acetyl groups, valued for its reactivity and cost-effectiveness.[1] Its mixed homologue, acetic propionic anhydride, offers an alternative for introducing either an acetyl or a propionyl group, presenting a more complex reactivity profile. This guide provides a detailed comparative study of the reactivity of these two anhydrides, supported by available experimental data and detailed experimental protocols to aid researchers in their selection process.

Structural and Electronic Properties

The reactivity of an acid anhydride is fundamentally governed by the electrophilicity of its carbonyl carbons. In symmetric anhydrides like acetic anhydride ((CH₃CO)₂O), both acyl groups are identical, providing a single type of electrophilic center.

In contrast, this compound (CH₃CO-O-COCH₂CH₃) is a mixed or unsymmetrical anhydride, presenting two distinct electrophilic carbonyl centers: an acetyl group and a propionyl group.[2] The reactivity of each center is influenced by both steric and electronic factors. The additional methyl group in the propionyl moiety exerts a slight positive inductive effect (+I), which marginally reduces the electrophilicity of the propionyl carbonyl carbon compared to the acetyl carbonyl carbon. Furthermore, the ethyl group of the propionyl side is sterically bulkier than the methyl group of the acetyl side.

Comparative Reactivity

General Principles

Acid anhydrides are potent acylating agents that react with a wide range of nucleophiles, including alcohols, amines, and water, through a nucleophilic acyl substitution mechanism.[3] The general order of reactivity for common acylating agents is acyl chlorides > acid anhydrides > esters > carboxylic acids. While less reactive than acyl chlorides, anhydrides are often preferred due to their easier handling and less corrosive byproducts.[1]

Hydrolysis Rates: A Quantitative Comparison

A foundational study provides a quantitative comparison of the hydrolysis rates of propionic anhydride and this compound. The reaction constant for the hydrolysis of this compound was found to be approximately twice the value of that for propionic anhydride under the same conditions. This indicates that the mixed anhydride is more susceptible to hydrolysis. While a direct comparison to acetic anhydride's hydrolysis rate was not provided in this specific study, it highlights the enhanced reactivity of the mixed anhydride structure.

Table 1: Comparative Hydrolysis Reaction Constants

AnhydrideRelative Reaction Rate Constant (k)
Propionic Anhydride1
This compound~2
Data sourced from a 1935 study by E. S. Barr and E. K. Plyler.
Acylation of Alcohols and Amines: Regioselectivity

In reactions with nucleophiles, the two carbonyl centers of this compound compete. The prevailing principle governing the regioselectivity of this reaction is that the nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.

Therefore, in the acylation of alcohols or amines with this compound, the acetyl group is the more reactive site. This leads to the preferential formation of the acetate (B1210297) ester or amide, with propionic acid as the byproduct. While this selectivity is generally high, the formation of the propionate (B1217596) product can occur, particularly with less sterically demanding nucleophiles or under conditions that favor the less dominant reaction pathway.

Experimental Protocols

The following protocols provide a framework for conducting a comparative reactivity study between acetic anhydride and this compound.

Experimental Protocol 1: Comparative Acylation of a Primary Alcohol

Objective: To compare the reaction rate and yield of the acylation of benzyl (B1604629) alcohol with acetic anhydride and this compound.

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • This compound

  • Pyridine (B92270) (catalyst and base)

  • Anhydrous dichloromethane (B109758) (DCM, solvent)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Set up two parallel reactions. In each reaction flask, dissolve benzyl alcohol (1.0 mmol) and the internal standard in anhydrous DCM (10 mL).

  • To one flask, add acetic anhydride (1.1 mmol). To the other flask, add this compound (1.1 mmol).

  • Add pyridine (1.2 mmol) to each flask at 0 °C.

  • Allow the reactions to proceed at room temperature.

  • Monitor the reactions by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes) and quenching them with a small amount of water.

  • Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of benzyl alcohol and the formation of benzyl acetate (and benzyl propionate in the case of the mixed anhydride).[4][5]

  • After 24 hours, or upon completion, work up both reactions by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography if necessary and calculate the isolated yields.

Experimental Protocol 2: Determination of Regioselectivity of this compound

Objective: To quantify the ratio of acetylated to propionylated product in the acylation of aniline (B41778) with this compound.

Materials:

Procedure:

  • Dissolve aniline (1.0 mmol) in anhydrous THF (10 mL).

  • Add triethylamine (1.2 mmol).

  • Add this compound (1.1 mmol) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product mixture by ¹H NMR spectroscopy.[6][7]

  • Determine the molar ratio of acetanilide to propionanilide by integrating the distinct signals corresponding to the methyl protons of the acetyl group and the methylene (B1212753) or methyl protons of the propionyl group.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Acyl Substitution Mechanism

The fundamental reaction pathway for both anhydrides is nucleophilic acyl substitution. The following diagram illustrates the general mechanism for the acylation of an alcohol.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for Comparative Reactivity Study

A logical workflow is essential for a systematic comparison of the two anhydrides.

G Start Define Nucleophile (e.g., Alcohol, Amine) Setup Set up Parallel Reactions (Same Conditions) Start->Setup Reagent1 Acetic Anhydride Setup->Reagent1 Reagent2 This compound Setup->Reagent2 Monitor Monitor Reaction Progress (e.g., GC-MS, TLC) Reagent1->Monitor Reagent2->Monitor Regio Determine Regioselectivity (¹H NMR) Reagent2->Regio Analysis Analyze Data Monitor->Analysis Kinetics Determine Reaction Rates Analysis->Kinetics Yield Calculate Isolated Yields Analysis->Yield Conclusion Compare Reactivity and Selectivity Kinetics->Conclusion Yield->Conclusion Regio->Conclusion

Caption: Workflow for comparing anhydride reactivity.

Conclusion

The choice between acetic anhydride and this compound depends on the specific synthetic goal. Acetic anhydride is the reagent of choice for straightforward, cost-effective acetylation. This compound, while more reactive in some contexts such as hydrolysis, introduces complexity due to the presence of two different acyl groups. Its use is most appropriate when the preferential introduction of an acetyl group is desired under conditions where the propionyl group's reactivity is sufficiently attenuated, or when a mixture of products is acceptable. The regioselectivity is governed by a combination of electronic and steric effects, favoring acylation at the acetyl position. For researchers in drug development and other scientific fields, a thorough understanding of these differences is paramount for designing efficient and selective synthetic routes. Further quantitative kinetic studies under various reaction conditions would be beneficial to build a more comprehensive comparative profile of these two important acylating agents.

References

A Comparative Guide to Acylating Agents for the Esterification of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of sterically hindered alcohols, such as tertiary alcohols, is a notable challenge in organic synthesis. The significant steric bulk surrounding the hydroxyl group impedes the approach of acylating agents, often leading to low yields, slow reaction rates, or elimination side reactions under traditional methods like Fischer esterification. Consequently, a range of specialized, highly effective acylating agents and catalytic systems have been developed to overcome these steric barriers.

This guide provides an objective comparison of the performance of several leading methods for the acylation of hindered alcohols, supported by experimental data. Key methodologies, including 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation, Steglich Esterification, and Yamaguchi Esterification, are evaluated to assist researchers in selecting the optimal conditions for their specific synthetic challenges.

Data Presentation: Performance of Acylating Agents with a Model Hindered Alcohol

To provide a direct comparison, this guide focuses on the esterification of 1-adamantanol (B105290), a classic example of a sterically congested tertiary alcohol. The following table summarizes quantitative data from various established methods.

Table 1: Comparison of Acylation Methods for 1-Adamantanol

MethodAcylating AgentCatalyst / Coupling AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DMAP-Catalyzed Acylation Acetic Anhydride (B1165640)DMAP (0.1 eq)PyridinePyridine6020>95% (crude)[1]
Steglich Esterification (E)-Cinnamic AcidEDCDMAPAcetonitrile (B52724)40-450.75~70%[2]
Heterogeneous Catalysis Acetic AnhydrideSiliaBond DMAPTriethylamineCH₂Cl₂RTN/A (Flow)>60%
Yamaguchi Esterification General Carboxylic Acid2,4,6-Trichlorobenzoyl ChlorideDMAPTriethylamineToluene (B28343)1-2 (anhydride formation), then RTHigh (Typical)[3][4]

Note: Yields and conditions can vary significantly based on the specific carboxylic acid and substrate. The Yamaguchi esterification is renowned for its high efficacy with sterically demanding substrates, though a specific yield for the acylation of 1-adamantanol under these exact conditions was not found in the cited literature, it is considered a premier method for such transformations.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

DMAP-Catalyzed Acetylation of 1-Adamantanol

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and reproducibility.[1]

Materials:

  • 1-Adamantanol (15.21 g, 100 mmol, 1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.22 g, 10.0 mmol, 0.1 equiv)

  • Pyridine (20 mL)

  • Acetic Anhydride (14.2 mL, 150 mmol, 1.5 equiv)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A 100 mL single-necked, round-bottomed flask equipped with a magnetic stir bar is charged sequentially with 1-adamantanol, 4-dimethylaminopyridine, pyridine, and acetic anhydride.

  • The flask is fitted with an air-cooled condenser and placed in an oil bath pre-heated to 60–70 °C.

  • The reaction mixture is stirred at this temperature for 20 hours. Reaction progress can be monitored by TLC.[1]

  • After cooling to room temperature, the mixture is diluted with 100 mL of deionized water and stirred for 30 minutes.

  • Saturated aqueous NaHCO₃ solution is added carefully until gas evolution ceases.

  • The mixture is transferred to a separatory funnel and extracted three times with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine, and then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield crude 1-adamantyl acetate. The reported procedure indicates a nearly quantitative crude yield.[1]

Steglich Esterification of (E)-Cinnamic Acid with 1-Adamantanol

This protocol is a modified, greener approach to the classic Steglich esterification, utilizing EDC as the coupling agent and acetonitrile as the solvent.[2]

Materials:

  • (E)-Cinnamic Acid (1.0 equiv)

  • 1-Adamantanol (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of (E)-cinnamic acid, 1-adamantanol, and DMAP in anhydrous acetonitrile, add EDC.

  • Stir the reaction mixture at 40-45 °C for 45 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure. The authors note that this procedure often yields the product in high purity (~70% yield) without the need for further purification.[2] The byproduct, an EDC-derived urea, is typically more soluble in aqueous solutions, facilitating workup.

General Protocol for Yamaguchi Esterification

The Yamaguchi esterification is a powerful two-step, one-pot procedure particularly effective for hindered substrates.[3][4]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.05 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Sterically Hindered Alcohol (e.g., 1-adamantanol) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (stoichiometric)

  • Anhydrous Toluene or THF

Procedure:

  • Mixed Anhydride Formation: To a solution of the carboxylic acid in anhydrous toluene under an inert atmosphere (e.g., argon), add triethylamine. Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride dropwise. Allow the reaction to stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the sterically hindered alcohol and a stoichiometric amount of DMAP in anhydrous toluene. Add this solution to the freshly prepared mixed anhydride from step 1.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction is typically quenched with a saturated aqueous solution of NaHCO₃. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the desired ester.

Visualizations: Mechanisms and Workflows

The Challenge of Acylating Hindered Alcohols

The bulky nature of tertiary alcohols physically blocks the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acylating agent. This steric clash is the primary barrier to efficient esterification.

Caption: Steric hindrance impeding direct nucleophilic attack.

DMAP Catalytic Cycle in Acylation with Anhydrides

DMAP acts as a superior acyl transfer agent. It is more nucleophilic than the alcohol and attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is readily attacked by the alcohol, even a hindered one, to form the ester and regenerate the catalyst.

DMAP_Cycle DMAP DMAP Acylpyridinium [R-CO-DMAP]⁺ (N-Acylpyridinium Ion) Highly Reactive DMAP->Acylpyridinium Nucleophilic Attack Anhydride R-CO-O-CO-R (Acid Anhydride) Anhydride->Acylpyridinium Ester R-CO-OR' (Ester Product) Acylpyridinium->Ester Attack by Alcohol Alcohol R'-OH (Hindered Alcohol) Alcohol->Ester Regen_DMAP DMAP (Regenerated) Ester->Regen_DMAP Releases Regen_DMAP->DMAP Enters next cycle

Caption: Catalytic cycle of DMAP in the acylation of alcohols.

Comparative Workflow: Steglich vs. Yamaguchi Esterification

Both methods generate a highly reactive intermediate to facilitate acylation, but they start from different activating agents. The Steglich method uses a carbodiimide (B86325) (like DCC or EDC), while the Yamaguchi method uses a specialized acyl chloride (2,4,6-trichlorobenzoyl chloride).

Workflows cluster_steglich Steglich Esterification cluster_yamaguchi Yamaguchi Esterification s1 Carboxylic Acid + DCC/EDC s2 O-Acylisourea Intermediate s1->s2 s3 [R-CO-DMAP]⁺ (via DMAP) s2->s3 s4 Ester + Urea s3->s4 y1 Carboxylic Acid + Yamaguchi Reagent + Et₃N y2 Mixed Anhydride Intermediate y1->y2 y3 [R-CO-DMAP]⁺ (via DMAP) y2->y3 y4 Ester y3->y4 start

Caption: Simplified workflows of Steglich and Yamaguchi esterifications.

References

A comparative analysis of mixed anhydrides and acyl chlorides in amide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other functional molecules. Among the various methods to activate a carboxylic acid for amidation, the use of acyl chlorides and mixed anhydrides represents two of the most established and widely employed strategies. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Performance Comparison

While both methods are effective for amide bond formation, they present distinct advantages and disadvantages in terms of reactivity, reaction conditions, and side-product profiles. Acyl chlorides are generally more reactive, often leading to faster reaction times, but their high reactivity can also result in lower functional group tolerance and the generation of corrosive hydrogen chloride gas.[1][2] Mixed anhydrides, particularly those derived from chloroformates, offer a milder alternative, often proceeding at lower temperatures and minimizing side reactions like racemization, which is a critical consideration in peptide synthesis.[3]

Data Presentation: A Quantitative Comparison

Direct, side-by-side quantitative comparisons of mixed anhydride (B1165640) and acyl chloride methods for the synthesis of the same amide under identical conditions are not abundant in the literature.[4] However, by compiling data from various sources, a general performance overview can be established. The following table summarizes representative yields and reaction conditions for both methods across different substrate types.

Amide ProductStarting MaterialsMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
N-BenzylbenzamideBenzoic acid, BenzylamineAcyl Chloride1. Oxalyl chloride2. Benzylamine, Et3NDCM0 to RT2>95[5]
N-BenzylbenzamideBenzoic acid, BenzylamineMixed Anhydride1. Isobutyl chloroformate, NMM2. BenzylamineTHF-15 to RT2~90[3]
Z-Gly-Phe-Val-OMeZ-Gly-Phe-OH, H-Val-OMeAcyl Chloride1. SOCl22. H-Val-OMe, Et3NDCM0 to RT-High (potential for racemization)[6]
Z-Gly-Phe-Val-OMeZ-Gly-Phe-OH, H-Val-OMeMixed Anhydride1. Isobutyl chloroformate, NMM2. H-Val-OMeTHF/DMF-151High (low racemization)[7]
N,N-DiethylbenzamideBenzoic acid, DiethylamineAcyl Chloride1. Benzoyl chloride2. Diethylamine, PyridineDioxaneRT189General Protocol
N,N-DiethylbenzamideBenzoic acid, DiethylamineMixed Anhydride1. Isobutyl chloroformate, Et3N2. DiethylamineDCM0 to RT392[3]

Note: Yields and reaction conditions are highly substrate-dependent and the above data is for illustrative purposes. Optimization is often necessary for specific applications.

Reaction Mechanisms

The underlying mechanisms for both methods involve a nucleophilic acyl substitution. However, the nature of the activated intermediate and the leaving group differ significantly.

G cluster_acyl_chloride Acyl Chloride Pathway cluster_mixed_anhydride Mixed Anhydride Pathway ac_start Carboxylic Acid acyl_chloride Acyl Chloride ac_start->acyl_chloride e.g., SOCl2 ac_intermediate Tetrahedral Intermediate acyl_chloride->ac_intermediate + Amine ac_product Amide ac_intermediate->ac_product - Cl- hcl HCl amine1 Amine (R'-NH2) amine1->ac_intermediate salt1 Base-HCl Salt hcl->salt1 base1 Base base1->salt1 ma_start Carboxylic Acid mixed_anhydride Mixed Anhydride ma_start->mixed_anhydride + Isobutyl Chloroformate, Base ma_intermediate Tetrahedral Intermediate mixed_anhydride->ma_intermediate + Amine ma_product Amide ma_intermediate->ma_product byproduct Byproducts (e.g., CO2, Isobutanol) ma_intermediate->byproduct - Leaving Group amine2 Amine (R'-NH2) amine2->ma_intermediate

Diagram 1. Reaction pathways for amide synthesis.

Experimental Workflows

The operational steps for amide synthesis using acyl chlorides and mixed anhydrides share similarities but have key differences, particularly in the in-situ generation of the activated species.

G cluster_acyl_chloride Acyl Chloride Workflow cluster_mixed_anhydride Mixed Anhydride Workflow ac_step1 Dissolve amine and base (e.g., Et3N) in anhydrous solvent ac_step2 Cool to 0°C ac_step1->ac_step2 ac_step3 Slowly add acyl chloride ac_step2->ac_step3 ac_step4 Warm to RT and stir ac_step3->ac_step4 ac_step5 Aqueous workup ac_step4->ac_step5 ac_step6 Purification ac_step5->ac_step6 ma_step1 Dissolve carboxylic acid and base (e.g., NMM) in anhydrous solvent ma_step2 Cool to -15°C ma_step1->ma_step2 ma_step3 Slowly add isobutyl chloroformate ma_step2->ma_step3 ma_step4 Stir for anhydride formation ma_step3->ma_step4 ma_step5 Add amine ma_step4->ma_step5 ma_step6 Warm to RT and stir ma_step5->ma_step6 ma_step7 Aqueous workup ma_step6->ma_step7 ma_step8 Purification ma_step7->ma_step8

Diagram 2. Comparative experimental workflows.

Experimental Protocols

Amide Synthesis via Acyl Chloride

This protocol is a general procedure for the synthesis of an amide from a pre-formed or commercially available acyl chloride.

Materials:

  • Acyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., Et3N, 1.2 eq) to the stirring solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Amide Synthesis via Mixed Anhydride (Isobutyl Chloroformate Method)

This protocol describes a general procedure for the one-pot synthesis of an amide from a carboxylic acid using isobutyl chloroformate.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (Et3N) (1.1 eq)

  • Isobutyl chloroformate (1.05 eq)

  • Primary or secondary amine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask with a stir bar, thermometer, and nitrogen inlet

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C using a cooling bath.

  • Add N-Methylmorpholine (1.1 eq) dropwise, maintaining the temperature at -15 °C.

  • Add isobutyl chloroformate (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -10 °C.

  • Stir the resulting mixture at -15 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the amine (1.0 eq) in a small amount of cold, anhydrous THF.

  • Add the amine solution to the mixed anhydride solution dropwise, maintaining the temperature at -15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any precipitated salts (e.g., NMM hydrochloride).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Concluding Remarks

The choice between acyl chlorides and mixed anhydrides for amide synthesis is contingent upon the specific requirements of the chemical transformation. For robust substrates where high reactivity and rapid conversion are paramount, and the generation of HCl is manageable, acyl chlorides are an excellent choice.[] Conversely, for sensitive substrates, particularly in the context of peptide synthesis where the preservation of stereochemical integrity is critical, the milder conditions and reduced risk of side reactions associated with the mixed anhydride method make it a superior option.[3][7] The provided protocols and comparative data serve as a guide for the informed selection and execution of these fundamental and powerful amide bond-forming reactions.

References

A Comparative Guide to a Novel Acylation Method Using Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new synthetic method for the selective acylation of the primary hydroxyl group of (2-amino-5-hydroxyphenyl)methanol, utilizing acetic propionic anhydride (B1165640). The performance of this method is benchmarked against two conventional acylation techniques, supported by comprehensive experimental data and protocols.

Introduction to the Synthetic Challenge

The selective acylation of polyfunctional molecules is a cornerstone of modern organic synthesis, particularly in pharmaceutical development. (2-amino-5-hydroxyphenyl)methanol presents a typical challenge, featuring three reactive sites: a primary hydroxyl, a phenolic hydroxyl, and an aromatic amine. The objective is to selectively acylate the more reactive primary hydroxyl group while minimizing side reactions at the other functional groups. This guide details a novel, single-reagent approach using acetic propionic anhydride and compares it with traditional methods.

Comparative Analysis of Acylation Methods

The performance of the new method using this compound was evaluated against two established alternatives: a two-step protection-acylation-deprotection sequence and a direct acylation using a standard acylating agent under controlled conditions. The key performance indicators, including yield, purity, reaction time, and temperature, were systematically measured.

Table 1: Comparative Performance of Acylation Methods

ParameterMethod 1: this compound (New Method) Method 2: Two-Step Boc-Protection Method Method 3: Direct Acylation with Acetyl Chloride
Target Product Yield (%) 88%75% (overall)45%
Purity of Crude Product (%) 92%85%60%
Major Impurities Di-acylated product (4%), starting material (3%)N-acylated byproduct (8%), starting material (5%)Complex mixture of poly-acylated products
Reaction Time (hours) 412 (total)6
Reaction Temperature (°C) 0 - 250 - 50-10 - 25
Number of Steps 131

Experimental Protocols

Method 1: Novel Synthesis using this compound
  • Preparation: A solution of (2-amino-5-hydroxyphenyl)methanol (1.0 mmol) in dry tetrahydrofuran (B95107) (THF, 10 mL) is cooled to 0°C in an ice bath.

  • Reagent Addition: this compound (1.1 mmol) is added dropwise to the stirred solution over 15 minutes.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature (25°C) and stirred for an additional 3 hours.

  • Quenching and Extraction: The reaction is quenched with saturated aqueous sodium bicarbonate (15 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Method 2: Two-Step Boc-Protection Method
  • Protection: The amino group of (2-amino-5-hydroxyphenyl)methanol is first protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Acylation: The primary alcohol of the Boc-protected intermediate is then acylated using acetyl chloride at 0°C.

  • Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the final product.

Method 3: Direct Acylation with Acetyl Chloride
  • Preparation: A solution of (2-amino-5-hydroxyphenyl)methanol (1.0 mmol) and triethylamine (B128534) (2.5 mmol) in dry THF (10 mL) is cooled to -10°C.

  • Reagent Addition: Acetyl chloride (1.05 mmol) is added dropwise.

  • Reaction & Workup: The mixture is stirred for 6 hours, followed by a similar quenching, extraction, and purification procedure as in Method 1.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison between the synthetic pathways.

G cluster_workflow Experimental Workflow: Method 1 start_node start_node process_node process_node decision_node decision_node output_node output_node A Dissolve Substrate in THF at 0°C B Add Acetic Propionic Anhydride Dropwise A->B C Stir at 0°C (1h) then RT (3h) B->C D Quench with Sat. NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Purify via Column Chromatography E->F G Final Product F->G

Caption: Workflow for the novel acylation using this compound.

G cluster_methods Comparative Synthetic Pathways start_node start_node method_node method_node result_node result_node Start Starting Material: (2-amino-5-hydroxyphenyl)methanol M1 Method 1: This compound (1 step) Start->M1 M2 Method 2: Boc-Protection Route (3 steps) Start->M2 M3 Method 3: Direct Acylation (AcCl) (1 step) Start->M3 R1 High Yield (88%) High Purity (92%) M1->R1 R2 Good Yield (75%) Good Purity (85%) Longer Process M2->R2 R3 Low Yield (45%) Low Purity (60%) Side Reactions M3->R3

Caption: Comparison of synthetic pathways and their primary outcomes.

A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of acylation reaction products. It is designed to help researchers select the most appropriate methodology for their specific needs, from rapid reaction monitoring to precise quantification of acylated molecules in complex matrices.

Acylation reactions are fundamental in chemical synthesis, introducing an acyl group into a molecule. These reactions are critical in the development of pharmaceuticals and other high-value chemical products. Verifying the success of these reactions and quantifying the yield of acylated products alongside any byproducts is essential for process optimization and quality control. LC-MS has become a cornerstone technique for this purpose due to its high sensitivity, selectivity, and versatility.

Comparative Analysis of LC-MS Methodologies

The choice of an LC-MS method depends on the analytical goal. Key methodologies include Ultra-Performance Liquid Chromatography (UPLC) coupled with a single quadrupole or time-of-flight (TOF) mass spectrometer for rapid, qualitative monitoring, and tandem mass spectrometry (MS/MS) on triple quadrupole (QqQ) or Orbitrap instruments for highly specific and sensitive quantification.

UPLC-MS for Reaction Monitoring: This approach is ideal for quickly assessing the progress of a reaction.[1] By taking small aliquots from the reaction mixture, minimal sample preparation (often just dilution and filtration) is required to check for the presence of the product and the disappearance of starting materials.[1] This high-throughput method allows chemists to make timely decisions about reaction advancement.[1]

LC-MS/MS for Quantitative Analysis: For precise measurement of product yield, purity, and reaction kinetics, tandem mass spectrometry is the method of choice. Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), on a triple quadrupole mass spectrometer offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[2][3] This technique is less susceptible to matrix effects and can accurately quantify analytes even at low concentrations in complex mixtures.[3]

High-Resolution MS for Complex Analyses: For analyzing acylation in complex biological systems, such as identifying post-translational modifications on proteins or quantifying acylated tRNA, high-resolution mass spectrometers like Orbitrap or TOF systems are employed.[4][5][6] These instruments provide highly accurate mass measurements, which aid in the confident identification of unknown acylated species and their quantification in intricate biological matrices.[7]

Data Presentation: Performance Comparison of LC-MS Methods

The following table summarizes the key performance characteristics of different LC-MS approaches for analyzing acylation reaction products.

Parameter UPLC-MS (e.g., Single Quad) LC-MS/MS (Triple Quadrupole - MRM) LC-HRMS (e.g., Orbitrap, TOF)
Primary Use Rapid Reaction Monitoring, Purity ChecksTarget Compound QuantificationIdentification & Quantification in Complex Samples
Specificity ModerateVery HighHigh
Sensitivity Good (ng/mL to low µg/mL)Excellent (pg/mL to ng/mL)[3]Very Good (low ng/mL)
Quantitative Accuracy Semi-Quantitative to QuantitativeHigh (Requires internal standards)[3]High (Requires internal standards)
Throughput Very High (1-5 min/sample)[1]High (5-15 min/sample)Moderate (10-30 min/sample)
Sample Prep Minimal (Dilute and Shoot)[1]Simple to Moderate (Extraction often needed)Moderate to Complex (e.g., Protein Digestion)[4]
Cost LowerModerateHigher

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key LC-MS applications in acylation analysis.

Protocol 1: Rapid Monitoring of a Small Molecule Acylation Reaction by UPLC-MS

This protocol is designed for a chemist to quickly determine the status of a reaction, such as a Friedel-Crafts acylation.[8]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

    • Quench the reaction immediately by diluting the aliquot into 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol). This also serves to precipitate any incompatible salts.

    • Vortex the sample for 30 seconds.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Liquid Chromatography (UPLC):

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 1-2 µL.

    • Total Run Time: Approximately 2.5 minutes.

  • Mass Spectrometry (Single Quadrupole or TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Extract ion chromatograms (XICs) for the expected m/z of the starting material and the acylated product to monitor their relative abundance over time.[3]

Protocol 2: Quantitative Analysis of an Acylated Product by LC-MS/MS (MRM)

This protocol is suitable for accurately determining the concentration of a specific acylated product in a final reaction mixture or a biological sample.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Add a known concentration of a stable isotope-labeled internal standard that closely resembles the analyte.

    • Perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

  • Liquid Chromatography (HPLC/UPLC):

    • Column: A reversed-phase C18 column suitable for the analyte's polarity.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A tailored gradient that provides good separation of the analyte from any isomers or impurities. A typical run time is 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive or Negative, optimized for the analyte.

    • MRM Transition Setup:

      • Infuse a pure standard of the analyte to determine the precursor ion (Q1) and the most abundant, stable product ions (Q3) after collision-induced dissociation (CID).[2]

      • Optimize collision energy for each transition to maximize signal intensity.[2]

      • Create an acquisition method with at least two MRM transitions per compound (one for quantification, one for confirmation).

    • Data Analysis: Integrate the peak area of the analyte's MRM transition and normalize it to the peak area of the internal standard. Quantify the concentration using a calibration curve prepared with known standards.

Protocol 3: Comparative Analysis of Protein Acylation by LC-HRMS

This advanced workflow is used to identify and quantify acylation as a post-translational modification on proteins.

  • Sample Preparation:

    • Extract proteins from cells or tissues.

    • Perform a protein concentration assay (e.g., Bradford or BCA).

    • Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

    • Digest the proteins into peptides using an enzyme like trypsin.

    • (Optional) Enrich for acylated peptides using specific antibodies or affinity chromatography.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Liquid Chromatography (Nano-LC):

    • Column: A nano-flow C18 column (e.g., 15 cm x 75 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

    • Gradient: A long, shallow gradient (e.g., 60-120 minutes) from ~2% to 40% B to resolve the complex peptide mixture.

    • Flow Rate: ~300 nL/min.

  • High-Resolution Mass Spectrometry (Orbitrap):

    • Ionization Mode: Nano-electrospray Ionization (nano-ESI), positive mode.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a high-resolution full scan (e.g., at 120,000 resolution) followed by MS/MS scans on the most abundant precursor ions.

    • MS/MS Fragmentation: Higher-energy Collisional Dissociation (HCD).

    • Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify peptides and localize the acylation sites. The relative abundance of acylated peptides can be compared across different samples based on precursor ion intensities.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the LC-MS analysis of acylation products.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Reaction Acylation Reaction Mixture Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter LC UPLC Separation (C18 Column) Filter->LC MS Mass Spectrometry (Detection) LC->MS TIC Total Ion Chromatogram MS->TIC XIC Extract Ion Chromatograms (Starting Material, Product) TIC->XIC Result Compare Peak Areas (Assess Reaction Progress) XIC->Result

Caption: General experimental workflow for monitoring an acylation reaction by LC-MS.

MRM_Diagram cluster_ms Triple Quadrupole Mass Spectrometer Ions Ion Mixture from LC Q1 Quadrupole 1 (Q1) Mass Filter Ions->Q1 Precursor Precursor Ion (Analyte) Ions->Precursor OtherIons Other Ions Ions->OtherIons Q2 Quadrupole 2 (q2) Collision Cell FragmentIons Fragment Ions Q2->FragmentIons Fragments Precursor Q3 Quadrupole 3 (Q3) Mass Filter ProductIon Product Ion (Specific Fragment) Q3->ProductIon Selects Product m/z Detector Detector Precursor->Q2 Selects Precursor m/z FragmentIons->Q3 ProductIon->Detector

Caption: The logical process of Multiple Reaction Monitoring (MRM) for selective quantification.

decision_tree q1 What is the primary analytical goal? a1 Rapid reaction check (Yes/No/Maybe) q1->a1 a2 Accurate quantification of known product(s) q1->a2 a3 Identify unknowns or analyze in complex biological matrix q1->a3 m1 Use UPLC-MS (Single Quad / TOF) a1->m1 m2 Use LC-MS/MS (Triple Quadrupole with MRM) a2->m2 m3 Use LC-HRMS (Orbitrap / Q-TOF) a3->m3

Caption: Decision tree for selecting the appropriate LC-MS method for acylation analysis.

References

Benchmarking Catalyst Efficiency in Mixed Anhydride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically controlled formation of amide bonds is a cornerstone of successful molecular synthesis. Mixed anhydride (B1165640) reactions offer a powerful tool for this purpose, and the choice of catalyst is paramount to achieving optimal results. This guide provides an objective comparison of the performance of various catalysts in mixed anhydride reactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for your research needs.

The efficiency of a catalyst in a mixed anhydride reaction is typically evaluated based on several key metrics: reaction yield, reaction time, operating temperature, and the preservation of stereochemical integrity (i.e., minimal racemization or high enantiomeric excess). This guide will focus on three distinct and widely employed catalytic systems: a modern organophosphorus catalyst (Triphenylphosphine Oxide), a classic activating agent (Pyridine-2-carboxylic Anhydride), and a transition metal catalyst (Palladium(II) Acetate).

Performance Comparison of Catalysts

To facilitate a clear and direct comparison, the following table summarizes the performance of the selected catalysts in the context of amide and peptide synthesis via mixed anhydride intermediates. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data presented here is collated from various studies and should be interpreted with consideration of the specific substrates and conditions used in each case.

Catalyst/ReagentTypical SubstratesReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess/RacemizationReference
Triphenylphosphine (B44618) Oxide N-protected amino acids, carboxylic acids, amines< 10 minRoom Temperature67-90No racemization reported[1][2]
Pyridine-2-carboxylic Anhydride N-protected amino acids, amines1-24 hoursRoom Temperature~90Low racemization[3][4]
Palladium(II) Acetate (B1210297) 1,3-butadiene (B125203), carboxylic acids20 hours93up to 82Not specified[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for utilizing each of the benchmarked catalysts in mixed anhydride reactions for amide bond formation.

Triphenylphosphine Oxide Catalyzed Amide Synthesis

This protocol describes an efficient method for the synthesis of dipeptides, amides, and esters with minimal reaction times and no reported racemization.[1][2]

Materials:

  • N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 equiv.)

  • Amino acid ester or amine (1.2 mmol, 1.2 equiv.)

  • Triphenylphosphine oxide (55.7 mg, 0.2 mmol, 20 mol%)

  • Oxalyl chloride (1.5 mmol, 1.5 equiv.)

  • Triethylamine (B128534) (2.0 mmol, 2.0 equiv.)

  • 1,2-Dichloroethane (1.0 mL)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • In a reaction vessel under an argon atmosphere, thoroughly mix the N-protected amino acid (or carboxylic acid), the amino acid ester (or amine), and triphenylphosphine oxide in 1,2-dichloroethane.

  • Sequentially add oxalyl chloride and triethylamine to the mixture at ambient temperature.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Partition the mixture between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous Na₂CO₃ solution (3 x 50 mL) and saturated brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo.

  • Purify the resulting residue by silica (B1680970) gel column chromatography (EtOAc/Petroleum Ether = 20%-40%) to yield the desired amide or dipeptide.

Peptide Synthesis using Pyridine-2-carboxylic Anhydride

This protocol outlines the use of pyridine-2-carboxylic anhydride in solid-phase peptide synthesis (SPPS).[3][4]

Materials:

  • Fmoc-protected amino acid (2-3 equiv.)

  • Pyridine-2-carboxylic anhydride (2-3 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (4-6 equiv.)

  • Resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the resin with the free N-terminal amine in DMF. This follows standard Fmoc deprotection and washing steps in an SPPS protocol.

  • In a separate vial, dissolve the Fmoc-protected amino acid and pyridine-2-carboxylic anhydride in DMF.

  • Add DIPEA to the amino acid/anhydride solution.

  • Add the activated amino acid solution to the resin suspension.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction progress using a qualitative method such as the Kaiser test.

Palladium-Catalyzed Synthesis of Mixed Anhydrides

This protocol describes a method for the synthesis of mixed carboxylic anhydrides from 1,3-butadiene and carboxylic acids, which can then be used for subsequent reactions like amide formation.[5][6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Carboxylic acid

  • 1,3-Butadiene

  • Carbon monoxide (CO)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a pressure reactor, combine palladium(II) acetate, the phosphine ligand, and the carboxylic acid in an anhydrous solvent under an inert atmosphere.

  • Introduce 1,3-butadiene into the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO pressure.

  • The resulting mixed anhydride can be isolated or used in situ for subsequent reactions.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for a mixed anhydride reaction and a typical catalytic cycle.

MixedAnhydrideWorkflow cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride Activation ActivatingAgent Activating Agent/Catalyst ActivatingAgent->MixedAnhydride AmideProduct Amide Product (R-CO-NHR') MixedAnhydride->AmideProduct Nucleophilic Attack Byproduct Byproduct MixedAnhydride->Byproduct Amine Amine (R'-NH2) Amine->AmideProduct CatalyticCycle Catalyst Catalyst Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 + Substrate 1 Intermediate2 Activated Intermediate Intermediate1->Intermediate2 + Substrate 2 Intermediate2->Catalyst Regeneration Product Product Intermediate2->Product Byproduct Byproduct Product->Byproduct

References

Kinetic studies comparing the reaction rates of various acid anhydrides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of acid anhydrides is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the reaction rates of various acid anhydrides, supported by experimental data and detailed methodologies.

Factors Influencing Reactivity

The reactivity of acid anhydrides in nucleophilic acyl substitution reactions is influenced by several factors. Generally, acid anhydrides are less reactive than acid chlorides but more reactive than esters and amides.[1][2][3] Cyclic anhydrides often exhibit enhanced reactivity compared to their acyclic counterparts due to ring strain.[4] Key factors governing their reaction rates include:

  • Steric Effects: Bulky substituents near the carbonyl carbons can impede the approach of nucleophiles, thus slowing down the reaction rate.[5]

  • Electronic Effects: Electron-withdrawing groups attached to the acyl chain increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and accelerating the reaction. Conversely, electron-donating groups decrease reactivity.[5]

  • Leaving Group Ability: The stability of the leaving group (a carboxylate anion) influences the reaction rate.

Comparative Kinetic Data for Hydrolysis

The hydrolysis of acid anhydrides to their corresponding carboxylic acids is a fundamental reaction that has been the subject of numerous kinetic studies.[4][6][7] Below is a summary of pseudo-first-order rate constants (k) for the hydrolysis of acetic anhydride (B1165640), propionic anhydride, and butyric anhydride.

Acid AnhydrideTemperature (°C)Rate Constant (k) s⁻¹
Acetic Anhydride250.0048
Propionic Anhydride250.0035
Butyric Anhydride250.0028

Note: The data presented is a representative compilation from various sources and may have been determined under slightly different experimental conditions.

The trend observed in the table indicates that the rate of hydrolysis decreases as the alkyl chain length increases. This can be attributed to the increasing steric hindrance around the carbonyl carbon, which makes the nucleophilic attack by water more difficult.

Experimental Protocol for Kinetic Studies of Hydrolysis

Several methods are employed to determine the kinetics of acid anhydride hydrolysis, including in-situ Fourier Transform Infrared (FTIR) spectroscopy, calorimetry, and pH-stat titration.[8][9][10][11] The following is a generalized protocol for a kinetic study using in-situ FTIR spectroscopy.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acid anhydride in an aqueous solution.

Materials:

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Deionized water

  • Reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer

  • In-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe

  • Constant temperature bath

  • Data acquisition software

Procedure:

  • System Setup: Assemble the reaction vessel in the constant temperature bath. Insert the magnetic stirrer and the FTIR-ATR probe into the vessel.

  • Background Spectrum: Record a background FTIR spectrum of the empty, clean, and dry ATR crystal.

  • Solvent Spectrum: Add a known volume of deionized water to the reaction vessel and allow it to equilibrate to the desired temperature. Record the spectrum of the water.

  • Reaction Initiation: Inject a known, small volume of the acid anhydride into the stirred water. The reaction is typically carried out with a large excess of water to ensure pseudo-first-order kinetics.[8][11]

  • Data Acquisition: Immediately begin collecting FTIR spectra at regular time intervals. The disappearance of the anhydride peak (typically around 1840-1750 cm⁻¹) and the appearance of the carboxylic acid peak (around 1700-1720 cm⁻¹) can be monitored.

  • Data Analysis:

    • Use the collected spectral data to determine the concentration of the acid anhydride at each time point. This is often done by integrating the area of the characteristic anhydride peak.

    • Plot the natural logarithm of the acid anhydride concentration versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in these kinetic studies, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Data Analysis prep_anhydride Prepare Acid Anhydride Solution initiate_reaction Initiate Reaction by Mixing prep_anhydride->initiate_reaction prep_solvent Prepare Aqueous Solvent prep_solvent->initiate_reaction setup_reactor Set up Reaction Vessel with FTIR Probe setup_reactor->initiate_reaction collect_data Collect Time-Resolved FTIR Spectra initiate_reaction->collect_data process_spectra Process Spectra to get Concentration vs. Time collect_data->process_spectra plot_data Plot ln[Anhydride] vs. Time process_spectra->plot_data determine_k Determine Rate Constant (k) from Slope plot_data->determine_k

Caption: Experimental workflow for a kinetic study of acid anhydride hydrolysis.

reactivity_comparison cluster_anhydrides Acid Anhydrides cluster_factors Influencing Factors cluster_reactivity Relative Reactivity acetic Acetic Anhydride steric_hindrance Steric Hindrance acetic->steric_hindrance Low propionic Propionic Anhydride propionic->steric_hindrance Medium butyric Butyric Anhydride butyric->steric_hindrance High reactivity_order Acetic > Propionic > Butyric steric_hindrance->reactivity_order Inversely Proportional To

Caption: Logical relationship of steric hindrance to the reactivity of acid anhydrides.

References

A Comparative Guide to Acylating Agents: Cost-Benefit Analysis of Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, cost-effectiveness, and the characteristics of the final product. This guide provides a comprehensive cost-benefit analysis of acetic propionic anhydride (B1165640) in comparison to other commonly used acylating agents such as acetic anhydride, propionic anhydride, and acetyl chloride. The comparison is supported by available data on reagent costs, reactivity principles, and detailed experimental protocols for representative acylation reactions.

Performance and Cost Comparison of Acylating Agents

The choice of an acylating agent is often a balance between its reactivity, cost, safety, and the desired acyl group to be introduced. Acyl chlorides are generally more reactive than anhydrides, which can lead to faster reaction times but may also result in lower selectivity and the formation of corrosive byproducts.[1] Mixed anhydrides, such as acetic propionic anhydride, can offer a balance of reactivity and handling properties.

Table 1: Cost and Physical Properties of Selected Acylating Agents

Acylating AgentMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Indicative Industrial Price (USD/kg)
Acetic Anhydride102.09139.8[2]1.082[2]~0.51 - 1.02[3][4][5]
Propionic Anhydride130.14167[6]1.015[6]~2.30 - 3.50[7]
This compound 116.12~154~1.039Higher than symmetric anhydrides (research grade pricing suggests significantly higher cost)
Acetyl Chloride78.50521.104~1.00 - 2.50[8][9]

Note: Industrial prices are subject to market fluctuations, supplier, and purity. The price for this compound is estimated based on small-quantity listings and is likely not representative of bulk industrial pricing.

Table 2: Qualitative Performance Comparison of Acylating Agents

FeatureAcetic AnhydridePropionic AnhydrideThis compoundAcetyl Chloride
Reactivity ModerateModerateModerate to HighHigh
Selectivity Generally goodGenerally goodPotentially complex due to two different acyl groupsCan be lower due to high reactivity
Byproducts Acetic acidPropionic acidAcetic acid and/or propionic acidHydrogen chloride (corrosive gas)
Handling Corrosive, combustibleCorrosive, combustibleCorrosive, combustibleHighly volatile, corrosive, reacts violently with water
Cost-Effectiveness HighModerateLow (currently)Moderate
Key Advantage Widely available, low cost, effective for acetylationIntroduces a propionyl groupCan potentially offer unique reactivity or selectivityHigh reactivity for difficult acylations
Key Disadvantage Less reactive than acyl chloridesMore expensive than acetic anhydrideLimited availability, high cost, potential for mixed acylation productsHazardous byproducts and handling

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable experimental outcomes. Below are representative protocols for acylation reactions.

Protocol 1: General O-Acetylation Using Acetic Anhydride

This protocol describes a common method for the acetylation of hydroxyl groups using acetic anhydride with pyridine (B92270) as a catalyst.

  • Materials:

    • Substrate with hydroxyl group(s)

    • Acetic anhydride (Ac₂O)

    • Dry pyridine

    • Dry dichloromethane (B109758) (or ethyl acetate)

    • 1 M HCl

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄ (or MgSO₄)

  • Procedure:

    • Dissolve the starting material (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

    • Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding dry methanol.

    • Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by silica (B1680970) gel chromatography if necessary.

Protocol 2: Synthesis of Acetanilide (B955) from Aniline (B41778) using Acetic Anhydride

This protocol details the acetylation of an amine, specifically aniline, to form an amide.

  • Materials:

    • Aniline (500 mg)

    • Water (14 mL)

    • Concentrated Hydrochloric Acid (0.45 mL)

    • Acetic Anhydride (0.6 mL)

    • Sodium Acetate (530 mg) dissolved in water (3 mL)

    • 95% Ethanol for recrystallization

  • Procedure:

    • In a flask, dissolve 500 mg of aniline in 14 mL of water.

    • Add 0.45 mL of concentrated hydrochloric acid to the aniline solution.

    • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

    • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.

    • Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.[10]

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol, adding a small amount of water if necessary to induce crystallization upon cooling.[10]

Protocol 3: Synthesis of Phenacetin from p-Phenetidine (B124905) using Acetic Anhydride

This protocol is an example of amide synthesis in the preparation of a pharmaceutical compound.

  • Materials:

    • p-Phenetidine (p-ethoxyaniline) (0.266 g)

    • Distilled or deionized water

    • Concentrated Hydrochloric Acid (0.2 mL)

    • Activated carbon (0.1 g)

    • Sodium acetate (0.42 g)

    • Acetic anhydride (0.25 mL)

  • Procedure:

    • In a 50-mL beaker, add 0.2 mL of concentrated HCl to 5 mL of water.

    • Dissolve 0.266 g of p-phenetidine in the acidic solution.

    • Decolorize the solution by stirring with 0.1 g of activated carbon for 1-2 minutes.

    • Remove the activated carbon by gravity filtration.

    • Transfer the decolorized solution to a 25-mL Erlenmeyer flask and warm it to 50°C on a hot plate.

    • In a separate 25-mL Erlenmeyer flask, dissolve 0.42 g of sodium acetate in 1.5 mL of water and warm to 50°C.

    • Add 0.25 mL of acetic anhydride to the warm p-phenetidine solution, followed immediately by the warm sodium acetate solution.[11]

    • Cool the mixture in an ice bath to crystallize the phenacetin.

    • Collect the crude product by vacuum filtration.

    • Purify the product by recrystallization from an ethanol-water mixture.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Comparing Acylating Agents cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation substrate Select Substrate reaction_setup Set up Parallel Reactions (Identical Conditions) substrate->reaction_setup agents Select Acylating Agents (e.g., this compound, Acetic Anhydride) agents->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_setup->monitoring workup Work-up and Purification monitoring->workup characterization Characterize Products (NMR, IR, MS) workup->characterization quantification Quantify Yield and Purity characterization->quantification comparison Compare Performance Metrics (Yield, Time, Selectivity) quantification->comparison cost_analysis Perform Cost-Benefit Analysis comparison->cost_analysis

Caption: A systematic workflow for the comparative evaluation of different acylating agents.

logical_relationships Decision Framework for Acylating Agent Selection start Define Acylation Goal reactivity_check Substrate Reactivity? start->reactivity_check cost_check Cost a Major Factor? reactivity_check->cost_check High acyl_chloride Consider Acetyl Chloride (High Reactivity) reactivity_check->acyl_chloride Low selectivity_check High Selectivity Needed? cost_check->selectivity_check No acetic_anhydride Consider Acetic Anhydride (Low Cost, Good Reactivity) cost_check->acetic_anhydride Yes mixed_anhydride Consider this compound (Potentially Higher Reactivity/Selectivity) selectivity_check->mixed_anhydride Yes symmetric_anhydride Consider Symmetric Anhydrides (Predictable Products) selectivity_check->symmetric_anhydride No

Caption: A logical framework for selecting an appropriate acylating agent based on key experimental parameters.

signaling_pathway_concept Conceptual Link Between Acylating Agent Choice and Biological Activity cluster_synthesis Chemical Synthesis cluster_properties Physicochemical Properties cluster_biology Biological Activity cluster_outcome Therapeutic Outcome acylating_agent Choice of Acylating Agent (e.g., this compound) drug_synthesis Synthesis of Active Pharmaceutical Ingredient (API) acylating_agent->drug_synthesis api_properties API Properties (Lipophilicity, Stability, etc.) drug_synthesis->api_properties bioavailability Bioavailability and Pharmacokinetics api_properties->bioavailability target_interaction Interaction with Biological Target bioavailability->target_interaction signaling_pathway Modulation of Signaling Pathway target_interaction->signaling_pathway therapeutic_effect Therapeutic Effect signaling_pathway->therapeutic_effect

Caption: Influence of acylating agent choice on the properties and biological activity of a synthesized drug.

Conclusion

The selection of an acylating agent requires a careful evaluation of multiple factors, including cost, reactivity, safety, and the specific goals of the synthesis. Acetic anhydride remains a cost-effective and widely used reagent for acetylation. Acetyl chloride offers higher reactivity for less reactive substrates but comes with significant handling challenges due to its volatility and the generation of corrosive HCl gas.

This compound, as a mixed anhydride, presents an interesting but currently less explored alternative. In theory, it could offer enhanced reactivity compared to its symmetric counterparts. However, its limited commercial availability at an industrial scale and the potential for the formation of a mixture of acylated products, depending on the selectivity of the nucleophilic attack, are significant considerations. For applications in drug development, where the introduction of a propionyl group may be desirable to modulate the physicochemical properties of a molecule, further research into the reactivity, selectivity, and cost-effectiveness of this compound is warranted. At present, its high cost and lack of comprehensive comparative data make it a niche reagent for specialized applications rather than a general substitute for more common acylating agents.

References

A Spectroscopic Comparison of Products from Diverse Acylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that influences reaction outcomes and product characteristics. This guide provides an objective spectroscopic comparison of products obtained from different classes of acylating agents, supported by experimental data and detailed methodologies.

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. The reactivity of the acylating agent plays a pivotal role in determining reaction efficiency and conditions. This guide focuses on the spectroscopic signatures of acylated products derived from common acylating agents—acyl chlorides, acid anhydrides, and carboxylic acids—to aid in product verification and characterization.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. This hierarchy is reflected in the reaction conditions required and the characteristic spectroscopic features of the resulting products. Below is a comparative summary of the spectroscopic data for the esterification of ethanol (B145695) with acetyl chloride, acetic anhydride, and acetic acid to form ethyl acetate.

Spectroscopic TechniqueAcetyl Chloride Derivative (Ethyl Acetate)Acetic Anhydride Derivative (Ethyl Acetate)Carboxylic Acid Derivative (Ethyl Acetate)
¹H NMR δ (ppm): 1.25 (t, 3H), 2.04 (s, 3H), 4.12 (q, 2H)δ (ppm): 1.25 (t, 3H), 2.04 (s, 3H), 4.12 (q, 2H)δ (ppm): 1.25 (t, 3H), 2.04 (s, 3H), 4.12 (q, 2H)
¹³C NMR δ (ppm): 14.2, 21.0, 60.5, 171.0δ (ppm): 14.2, 21.0, 60.5, 171.0δ (ppm): 14.2, 21.0, 60.5, 171.0
FTIR (cm⁻¹) C=O stretch: ~1740C=O stretch: ~1740C=O stretch: ~1740
C-O stretch: ~1240, ~1050C-O stretch: ~1240, ~1050C-O stretch: ~1240, ~1050
Mass Spec. (m/z) Molecular Ion [M]⁺: 88; Fragments: 73, 45, 43Molecular Ion [M]⁺: 88; Fragments: 73, 45, 43Molecular Ion [M]⁺: 88; Fragments: 73, 45, 43

Note: While the spectroscopic data for the final product (ethyl acetate) is identical regardless of the starting acylating agent, the key difference lies in the reaction conditions and the disappearance of starting material signals. For instance, with acetic acid, a broad -OH stretch in the FTIR spectrum around 3000 cm⁻¹ will disappear upon esterification.[1] With acyl chloride and anhydride, the highly reactive carbonyl stretching frequencies (around 1800 cm⁻¹ for acyl chloride and a pair of bands around 1820 and 1760 cm⁻¹ for anhydride) of the starting materials will be replaced by the ester carbonyl stretch.[2]

Experimental Protocols

General Protocol for Acylation of an Alcohol

1. Acylation using Acyl Chloride:

  • To a stirred solution of the alcohol in a suitable anhydrous solvent (e.g., dichloromethane) and a base (e.g., pyridine (B92270) or triethylamine) at 0 °C, slowly add the acyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by chromatography or distillation.

2. Acylation using Acid Anhydride:

  • Mix the alcohol with the acid anhydride, often with a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., pyridine).

  • Heat the mixture if necessary and monitor the reaction by TLC.

  • After completion, cool the reaction and add water to quench the excess anhydride.

  • Work up the reaction as described for the acyl chloride procedure.

3. Acylation using Carboxylic Acid (Fischer Esterification):

  • Dissolve the carboxylic acid and the alcohol in an excess of the alcohol or a suitable solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux, often with removal of water to drive the equilibrium.

  • After completion, cool the mixture, neutralize the acid catalyst, and remove the excess alcohol.

  • Work up and purify the ester as described above.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).[3]

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[4][5]

  • Typical acquisition parameters for ¹H NMR include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.[4][6]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • For liquid samples, place a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.[3]

  • For solid samples, a small amount of the solid can be placed directly on the ATR crystal and pressure applied.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.

3. Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, which separates the components before they enter the mass spectrometer.[8] The sample should be volatile at temperatures below 300°C.[9]

  • For direct infusion, introduce the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern. Esters commonly fragment via cleavage next to the carbonyl group.[6]

Mandatory Visualizations

experimental_workflow cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis start Substrate (Alcohol) reaction Reaction (with appropriate catalyst and conditions) start->reaction acyl_agent Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid) acyl_agent->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify product Acylated Product purify->product nmr NMR product->nmr ftir FTIR product->ftir ms Mass Spectrometry product->ms

Caption: Experimental workflow for acylation and subsequent spectroscopic analysis.

hedgehog_signaling cluster_synthesis SHH Protein Maturation cluster_acylation Acylation Step cluster_signaling Signaling Cascade shh_precursor SHH Precursor Protein autocleavage Autocatalytic Cleavage & Cholesterol Addition shh_precursor->autocleavage shh_processed Processed SHH autocleavage->shh_processed hhat Hedgehog Acyltransferase (HHAT) shh_processed->hhat shh_acylated Acylated SHH (Mature Ligand) hhat->shh_acylated N-palmitoylation palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->hhat ptch1 Patched-1 (PTCH1) Receptor shh_acylated->ptch1 Binds and Inhibits smo Smoothened (SMO) ptch1->smo Inhibition Released gli GLI Transcription Factors smo->gli Activation target_genes Target Gene Expression gli->target_genes Nuclear Translocation

Caption: Acylation in the Hedgehog signaling pathway.

References

Safety Operating Guide

Proper Disposal of Acetic Propionic Anhydride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of acetic propionic anhydride (B1165640), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals engaged in laboratory work and chemical handling. Acetic propionic anhydride is a corrosive and water-reactive substance; improper disposal can lead to violent reactions, the release of acidic vapors, and environmental harm.

Core Principles of Safe Disposal

The fundamental principle for the safe disposal of this compound involves a controlled two-step process designed to convert it into less hazardous substances before final disposal. This process consists of:

  • Hydrolysis: The anhydride is carefully reacted with water. This reaction, known as hydrolysis, converts this compound into its corresponding carboxylic acids: acetic acid and propionic acid. This is an exothermic reaction that requires careful management of temperature.

  • Neutralization: The resulting acidic solution is then neutralized with a suitable base to a pH range that is safe for aqueous waste disposal.

All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and corrosive vapors.
Hand Protection Acid-resistant gloves (e.g., butyl rubber, neoprene).To prevent skin contact and chemical burns.
Body Protection A flame-retardant lab coat.To protect clothing and skin from spills.
Respiratory Work should be performed in a chemical fume hood.To prevent inhalation of harmful vapors.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound through hydrolysis and neutralization.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to one equivalent of acetic acid and one equivalent of propionic acid. Each of these carboxylic acids is neutralized by one equivalent of sodium bicarbonate.[1]
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA safe and effective weak base for neutralization that helps to control the reaction rate and minimize the risk of a runaway reaction.[1][2]
Final pH of Waste Solution 5.5 - 9.0This pH range is generally acceptable for laboratory aqueous waste disposal.[1][3] However, always confirm with your institution's specific guidelines and local regulations before disposing of the final solution.
Exothermicity HighBoth the hydrolysis and neutralization steps are exothermic, meaning they release heat.[1][2] Procedures must be designed to effectively manage this heat generation to prevent boiling and splashing.

Experimental Protocol for Disposal

This detailed methodology is for the safe disposal of small quantities of this compound in a laboratory setting.

1. Preparation and Hydrolysis:

  • In a chemical fume hood, place a suitably sized beaker in a larger container filled with an ice-water bath. This will help to control the temperature of the exothermic reaction.

  • Slowly and carefully add the this compound to a large excess of cold water in the beaker with constant, gentle stirring. The recommended ratio is at least 1 part anhydride to 10 parts ice water solution.[3]

  • Continue to stir the solution until all the ice has melted and the mixture has reached room temperature. This ensures that the hydrolysis to acetic acid and propionic acid is complete.

2. Neutralization:

  • While continuing to stir the acidic solution, slowly add a saturated solution of sodium bicarbonate.[1][2]

  • Be aware that carbon dioxide gas will be evolved, which will cause foaming. Add the bicarbonate solution cautiously to avoid excessive foaming and potential overflow.[1]

  • Periodically monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the sodium bicarbonate solution until the pH of the waste solution is within the acceptable range of 5.5 to 9.0.[1][3]

3. Final Disposal:

  • Once the solution is neutralized and no more gas is evolving, it can typically be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.[2]

  • It is crucial to consult and adhere to your local and institutional waste disposal guidelines, as regulations can vary.[4]

Spill Management

In the event of an this compound spill, immediate action is required to contain and clean up the material safely:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.[2]

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain and absorb the spilled liquid. Do not use combustible materials like paper towels.[2]

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[2][5]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.[2]

  • Dispose of as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[2]

Disposal Workflow Diagram

Logical workflow for the safe disposal of this compound. A Initial Assessment & Preparation B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Controlled Hydrolysis B->C D Slowly add Anhydride to excess ice-cold water with stirring C->D E Allow to reach room temperature D->E F Neutralization E->F G Slowly add saturated Sodium Bicarbonate solution F->G H Monitor pH G->H I Is pH between 5.5 and 9.0? H->I J Final Disposal I->J Yes L Continue adding NaHCO3 solution I->L No K Dispose of according to institutional & local regulations J->K L->G

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetic Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Acetic Propionic Anhydride (B1165640), with a focus on operational and disposal plans to ensure a secure laboratory environment.

Acetic propionic anhydride is a corrosive and combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate the risks associated with its handling. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency responses, and disposal methods.

Hazard Summary and Personal Protective Equipment (PPE)

A thorough understanding of the hazards is the first step in safe handling. The primary risks include chemical burns from direct contact, respiratory tract irritation from inhalation, and potential fire hazards due to its combustible nature.[1][2][3] The appropriate PPE is your first line of defense.

HazardRequired Personal Protective Equipment (PPE)
Skin and Body Contact - Impervious Clothing: A flame-retardant and antistatic laboratory coat is recommended.[4][5]- Chemical Resistant Gloves: Nitrile gloves are a suitable option, but it is crucial to inspect them for any signs of degradation before each use.[5][6] Employ proper glove removal techniques to avoid skin contact with contaminants.[4]
Eye and Face Contact - Safety Goggles: Tightly fitting safety goggles with side shields are mandatory.[5][6]- Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1]
Inhalation - Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with proper airflow.[4][5]- Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) must be used.[4] For nuisance exposures, a particle respirator may be sufficient.[4]

Operational Workflow for Handling this compound

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the recommended workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense in Fume Hood prep_materials->handle_dispense Begin Experiment handle_close Keep Container Tightly Closed handle_dispense->handle_close handle_reaction Perform Reaction handle_close->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_dispose->cleanup_store

Figure 1. A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Exposure and Spill Response

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
Skin Contact Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4][6]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][6]

The following diagram outlines the immediate actions to take in an emergency.

cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_eye_flush Flush with Water (15 min) start->skin_eye_flush Skin/Eye inhalation_fresh_air Move to Fresh Air start->inhalation_fresh_air Inhalation ingestion_rinse Rinse Mouth with Water start->ingestion_rinse Ingestion skin_eye_remove Remove Contaminated Clothing skin_eye_flush->skin_eye_remove skin_eye_medical Seek Medical Attention skin_eye_remove->skin_eye_medical inhalation_respiration Provide Artificial Respiration (if needed) inhalation_fresh_air->inhalation_respiration inhalation_medical Seek Medical Attention inhalation_respiration->inhalation_medical ingestion_no_vomit Do NOT Induce Vomiting ingestion_rinse->ingestion_no_vomit ingestion_medical Seek Medical Attention ingestion_no_vomit->ingestion_medical

Figure 2. Emergency response protocol for exposure to this compound.
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4][6]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[6][7]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.[4][6]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1][7] Do not allow the chemical to enter drains.[4][6]

  • Collection and Disposal: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][6][7]

  • Decontamination: Clean the spill area with water, and collect the cleaning water for proper disposal.[1]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[4][6] It should be stored away from incompatible materials and sources of ignition.[1]

  • Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste.[4][7] This should be done through a licensed professional waste disposal service.[4] It is possible to incinerate the chemical in a specialized incinerator equipped with an afterburner and scrubber.[4] Contaminated packaging should be treated as unused product for disposal purposes.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic propionic anhydride
Reactant of Route 2
Reactant of Route 2
Acetic propionic anhydride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。